molecular formula C26H32N4O4 B1681101 SRA880

SRA880

Katalognummer: B1681101
Molekulargewicht: 464.6 g/mol
InChI-Schlüssel: INULNSAIIZKOQE-YOSAUDMPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

SRA880 is a non-peptide somatostatin sst(1) receptor antagonist. this compound displayed significantly lower affinity for the other human recombinant somatostatin receptors ( pK(d) < or = 6.0) or a wide range of neurotransmitter receptors, except for the human dopamine D4 receptors. this compound positively modulates release of endogenous SRIF, was found to synergize with imipramine in causing antidepressant-like effects in the tail suspension test.

Eigenschaften

Molekularformel

C26H32N4O4

Molekulargewicht

464.6 g/mol

IUPAC-Name

[(3R,4aR,10aR)-6-methoxy-1-methyl-3,4,4a,5,10,10a-hexahydro-2H-benzo[g]quinolin-3-yl]-[4-(4-nitrophenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C26H32N4O4/c1-27-17-20(14-19-15-23-18(16-24(19)27)4-3-5-25(23)34-2)26(31)29-12-10-28(11-13-29)21-6-8-22(9-7-21)30(32)33/h3-9,19-20,24H,10-17H2,1-2H3/t19-,20-,24-/m1/s1

InChI-Schlüssel

INULNSAIIZKOQE-YOSAUDMPSA-N

SMILES

CN1CC(CC2C1CC3=C(C2)C(=CC=C3)OC)C(=O)N4CCN(CC4)C5=CC=C(C=C5)[N+](=O)[O-]

Isomerische SMILES

CN1C[C@@H](C[C@H]2[C@H]1CC3=C(C2)C(=CC=C3)OC)C(=O)N4CCN(CC4)C5=CC=C(C=C5)[N+](=O)[O-]

Kanonische SMILES

CN1CC(CC2C1CC3=C(C2)C(=CC=C3)OC)C(=O)N4CCN(CC4)C5=CC=C(C=C5)[N+](=O)[O-]

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

1,2,3,4,4a,5,10,10a-octahydro-6-methoxy-1-methylbenz(g)quinoline-3-carboxylic acid 4-(4-nitrophenyl)piperazine amide
1,2,3,4,4a,5,10,10a-octahydro-6-methoxy-1-methylbenz(g)quinoline-3-carboxylic acid 4-(4-nitrophenyl)piperazine amide hydrogen malonate
SRA 880
SRA-880
SRA880

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of SRA880

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SRA880 is the first non-peptide, selective antagonist of the somatostatin (B550006) receptor subtype 1 (sst1).[1] It is a synthetic organic compound that has been instrumental as a research tool for elucidating the physiological and pathological roles of the sst1 receptor.[1] This document provides a comprehensive overview of the mechanism of action of this compound, detailing its binding characteristics, signaling pathways, and experimental methodologies used for its characterization.

Chemical Identity:

  • IUPAC Name: [(3R,4aR,10aR)-6-methoxy-1-methyl-3,4,4a,5,10,10a-hexahydro-2H-benzo[g]quinolin-3-yl]-[4-(4-nitrophenyl)piperazin-1-yl]methanone[2]

  • Synonyms: NVP-SRA880, SRA 880[2][3]

  • Molecular Formula: C26H32N4O4[2]

  • Molecular Weight: 464.57 g/mol [2]

Core Mechanism of Action: Competitive Antagonism of the sst1 Receptor

The primary mechanism of action of this compound is its function as a competitive antagonist at the somatostatin receptor subtype 1 (sst1).[1] This means that this compound binds to the sst1 receptor at the same site as the endogenous ligand, somatostatin (also known as somatotropin-release inhibiting factor, or SRIF), but does not activate the receptor.[1] By occupying the binding site, this compound prevents somatostatin from binding and initiating downstream signaling cascades.[1]

Binding Affinity and Selectivity

This compound exhibits high affinity for the sst1 receptor across multiple species, including human, monkey, rat, and mouse.[1] In contrast, it shows significantly lower affinity for other somatostatin receptor subtypes (sst2, sst3, sst4, and sst5), highlighting its selectivity for sst1.[1] It has also been screened against a wide range of other neurotransmitter receptors and shows minimal cross-reactivity, with the exception of the human dopamine (B1211576) D4 receptor.[1]

Receptor Species Binding Affinity (pKd)
sst1Human (recombinant)8.0 - 8.1[1]
sst1Human (native cerebral cortex)7.8 - 8.6[1]
sst1Monkey (native cerebral cortex)7.8 - 8.6[1]
sst1Rat (native cerebral cortex)7.8 - 8.6[1]
sst1Mouse (native cerebral cortex)7.8 - 8.6[1]
Other somatostatin receptorsHuman (recombinant)≤ 6.0[1]
Functional Antagonism

Functional assays have confirmed that this compound is a surmountable antagonist with no intrinsic agonistic activity.[1] This has been demonstrated in various cellular systems by observing the ability of this compound to block the effects of somatostatin.

Functional Assay Effect of Somatostatin (SRIF) Effect of this compound Antagonist Potency (pKB)
Forskolin-stimulated cAMP accumulationInhibitionBlocks SRIF-induced inhibition7.5 - 7.7[1]
GTPγS bindingStimulationBlocks SRIF-stimulated binding7.5 - 7.7[1]
Luciferase gene expressionStimulationBlocks SRIF-stimulated expression7.5 - 7.7[1]

Signaling Pathways

The sst1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by somatostatin, typically leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[4] this compound, by blocking the binding of somatostatin to the sst1 receptor, prevents this inhibitory signaling cascade.

This compound Mechanism of Action

SRA880_Mechanism cluster_membrane Cell Membrane sst1 sst1 Receptor ac Adenylyl Cyclase sst1->ac Inhibits camp cAMP ac->camp Converts srif Somatostatin (SRIF) srif->sst1 Binds and Activates This compound This compound This compound->sst1 Competitively Binds and Blocks atp ATP atp->ac inhibition Inhibition of Cellular Response camp->inhibition

Caption: this compound competitively antagonizes the sst1 receptor, preventing somatostatin (SRIF)-mediated inhibition of adenylyl cyclase and subsequent downstream signaling.

Role in Modulating Somatostatin Release

The sst1 receptor often functions as an autoreceptor, meaning its activation by somatostatin leads to the inhibition of further somatostatin release. By blocking this negative feedback loop, this compound can lead to an increase in the release of endogenous somatostatin.[5] This released somatostatin can then act on other somatostatin receptor subtypes (e.g., sst2, sst3) that may be present, leading to complex physiological effects.[5]

SRA880_Feedback_Loop srif_release Somatostatin (SRIF) Release srif Extracellular Somatostatin srif_release->srif sst1 sst1 Autoreceptor srif->sst1 Activates other_sstr Other Somatostatin Receptors (e.g., sst2, sst3) srif->other_sstr Activates sst1->srif_release Inhibits (Negative Feedback) This compound This compound This compound->sst1 Blocks cellular_effect Cellular Effect other_sstr->cellular_effect Experimental_Workflow start Characterization of this compound binding Radioligand Binding Assays start->binding functional Functional Assays start->functional affinity Determine Binding Affinity (pKd) and Selectivity binding->affinity cAMP cAMP Accumulation Assays functional->cAMP gtp GTPγS Binding Assays functional->gtp luciferase Luciferase Reporter Assays functional->luciferase antagonism Determine Functional Antagonism (pKB) and Lack of Intrinsic Activity cAMP->antagonism gtp->antagonism luciferase->antagonism

References

Somatostatin Receptor Subtype 1 (sst1): A Comprehensive Technical Guide on its Core Functions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The somatostatin (B550006) receptor subtype 1 (sst1) is a member of the G-protein coupled receptor (GPCR) superfamily, which is activated by the endogenous peptide hormone somatostatin.[1] With its widespread expression in various tissues, including the endocrine, gastrointestinal, and central nervous systems, as well as in numerous tumors, sst1 has emerged as a critical player in a multitude of physiological and pathophysiological processes.[2][3] This technical guide provides an in-depth exploration of the core functions of sst1, its intricate signaling pathways, and the experimental methodologies employed to elucidate its biological roles. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of somatostatin receptor biology and its therapeutic potential.

Core Functions of sst1

The activation of sst1 by somatostatin or its synthetic analogs triggers a cascade of intracellular events that culminate in diverse physiological responses. The primary functions of sst1 are inhibitory in nature and include the regulation of hormone secretion, modulation of cell proliferation, and influence on neuronal activity.

Regulation of Hormone Secretion

A cardinal function of sst1 is the inhibition of hormone release from various endocrine tissues.[1] This is particularly evident in the pituitary gland, where sst1, along with other somatostatin receptor subtypes, plays a role in suppressing the secretion of growth hormone (GH).[1][4] Studies have shown that selective activation of sst1 can effectively reduce hormone secretion in GH- and prolactin-secreting adenomas.[5]

Modulation of Cell Proliferation and Apoptosis

The anti-proliferative effects of somatostatin are, in part, mediated through sst1.[6] Activation of sst1 can induce cell cycle arrest, thereby inhibiting the growth of both normal and cancerous cells.[6][7] This effect is often attributed to the receptor's ability to activate phosphotyrosine phosphatases (PTPs), which in turn can dephosphorylate key components of mitogenic signaling pathways.[1] While sst1 is primarily associated with cell cycle arrest, other somatostatin receptor subtypes, such as sst3, are more directly linked to the induction of apoptosis.[7] However, the anti-proliferative actions of sst1 contribute significantly to the overall anti-tumor effects of somatostatin.[6]

Role in Cancer

Given its anti-proliferative and anti-secretory functions, sst1 is a receptor of significant interest in oncology. The expression of sst1 has been identified in a variety of human tumors, including those of the prostate, breast, and gastro-pancreatic neuroendocrine system.[3] Notably, prostate carcinomas and sarcomas often show a preferential expression of sst1.[3] This has led to the exploration of sst1-selective agonists as potential therapeutic agents for these malignancies.

Neuronal Functions

In the central and peripheral nervous systems, sst1 activation modulates neuronal excitability and neurotransmitter release. For instance, sst1 has been shown to have a role in alleviating visceral hypersensitivity, suggesting its involvement in pain pathways.[8] Electrophysiological studies have revealed that sst1 can either increase or decrease the response to glutamate (B1630785) in hypothalamic neurons, indicating a complex regulatory role in synaptic transmission.[9]

Sst1 Signaling Pathways

The diverse functions of sst1 are orchestrated through its coupling to specific intracellular signaling cascades. As a member of the Gi/o family of GPCRs, sst1 activation primarily leads to the inhibition of adenylyl cyclase and the subsequent reduction of intracellular cyclic AMP (cAMP) levels.[10] However, its signaling repertoire extends beyond this canonical pathway to include the activation of phosphotyrosine phosphatases and the modulation of the mitogen-activated protein kinase (MAPK) pathway.

G-Protein Coupling and Adenylyl Cyclase Inhibition

Upon agonist binding, sst1 undergoes a conformational change that facilitates its interaction with and activation of pertussis toxin-sensitive Gi/o proteins.[10][11] The activated Gαi subunit dissociates from the Gβγ dimer and inhibits the activity of adenylyl cyclase, the enzyme responsible for the synthesis of cAMP.[10] The resulting decrease in intracellular cAMP levels leads to reduced activation of protein kinase A (PKA) and a subsequent decrease in the phosphorylation of PKA target proteins, which are often involved in hormone secretion and cell proliferation.[12]

G_Protein_Coupling_and_AC_Inhibition cluster_membrane Plasma Membrane sst1 sst1 Gi Gi/o sst1->Gi activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces Somatostatin Somatostatin Somatostatin->sst1 binds Gi->AC inhibits PKA PKA cAMP->PKA activates Downstream Downstream Effects PKA->Downstream phosphorylates ATP ATP ATP->AC

sst1 G-protein coupling and adenylyl cyclase inhibition pathway.
Phosphotyrosine Phosphatase (PTP) Activation

A crucial signaling mechanism for the anti-proliferative effects of sst1 involves the activation of phosphotyrosine phosphatases (PTPs).[1][13] Upon sst1 activation, PTPs such as SHP-1 and SHP-2 are recruited and activated.[13] These phosphatases can counteract the activity of tyrosine kinases, which are often key drivers of cell growth and proliferation. By dephosphorylating and inactivating components of growth factor receptor signaling pathways, sst1-activated PTPs can effectively halt the cell cycle.[1]

PTP_Activation_Pathway cluster_membrane Plasma Membrane sst1 sst1 PTP PTP (e.g., SHP-1, SHP-2) sst1->PTP activates Somatostatin Somatostatin Somatostatin->sst1 binds GrowthFactorReceptor Growth Factor Receptor (pY) PTP->GrowthFactorReceptor dephosphorylates CellCycleArrest Cell Cycle Arrest GrowthFactorReceptor->CellCycleArrest leads to

sst1-mediated activation of phosphotyrosine phosphatases.
Modulation of the MAPK/ERK Pathway

The mitogen-activated protein kinase (MAPK) pathway, also known as the extracellular signal-regulated kinase (ERK) pathway, is a central signaling cascade that regulates cell proliferation, differentiation, and survival.[14] Sst1 has been shown to modulate this pathway, often leading to an inhibition of cell growth.[1] The activation of PTPs by sst1 can lead to the dephosphorylation and inactivation of upstream components of the MAPK cascade, such as Raf and MEK, ultimately resulting in reduced ERK activity and a subsequent decrease in the transcription of genes that promote cell cycle progression.[1][15]

MAPK_Modulation_Pathway sst1 sst1 PTP PTP sst1->PTP activates Raf Raf PTP->Raf inhibits Ras Ras Ras->Raf activates MEK MEK Raf->MEK activates ERK ERK MEK->ERK activates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors activates CellProliferation Cell Proliferation TranscriptionFactors->CellProliferation promotes

Modulation of the MAPK/ERK pathway by sst1.

Quantitative Data

The following tables summarize key quantitative data related to sst1, including binding affinities of various ligands and its expression levels in different cancer types.

Table 1: Binding Affinities (IC50/Ki in nM) of Somatostatin Analogs for Human Somatostatin Receptors

Compoundsst1sst2sst3sst4sst5Reference
Somatostatin-142.260.231.431.770.88[13]
Somatostatin-281.850.311.3ND0.4[13]
Octreotide11400.563470307[13]
Lanreotide23300.7510721005.2[13]
PasireotideHigh AffinityHigh AffinityHigh AffinityNo Agonist ActivityHigh Affinity[13]
CH-27530.9>10,000345>1,000>10,000
Cortistatin-14High AffinityHigh AffinityHigh AffinityHigh AffinityHigh Affinity
CyclosomatostatinAntagonist----

ND: Not Determined

Table 2: Expression of sst1 in Various Human Cancers

Cancer Typesst1 Expression LevelReference
Prostate CarcinomaPreferentially Expressed[3]
SarcomasPreferentially Expressed[3]
Gastroenteropancreatic TumorsFrequently Expressed[3]
Breast CarcinomaExpressed[3]
Ovarian Tumors (Malignant)76% Prevalence[3]
Endometrial Neoplasm43.3% Prevalence[3]
Colorectal CancerHeterogeneous Expression[10]
Thyroid CarcinomaWeakly Positive (20%)[3]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study sst1 function.

Radioligand Binding Assay

This assay is used to determine the binding affinity of ligands to sst1.

Radioligand_Binding_Workflow Start Start: Prepare cell membranes expressing sst1 Incubation Incubate membranes with a fixed concentration of radiolabeled ligand and varying concentrations of unlabeled competitor ligand Start->Incubation Separation Separate bound from free radioligand (e.g., via filtration) Incubation->Separation Quantification Quantify radioactivity of bound ligand Separation->Quantification Analysis Analyze data to determine IC50 and Ki values Quantification->Analysis End End Analysis->End

Workflow for a competitive radioligand binding assay.

Protocol:

  • Membrane Preparation: Homogenize cells or tissues expressing sst1 in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet and resuspend in a suitable assay buffer. Determine the protein concentration of the membrane preparation.[16]

  • Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., 125I-labeled somatostatin analog), and increasing concentrations of the unlabeled competitor ligand.[16] For determining total binding, omit the competitor ligand. For non-specific binding, add a high concentration of an unlabeled ligand.

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.[16]

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold wash buffer to remove unbound radioactivity.[16]

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[16]

  • Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding). Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[17]

cAMP Measurement Assay

This assay quantifies the inhibition of adenylyl cyclase activity following sst1 activation.

Protocol:

  • Cell Culture and Treatment: Culture cells expressing sst1 in a suitable medium. Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Stimulate the cells with forskolin (B1673556) (an adenylyl cyclase activator) in the presence or absence of varying concentrations of an sst1 agonist for a specific duration.[18]

  • Cell Lysis: Lyse the cells to release the intracellular cAMP.[18]

  • cAMP Quantification: Measure the cAMP concentration in the cell lysates using a competitive immunoassay, such as a cAMP-Glo™ assay or an HTRF-based assay.[15][18] These assays typically involve a labeled cAMP tracer that competes with the sample cAMP for binding to a specific anti-cAMP antibody.

  • Data Analysis: Generate a standard curve using known concentrations of cAMP. Determine the cAMP concentration in the experimental samples by interpolating from the standard curve. Plot the percentage of forskolin-stimulated cAMP accumulation against the agonist concentration to determine the EC50 for the inhibitory effect.[2]

Cell Proliferation (MTT) Assay

This colorimetric assay measures cell viability and proliferation and can be used to assess the anti-proliferative effects of sst1 activation.

MTT_Assay_Workflow Start Start: Seed cells expressing sst1 in a 96-well plate Treatment Treat cells with varying concentrations of an sst1 agonist Start->Treatment Incubation Incubate for a desired period (e.g., 24-72 hours) Treatment->Incubation MTT_Addition Add MTT reagent to each well Incubation->MTT_Addition Formazan_Formation Incubate to allow formazan (B1609692) crystal formation by viable cells MTT_Addition->Formazan_Formation Solubilization Add solubilization solution to dissolve formazan crystals Formazan_Formation->Solubilization Absorbance_Measurement Measure absorbance at ~570 nm Solubilization->Absorbance_Measurement Analysis Analyze data to determine the effect on cell proliferation Absorbance_Measurement->Analysis End End Analysis->End

Workflow for the MTT cell proliferation assay.

Protocol:

  • Cell Seeding: Seed cells expressing sst1 into a 96-well plate at an appropriate density and allow them to adhere overnight.[19]

  • Treatment: Replace the medium with fresh medium containing various concentrations of the sst1 agonist or a vehicle control.[19]

  • Incubation: Incubate the cells for a period that allows for measurable changes in proliferation (e.g., 24, 48, or 72 hours).[19]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., acidified isopropanol (B130326) or DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell proliferation relative to the vehicle-treated control and plot it against the agonist concentration to determine the inhibitory effect.[19]

Conclusion

The somatostatin receptor subtype 1 is a multifaceted GPCR with significant inhibitory roles in hormone secretion, cell proliferation, and neuronal function. Its signaling through the inhibition of adenylyl cyclase, activation of phosphotyrosine phosphatases, and modulation of the MAPK pathway underscores its importance as a therapeutic target, particularly in the context of endocrine disorders and cancer. The experimental protocols detailed in this guide provide a foundation for the continued investigation of sst1 biology and the development of novel sst1-targeted therapies. A thorough understanding of the intricate functions and signaling networks of sst1 will be paramount for harnessing its full therapeutic potential.

References

SRA880: A Technical Guide for Studying Somatostatin Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SRA880 is the first non-peptide, selective antagonist for the somatostatin (B550006) receptor subtype 1 (sst1).[1] This makes it a valuable pharmacological tool for elucidating the specific physiological and pathological roles of the sst1 receptor. Somatostatin is a key regulatory peptide in the neuroendocrine and central nervous systems, and its effects are mediated by a family of five G protein-coupled receptors (GPCRs), sst1 through sst5. While the functions of other somatostatin receptors are relatively well-characterized, the specific roles of sst1 have been more challenging to delineate due to a lack of selective antagonists. This compound addresses this gap, enabling researchers to dissect sst1-mediated signaling pathways with greater precision. This technical guide provides an in-depth overview of this compound, including its pharmacological properties, experimental protocols for its use, and a discussion of its potential applications in research and drug development.

Core Data Presentation

The following tables summarize the quantitative data available for this compound, highlighting its high affinity and selectivity for the sst1 receptor.

Table 1: this compound Binding Affinity for Somatostatin Receptors
Receptor SubtypeSpeciesPreparationpKd (mean ± SEM)
sst1RatCerebral Cortex8.6 ± 0.1
sst1MouseCerebral Cortex8.2 ± 0.1
sst1MonkeyCerebral Cortex7.8 ± 0.1
sst1HumanCerebral Cortex8.1 ± 0.1
sst1HumanRecombinant (CHO cells)8.0 - 8.1
sst2HumanRecombinant≤ 6.0
sst3HumanRecombinant≤ 6.0
sst4HumanRecombinant≤ 6.0
sst5HumanRecombinant≤ 6.0

Data compiled from reference[1]. pKd is the negative logarithm of the dissociation constant.

Table 2: this compound Functional Antagonist Activity
AssaySystempKB (mean ± SEM)
SRIF-induced inhibition of forskolin-stimulated cAMP accumulationRecombinant sst17.5 - 7.7
SRIF-stimulated GTPγS bindingRecombinant sst17.5 - 7.7
SRIF-stimulated luciferase gene expressionRecombinant sst17.5 - 7.7

Data compiled from reference[1]. pKB is the negative logarithm of the antagonist dissociation constant determined in functional assays.

Somatostatin Signaling Pathways

Somatostatin receptors, including sst1, are coupled to inhibitory G proteins (Gi/o). Upon activation by somatostatin (SRIF), these receptors initiate a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This pathway is a primary mechanism by which somatostatin exerts its inhibitory effects on hormone secretion and cell proliferation.

Somatostatin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SRIF Somatostatin (SRIF) SST1 sst1 Receptor SRIF->SST1 Binds G_protein Gi/o Protein SST1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to cAMP ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Inhibition of Hormone Secretion/ Proliferation PKA->Cellular_Response Leads to

Somatostatin (SRIF) signaling pathway via the sst1 receptor.

This compound Mechanism of Action

This compound acts as a competitive antagonist at the sst1 receptor.[1] This means that it binds to the same site on the receptor as the endogenous ligand, somatostatin, but does not activate the receptor. By occupying the binding site, this compound prevents somatostatin from binding and initiating the downstream signaling cascade. This blockade of sst1 receptor activation allows for the specific investigation of sst1-mediated physiological processes.

SRA880_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SRIF Somatostatin (SRIF) SST1 sst1 Receptor SRIF->SST1 Binds & Activates This compound This compound This compound->SST1 Binds & Blocks G_protein Gi/o Protein SST1->G_protein Activation Signaling_Cascade Downstream Signaling (e.g., cAMP inhibition) G_protein->Signaling_Cascade Initiates

Competitive antagonism of this compound at the sst1 receptor.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments to characterize the interaction of this compound with the sst1 receptor.

sst1 Receptor Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound for the sst1 receptor.

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membranes Prepare cell membranes expressing sst1 receptor Incubate Incubate membranes, radioligand, and this compound Membranes->Incubate Radioligand Prepare radioligand (e.g., [125I]-SRIF) Radioligand->Incubate SRA880_dilutions Prepare serial dilutions of this compound SRA880_dilutions->Incubate Filter Separate bound from free radioligand via filtration Incubate->Filter Count Quantify bound radioactivity using a gamma counter Filter->Count Analyze Calculate Ki or pKd values Count->Analyze

Workflow for a competitive radioligand binding assay.

Methodology:

  • Membrane Preparation: Cell membranes from tissues endogenously expressing sst1 (e.g., rat cerebral cortex) or from cell lines recombinantly expressing the human sst1 receptor (e.g., CHO cells) are prepared by homogenization and differential centrifugation.

  • Assay Buffer: A suitable buffer is used, for example, 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 0.1% bovine serum albumin (BSA).

  • Incubation: Membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [125I]-SRIF) and varying concentrations of this compound. Non-specific binding is determined in the presence of a high concentration of unlabeled somatostatin.

  • Separation: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters are then washed with ice-cold buffer.

  • Quantification: The radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of this compound, which is then converted to a Ki or pKd value using the Cheng-Prusoff equation.

Forskolin-Stimulated cAMP Accumulation Assay

This functional assay is used to determine the antagonist activity of this compound by measuring its ability to block the SRIF-induced inhibition of cAMP production.

Methodology:

  • Cell Culture: Cells expressing the sst1 receptor (e.g., recombinant CHO cells) are cultured to an appropriate density.

  • Assay Medium: The assay is typically performed in a serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Incubation: Cells are pre-incubated with varying concentrations of this compound, followed by the addition of a fixed concentration of SRIF and a cAMP-stimulating agent, such as forskolin.

  • Cell Lysis and cAMP Measurement: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is then measured using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Data Analysis: The ability of this compound to reverse the SRIF-mediated inhibition of forskolin-stimulated cAMP accumulation is quantified, and the pKB value is determined.

GTPγS Binding Assay

This assay measures the activation of G proteins coupled to the sst1 receptor and is used to confirm the antagonist properties of this compound.

Methodology:

  • Membrane Preparation: Membranes from cells expressing the sst1 receptor are prepared as described for the radioligand binding assay.

  • Assay Buffer: The assay buffer typically contains Tris-HCl, MgCl2, NaCl, GDP, and a non-hydrolyzable GTP analog, [35S]GTPγS.

  • Incubation: Membranes are incubated with varying concentrations of this compound in the presence of a fixed concentration of SRIF and [35S]GTPγS. Basal binding is determined in the absence of SRIF, and non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.

  • Separation: The reaction is terminated by filtration, and the amount of [35S]GTPγS bound to the membranes is quantified by scintillation counting.

  • Data Analysis: The antagonist effect of this compound on SRIF-stimulated [35S]GTPγS binding is analyzed to determine its pKB value.

In Vivo and Clinical Studies

To date, there is a lack of publicly available data on in vivo preclinical studies or clinical trials involving this compound. The available literature primarily focuses on its in vitro characterization as a selective sst1 receptor antagonist.[1] Further research is required to understand its pharmacokinetic properties, in vivo efficacy in relevant disease models, and its safety profile in humans.

Conclusion

This compound is a potent and selective non-peptide antagonist of the somatostatin sst1 receptor. Its high affinity and specificity make it an invaluable tool for researchers investigating the physiological and pathophysiological roles of sst1-mediated signaling. The experimental protocols provided in this guide offer a framework for the in vitro characterization of this compound and similar compounds. While in vivo and clinical data are currently unavailable, the robust in vitro profile of this compound suggests its potential for further development as a therapeutic agent targeting sst1-related disorders. Future studies are warranted to explore its in vivo pharmacology and therapeutic utility.

References

A Deep Dive into Non-Peptide Somatostatin Receptor Antagonists: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Somatostatin (B550006), a cyclic peptide hormone, exerts a wide range of inhibitory effects throughout the body by activating five distinct G protein-coupled receptors (GPCRs), designated SSTR1 through SSTR5. These receptors are pivotal in regulating endocrine and exocrine secretion, neurotransmission, and cell proliferation. While peptide-based somatostatin analogs, primarily agonists, have found therapeutic application in treating neuroendocrine tumors and acromegaly, their utility is often limited by poor oral bioavailability and metabolic instability. This has spurred the development of non-peptide antagonists, which offer the potential for improved pharmacokinetic properties and subtype selectivity, thereby opening new avenues for therapeutic intervention in a variety of diseases, including cancer, diabetes, and inflammatory disorders. This technical guide provides a comprehensive overview of the core aspects of non-peptide somatostatin receptor antagonists for researchers, scientists, and drug development professionals.

Somatostatin Receptor Signaling Pathways

Somatostatin receptors primarily couple to pertussis toxin-sensitive inhibitory G proteins (Gαi/o)[1]. Upon agonist binding, the activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits can also mediate downstream effects, including the modulation of ion channels and activation of the mitogen-activated protein kinase (MAPK) pathway. Non-peptide antagonists competitively block the binding of endogenous somatostatin and synthetic agonists, thereby preventing the initiation of these downstream signaling cascades.

The five SSTR subtypes can activate overlapping yet distinct signaling pathways. For instance, in pituitary corticotroph cells, SSTR3 activation strongly inhibits cAMP accumulation and ACTH secretion, while SSTR5 predominantly suppresses the MAPK pathway[2][3]. Understanding these subtype-specific signaling nuances is crucial for the rational design of selective antagonists.

Somatostatin Receptor Signaling cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular Intracellular SSTR SSTR G_protein Gαi/o SSTR->G_protein Activates AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP PLC Phospholipase C MAPK MAPK Pathway PLC->MAPK IonChannel Ion Channels (K+, Ca2+) Ca_K_ions ↓ Ca2+ influx ↑ K+ efflux IonChannel->Ca_K_ions Somatostatin Somatostatin (Agonist) Somatostatin->SSTR Binds & Activates Antagonist Non-peptide Antagonist Antagonist->SSTR Binds & Blocks G_protein->AC Inhibits G_beta_gamma Gβγ G_beta_gamma->PLC Activates G_beta_gamma->IonChannel Modulates

Figure 1: General overview of somatostatin receptor signaling and antagonist action.

Non-Peptide Somatostatin Receptor Antagonists: A Subtype-Selective Overview

The development of non-peptide antagonists has largely focused on achieving high affinity and selectivity for individual SSTR subtypes. The following sections summarize key findings for antagonists targeting each receptor.

SSTR1 Antagonists

A notable example of a selective non-peptide SSTR1 antagonist is SRA880 . This compound exhibits high affinity for human SSTR1 with pKd values in the range of 8.0-8.1 and demonstrates significant selectivity over other SSTR subtypes (pKd ≤ 6.0)[4].

CompoundReceptor SubtypeBinding Affinity (pKd)Functional Assay (pKB)Reference
This compoundhuman SSTR18.0 - 8.17.5 - 7.7 (cAMP, GTPγS)[4]
SSTR2 Antagonists

While the development of non-peptide SSTR2 agonists has seen significant progress, the discovery of selective non-peptide SSTR2 antagonists has been more challenging. Much of the antagonist research for SSTR2 has focused on peptide-based molecules, such as JR11, for applications in radionuclide therapy and imaging[5]. The identification of potent and selective non-peptide SSTR2 antagonists remains an active area of research.

SSTR3 Antagonists

The tetrahydro-β-carboline derivative BN81674 is a potent and selective non-peptide antagonist of the human SSTR3. It binds with high affinity (Ki = 0.92 nM) and effectively reverses somatostatin-induced inhibition of cAMP accumulation[6].

CompoundReceptor SubtypeBinding Affinity (Ki, nM)Functional Assay (IC50, nM)Reference
BN81674human SSTR30.920.84 (cAMP reversal)[6]
SSTR4 Antagonists

Similar to SSTR2, the field of non-peptide SSTR4 ligands is more populated with agonists. The development of selective non-peptide SSTR4 antagonists is an area with significant therapeutic potential, particularly in the context of pain and inflammation, but published examples of potent and selective non-peptide antagonists are currently limited[7].

SSTR5 Antagonists

A significant amount of research has been dedicated to the development of non-peptide SSTR5 antagonists, primarily for the treatment of type 2 diabetes. These antagonists are designed to enhance insulin (B600854) and glucagon-like peptide-1 (GLP-1) secretion by blocking the inhibitory effects of somatostatin in the pancreas and gut[6]. Several classes of compounds, often based on aminopiperidine and spirocyclic scaffolds, have been identified with high potency and selectivity for SSTR5.

Compound ClassReceptor SubtypeBinding Affinity (IC50, nM)Functional Assay (IC50, nM)Reference
Aminopiperidine-basedhuman SSTR51.21.1 (cAMP)
Azaspirodecanonehuman SSTR5Potent and selective-
Spirooxazolidinonehuman SSTR5Potent and selective-

Experimental Protocols for Antagonist Characterization

The characterization of non-peptide somatostatin receptor antagonists involves a battery of in vitro assays to determine their binding affinity, functional activity, and mechanism of action.

Radioligand Binding Assay

This assay is used to determine the affinity of a test compound for the somatostatin receptor by measuring its ability to compete with a radiolabeled ligand.

Protocol Outline:

  • Membrane Preparation: Homogenize cells or tissues expressing the target SSTR subtype in a lysis buffer and isolate the membrane fraction by differential centrifugation.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-Somatostatin-14), and varying concentrations of the unlabeled antagonist.

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Separation: Separate the receptor-bound radioligand from the free radioligand by rapid filtration through a filter mat.

  • Detection: Quantify the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the antagonist concentration and fit the data to a one-site competition model to determine the IC50. The Ki value can then be calculated using the Cheng-Prusoff equation.

Radioligand Binding Assay Workflow start Start prep Membrane Preparation (SSTR-expressing cells) start->prep setup Assay Setup (Membranes + Radioligand + Antagonist) prep->setup incubation Incubation (Equilibrium Binding) setup->incubation filtration Filtration (Separate Bound/Free) incubation->filtration counting Scintillation Counting (Quantify Radioactivity) filtration->counting analysis Data Analysis (IC50 and Ki determination) counting->analysis end End analysis->end

References

SRA880: A Comprehensive Technical Guide to its Binding Affinity and Selectivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the binding affinity and selectivity profile of SRA880, the first non-peptide antagonist selective for the somatostatin (B550006) sst1 receptor. This document summarizes key quantitative data, outlines detailed experimental methodologies, and visualizes associated signaling pathways and experimental workflows to serve as a core resource for researchers in pharmacology and drug development.

Quantitative Binding and Functional Data

The binding affinity and functional antagonism of this compound have been characterized across various receptor subtypes. The data are presented in pKd (-log(Kd)) and pKB (-log(KB)) values, where a higher value indicates a stronger binding affinity or antagonist potency, respectively.

Table 1: this compound Binding Affinity Profile
Receptor SubtypeSpecies/SystempKdReference
Somatostatin sst1 Receptor Native Rat Cerebral Cortex7.8 - 8.6[1]
Native Mouse Cerebral Cortex7.8 - 8.6[1]
Native Monkey Cerebral Cortex7.8 - 8.6[1]
Native Human Cerebral Cortex7.8 - 8.6[1]
Recombinant Human8.0 - 8.1[1]
Other Somatostatin Receptors Recombinant Human (sst2, sst3, sst4, sst5)≤ 6.0[1]
Dopamine D4 Receptor HumanAffinity noted, specific pKd not provided[1]
Table 2: this compound Functional Antagonist Profile
Functional AssayReceptor SystempKBReference
SRIF-induced inhibition of forskolin-stimulated cAMP accumulationRecombinant Human sst17.5 - 7.7[1]
SRIF-stimulated GTPγS bindingRecombinant Human sst17.5 - 7.7[1]
SRIF-stimulated luciferase gene expressionRecombinant Human sst17.5 - 7.7[1]

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the binding and functional profile of this compound.

Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity (pKd) of this compound for the sst1 receptor.

Objective: To quantify the binding affinity of this compound to the human sst1 receptor expressed in a recombinant cell line.

Materials:

  • Cell Membranes: Membranes prepared from cells stably expressing the human sst1 receptor.

  • Radioligand: A specific sst1 receptor radioligand (e.g., [125I]-labeled somatostatin analogue).

  • Competitor: this compound.

  • Assay Buffer: Typically 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EGTA, and 0.1% BSA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Glass Fiber Filters: Pre-treated with a substance like polyethyleneimine to reduce non-specific binding.

  • Scintillation Counter.

Procedure:

  • Reaction Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound in the assay buffer.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Filtration: Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioactivity.

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to a Ki value using the Cheng-Prusoff equation, and subsequently to pKd.

GTPγS Binding Assay

This functional assay measures the ability of this compound to antagonize agonist-induced G-protein activation.

Objective: To determine the functional antagonist potency (pKB) of this compound at the human sst1 receptor.

Materials:

  • Cell Membranes: Membranes from cells expressing the human sst1 receptor.

  • Agonist: Somatostatin (SRIF).

  • Antagonist: this compound.

  • Radioligand: [35S]GTPγS.

  • Assay Buffer: Typically contains HEPES, NaCl, MgCl2, and GDP.

  • Scintillation Proximity Assay (SPA) beads or Filtration apparatus.

Procedure:

  • Pre-incubation: Incubate the cell membranes with varying concentrations of this compound and a fixed concentration of the agonist (SRIF).

  • Reaction Initiation: Add [35S]GTPγS to initiate the binding reaction.

  • Incubation: Incubate at 30°C for a defined period (e.g., 30-60 minutes).

  • Termination and Detection (Filtration Method): Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters and measure the bound radioactivity.

  • Termination and Detection (SPA Method): Add SPA beads that bind to the membranes. The proximity of the bound [35S]GTPγS to the beads results in a detectable signal.

  • Data Analysis: Plot the agonist dose-response curves in the presence of different concentrations of this compound. Determine the antagonist's KB value from the rightward shift of the agonist dose-response curve, which is then converted to pKB.

Forskolin-Stimulated cAMP Accumulation Assay

This assay assesses the ability of this compound to reverse the agonist-mediated inhibition of adenylyl cyclase activity.

Objective: To measure the antagonist effect of this compound on sst1 receptor-mediated inhibition of cAMP production.

Materials:

  • Whole Cells: Intact cells expressing the human sst1 receptor.

  • Stimulant: Forskolin (B1673556) (an adenylyl cyclase activator).

  • Agonist: Somatostatin (SRIF).

  • Antagonist: this compound.

  • cAMP Assay Kit: Commercially available kits (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

  • Cell Treatment: Pre-incubate the cells with varying concentrations of this compound.

  • Stimulation: Add a fixed concentration of SRIF followed by forskolin to stimulate cAMP production.

  • Incubation: Incubate for a specific time at 37°C.

  • Cell Lysis: Lyse the cells to release the intracellular cAMP.

  • cAMP Measurement: Quantify the amount of cAMP in the cell lysates using a suitable cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis: Determine the ability of this compound to reverse the SRIF-induced inhibition of forskolin-stimulated cAMP accumulation and calculate its pKB value.

Mandatory Visualizations

This compound at the sst1 Receptor Signaling Pathway

The sst1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins. Activation of the sst1 receptor by an agonist like somatostatin leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This compound acts as a competitive antagonist, blocking the binding of agonists and thereby preventing the initiation of this signaling cascade.

sst1_signaling_pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound sst1 sst1 Receptor This compound->sst1 Competitively Blocks SRIF Somatostatin (SRIF) SRIF->sst1 Binds and Activates Gi_protein Gi/o Protein sst1->Gi_protein Activates AC Adenylyl Cyclase (AC) Gi_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to cAMP ATP ATP Downstream Downstream Cellular Effects cAMP->Downstream Regulates

This compound competitively antagonizes the sst1 receptor signaling pathway.

Experimental Workflow for Radioligand Binding Assay

The following diagram illustrates the logical steps involved in a typical competitive radioligand binding assay used to determine the binding affinity of a compound like this compound.

radioligand_binding_workflow start Start prep_reagents Prepare Reagents (Membranes, Radioligand, this compound, Buffers) start->prep_reagents setup_assay Set up 96-well Assay Plate (Total, Non-specific, and Competitive Binding Wells) prep_reagents->setup_assay incubation Incubate to Reach Equilibrium setup_assay->incubation filtration Rapid Filtration to Separate Bound and Free Radioligand incubation->filtration washing Wash Filters to Remove Unbound Radioactivity filtration->washing counting Measure Radioactivity with Scintillation Counter washing->counting analysis Data Analysis (Calculate IC50, Ki, and pKd) counting->analysis end End analysis->end

Workflow for a competitive radioligand binding assay.

Logical Workflow for GTPγS Binding Assay

This diagram outlines the key decision points and steps in performing a GTPγS binding assay to assess the functional antagonism of this compound.

gtp_binding_workflow start Start prep Prepare Membranes, Buffers, Agonist (SRIF), Antagonist (this compound), [35S]GTPγS start->prep pre_incubate Pre-incubate Membranes with SRIF and varying [this compound] prep->pre_incubate initiate Initiate Reaction with [35S]GTPγS pre_incubate->initiate incubate Incubate at 30°C initiate->incubate terminate_detect Terminate Reaction and Detect Signal incubate->terminate_detect filtration Filtration Method terminate_detect->filtration Filtration spa SPA Method terminate_detect->spa SPA filter_wash Filter and Wash filtration->filter_wash add_spa_beads Add SPA Beads spa->add_spa_beads count_filters Count Radioactivity on Filters filter_wash->count_filters count_plate Count Plate in Scintillation Counter add_spa_beads->count_plate analyze Data Analysis: Plot Dose-Response Curves, Determine pKB count_filters->analyze count_plate->analyze end End analyze->end

Logical workflow for a GTPγS binding assay.

References

SRA880: A Comprehensive Technical Guide for Pharmacological Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper on the First Non-Peptide, Selective Somatostatin (B550006) sst1 Receptor Antagonist

Abstract

SRA880 is a pioneering pharmacological tool, distinguished as the first non-peptide, selective antagonist for the somatostatin receptor subtype 1 (sst1). Its high affinity and specificity for the sst1 receptor, coupled with its competitive antagonistic mechanism, make it an invaluable asset for elucidating the physiological and pathophysiological roles of the sst1 signaling pathway. This technical guide provides a comprehensive overview of this compound, including its pharmacological properties, detailed experimental protocols for its characterization, and an exploration of the sst1 receptor signaling cascade it modulates. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals engaged in the study of somatostatin signaling and related therapeutic areas.

Introduction to this compound

This compound, chemically identified as [3R,4aR,10aR]-1,2,3,4,4a,5,10,10a-Octahydro-6-methoxy-1-methyl-benz[g] quinoline-3-carboxylic-acid-4-(4-nitro-phenyl)-piperazine-amide, hydrogen malonate, represents a significant advancement in the field of somatostatin research.[1] Prior to its development, the lack of selective antagonists hindered the specific investigation of the sst1 receptor's functions. This compound's unique non-peptide structure confers desirable pharmacokinetic properties, and its high selectivity allows for the precise dissection of sst1-mediated effects from those of other somatostatin receptor subtypes (sst2, sst3, sst4, and sst5).[1] As a competitive antagonist, this compound reversibly binds to the sst1 receptor, blocking the binding of the endogenous ligand somatostatin and thereby inhibiting its downstream signaling.[1]

Pharmacological Profile of this compound

The pharmacological profile of this compound has been extensively characterized through a variety of in vitro assays, establishing its potency, selectivity, and mechanism of action.

Binding Affinity and Potency

Quantitative analysis of this compound's interaction with the sst1 receptor reveals its high affinity and potent antagonistic activity. The binding affinity is typically expressed as the pKd (the negative logarithm of the dissociation constant, Kd), while its functional antagonist potency is expressed as the pKB (the negative logarithm of the antagonist equilibrium constant, KB).

Parameter Receptor Species Value Reference
Binding Affinity (pKd) Native sst1Rat, Mouse, Monkey, Human (Cerebral Cortex)7.8 - 8.6[1]
Recombinant sst1Human8.0 - 8.1[1]
Antagonist Potency (pKB) Recombinant sst1Human7.5 - 7.7[1]

Table 1: Binding Affinity and Antagonist Potency of this compound for the sst1 Receptor.

Selectivity Profile

A key attribute of this compound as a research tool is its high selectivity for the sst1 receptor over other somatostatin receptor subtypes and a broad panel of other neurotransmitter receptors. This selectivity is crucial for attributing observed pharmacological effects specifically to the blockade of the sst1 receptor.

Receptor Subtype Binding Affinity (pKd) Reference
Human recombinant sst1 8.0 - 8.1 [1]
Human recombinant sst2≤ 6.0[1]
Human recombinant sst3≤ 6.0[1]
Human recombinant sst4≤ 6.0[1]
Human recombinant sst5≤ 6.0[1]
Human dopamine (B1211576) D4 receptorModerate Affinity (data not specified)[1]
Other neurotransmitter receptorsLow Affinity (data not specified)[1]

Table 2: Selectivity Profile of this compound for Human Recombinant Somatostatin Receptors.

Mechanism of Action and Signaling Pathways

This compound functions as a competitive antagonist at the sst1 receptor. This means that it binds to the same site as the endogenous ligand, somatostatin, but does not activate the receptor. By occupying the binding site, this compound prevents somatostatin from binding and initiating the downstream signaling cascade. The sst1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins.

Activation of the sst1 receptor by somatostatin typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2][3] Additionally, sst1 receptor activation can modulate various ion channels, including the inhibition of voltage-gated Ca2+ channels and the activation of K+ channels.[2] These actions generally lead to a hyperpolarization of the cell membrane and an overall inhibitory effect on cellular function, such as neurotransmitter release and hormone secretion.

By blocking these signaling events, this compound can be used to investigate the physiological processes regulated by the sst1 receptor. For instance, this compound has been utilized to explore the role of sst1 as an autoreceptor that provides negative feedback on somatostatin release.

sst1_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Somatostatin Somatostatin sst1 sst1 Receptor Somatostatin->sst1 Binds & Activates This compound This compound This compound->sst1 Binds & Blocks G_protein Gi/o Protein sst1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Voltage-gated Ca²⁺ Channel G_protein->Ca_channel Inhibits K_channel K⁺ Channel G_protein->K_channel Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Inhibition of Cellular Function PKA->Cellular_Response K_ion K_channel->K_ion Ca_ion Ca_ion->Ca_channel

Figure 1: this compound Mechanism of Action on the sst1 Receptor Signaling Pathway. This diagram illustrates the competitive antagonism of this compound at the sst1 receptor, preventing somatostatin-mediated activation of Gi/o proteins and the subsequent inhibition of adenylyl cyclase and modulation of ion channels, thereby blocking the downstream cellular inhibitory responses.

Experimental Protocols for the Characterization of this compound

The following sections provide detailed methodologies for the key in vitro assays used to characterize the pharmacological properties of this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kd) of this compound for the sst1 receptor.

  • Materials:

    • Cell membranes prepared from cells expressing the human recombinant sst1 receptor.

    • Radioligand: [125I]-labeled somatostatin analog (e.g., [125I]-Tyr11-SRIF-14).

    • This compound stock solution.

    • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 1% BSA, and protease inhibitors).

    • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

    • Glass fiber filters.

    • Scintillation fluid and counter.

  • Procedure:

    • In a 96-well plate, add cell membranes (typically 10-50 µg of protein per well).

    • For competition binding, add increasing concentrations of this compound. For saturation binding, add increasing concentrations of the radioligand.

    • Add a fixed concentration of the radioligand to all wells in competition binding experiments.

    • To determine non-specific binding, add a high concentration of unlabeled somatostatin (e.g., 1 µM) to a set of control wells.

    • Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Analyze the data using non-linear regression to determine the Kd or IC50 values. The Ki value for this compound can be calculated from the IC50 using the Cheng-Prusoff equation.

radioligand_binding_workflow start Start prep Prepare reagents: Cell membranes, Radioligand, This compound, Buffers start->prep incubation Incubate membranes with Radioligand and this compound prep->incubation filtration Rapidly filter through glass fiber filters incubation->filtration wash Wash filters with ice-cold buffer filtration->wash counting Measure radioactivity with scintillation counter wash->counting analysis Data analysis: Calculate specific binding, Determine Kd/Ki counting->analysis end End analysis->end

Figure 2: Experimental Workflow for a Radioligand Binding Assay. This flowchart outlines the key steps involved in determining the binding affinity of this compound for the sst1 receptor.

Forskolin-Stimulated cAMP Accumulation Assay

This functional assay is used to determine the antagonist potency (pKB) of this compound by measuring its ability to reverse the agonist-induced inhibition of cAMP production.

  • Materials:

    • CHO-K1 or other suitable cells stably expressing the human recombinant sst1 receptor.

    • Somatostatin (agonist).

    • This compound stock solution.

    • Forskolin (B1673556) (adenylyl cyclase activator).

    • Cell culture medium.

    • Lysis buffer.

    • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Procedure:

    • Seed the sst1-expressing cells in a 96-well plate and grow to confluence.

    • Pre-incubate the cells with increasing concentrations of this compound for a defined period (e.g., 15-30 minutes).

    • Add a fixed concentration of somatostatin (typically the EC80 concentration) to stimulate the sst1 receptor.

    • Simultaneously or shortly after, add forskolin to stimulate adenylyl cyclase and induce cAMP production.

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.

    • Lyse the cells to release intracellular cAMP.

    • Measure the cAMP concentration in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.

    • Construct dose-response curves for this compound's reversal of the somatostatin-induced inhibition of forskolin-stimulated cAMP accumulation.

    • Calculate the pKB value from the Schild regression analysis of the dose-response curves.

[35S]GTPγS Binding Assay

This assay measures the functional consequence of receptor activation by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins. It can be used to confirm the antagonist nature of this compound.

  • Materials:

    • Cell membranes from sst1-expressing cells.

    • Somatostatin (agonist).

    • This compound stock solution.

    • [35S]GTPγS.

    • GDP.

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA).

    • Scintillation fluid and counter.

  • Procedure:

    • In a 96-well plate, add cell membranes.

    • Add GDP to ensure that G-proteins are in the inactive state.

    • Add increasing concentrations of this compound.

    • Add a fixed concentration of somatostatin to stimulate G-protein activation.

    • Initiate the binding reaction by adding [35S]GTPγS.

    • Incubate at 30°C for a defined time (e.g., 60 minutes).

    • Terminate the reaction by rapid filtration.

    • Wash the filters with ice-cold buffer.

    • Measure the amount of bound [35S]GTPγS by scintillation counting.

    • This compound, as an antagonist, should not stimulate [35S]GTPγS binding on its own but should competitively inhibit the stimulation induced by somatostatin.

Applications of this compound in Pharmacological Research

This compound's unique properties make it a powerful tool for a wide range of research applications:

  • Target Validation: this compound can be used to confirm the involvement of the sst1 receptor in various physiological and pathological processes. By observing the effect of sst1 blockade, researchers can validate this receptor as a potential therapeutic target.

  • Functional Characterization: It allows for the detailed investigation of the cellular and systemic functions mediated by the sst1 receptor, including its role in neurotransmission, hormone secretion, and cell proliferation.

  • Distinguishing Receptor Subtype Roles: In tissues and cells co-expressing multiple somatostatin receptor subtypes, this compound's selectivity enables the isolation and study of sst1-specific effects.

  • Drug Discovery: this compound can serve as a reference compound in the development of new sst1 receptor ligands, including agonists, antagonists, and allosteric modulators.

  • In Vivo Studies: The non-peptide nature of this compound may offer improved bioavailability and metabolic stability compared to peptide-based ligands, making it suitable for in vivo studies in animal models to investigate the systemic effects of sst1 receptor blockade.

Conclusion

This compound is a cornerstone research tool for the pharmacological investigation of the somatostatin sst1 receptor. Its high affinity, selectivity, and competitive antagonist mechanism of action provide researchers with a precise means to probe the intricate roles of sst1 signaling. The detailed pharmacological data and experimental protocols presented in this guide are intended to facilitate the effective use of this compound in advancing our understanding of somatostatin biology and in the pursuit of novel therapeutic strategies targeting the sst1 receptor.

References

The Untapped Potential of sst1 Antagonism: A Technical Guide to a Novel Therapeutic Avenue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The somatostatin (B550006) receptor subtype 1 (sst1) presents a compelling, yet underexplored, target for therapeutic intervention across a spectrum of diseases, including cancer, pain, and endocrine disorders. As a G-protein coupled receptor with a distinct signaling profile, the selective antagonism of sst1 offers a promising strategy for modulating physiological processes that are dysregulated in these conditions. This technical guide provides a comprehensive overview of the current understanding of sst1 receptor signaling, the limited but insightful data on selective sst1 antagonists, and detailed experimental protocols for their evaluation. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals poised to investigate the therapeutic applications of this nascent class of compounds. While the field is in its early stages, the available data suggests that a focused effort on the development and characterization of novel sst1 antagonists could unlock new therapeutic paradigms.

The sst1 Receptor: A Unique Signaling Hub

The sst1 receptor is a member of the somatostatin receptor family, a group of five G-protein coupled receptors (GPCRs) that mediate the diverse physiological effects of the peptide hormone somatostatin.[1] The sst1 receptor is distinguished by its signaling pathways, which are primarily, but not exclusively, inhibitory.

Canonical Gαi/o-Coupled Pathway

Like other somatostatin receptors, sst1 couples to pertussis toxin-sensitive inhibitory G-proteins (Gαi/o).[2] Upon agonist binding, the activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3] This reduction in cAMP subsequently attenuates the activity of protein kinase A (PKA), a key mediator of numerous cellular processes, including hormone secretion and cell proliferation.[4]

Non-Canonical Signaling Pathways

Beyond the canonical inhibition of adenylyl cyclase, the sst1 receptor has been shown to engage in other signaling cascades, some of which are mediated by pertussis toxin-insensitive G-proteins.[2] These include:

  • Stimulation of Phosphotyrosine Phosphatase (PTP): Activation of sst1 can lead to the stimulation of PTPs, which play crucial roles in cell signaling by dephosphorylating tyrosine residues on various protein substrates.[2]

  • Activation of the Na+/H+ Exchanger (NHE): The sst1 receptor can stimulate the activity of the NHE, an integral membrane protein involved in the regulation of intracellular pH.[2]

  • Modulation of Phospholipase C (PLC) and Inositol Trisphosphate (IP3): There is evidence to suggest that sst1 activation may lead to the stimulation of PLC, resulting in the production of the second messenger IP3.[5]

  • Regulation of Glutamate (B1630785) Sensitivity: In hypothalamic neurons, sst1 activation has been observed to increase the sensitivity to glutamate through a pertussis toxin-insensitive pathway, an effect opposite to that of the sst2 receptor.[6]

These diverse signaling capabilities underscore the complex and context-dependent roles of the sst1 receptor in cellular function.

sst1 Receptor Signaling Pathway Diagram

sst1_signaling_pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular sst1 sst1 Receptor ac Adenylyl Cyclase sst1->ac plc Phospholipase C sst1->plc nhe Na+/H+ Exchanger sst1->nhe ptp Phosphotyrosine Phosphatase sst1->ptp gi Gαi/o (PTX-sensitive) sst1->gi Activates g_other G-protein (PTX-insensitive) sst1->g_other Activates camp cAMP ↓ ac->camp ip3 IP3 ↑ plc->ip3 h_ion Intracellular pH ↑ nhe->h_ion dephos Protein Dephosphorylation ↑ ptp->dephos somatostatin Somatostatin somatostatin->sst1 Binds gi->ac g_other->plc Activates g_other->nhe Activates g_other->ptp Activates glut_sens Glutamate Sensitivity ↑ (in hypothalamic neurons) g_other->glut_sens Modulates pka PKA Activity ↓ camp->pka

sst1 Receptor Signaling Pathways

sst1 Antagonists: Current Landscape and Quantitative Data

The development of selective sst1 antagonists has been limited, with much of the research in the broader field of somatostatin receptor pharmacology focusing on agonists for other subtypes. However, the characterization of the first non-peptide, selective sst1 antagonist, SRA880, has provided valuable insights into the potential of this therapeutic strategy.[4]

Quantitative Data for this compound

The following table summarizes the reported in vitro pharmacological data for this compound.

Parameter Receptor Type Species Value Reference
Binding Affinity (pKd) Native sst1Rat, Mouse, Monkey, Human7.8 - 8.6[4]
Human recombinant sst1Human8.0 - 8.1[4]
Other human recombinant sst receptors (sst2-5)Human≤ 6.0[4]
Functional Antagonism (pKB) SRIF-induced inhibition of forskolin-stimulated cAMP accumulation-7.5 - 7.7[4]
SRIF-stimulated GTPγS binding-7.5 - 7.7[4]
SRIF-stimulated luciferase gene expression-7.5 - 7.7[4]

Potential Therapeutic Applications of sst1 Antagonists

While direct evidence from clinical trials is lacking, the known physiological roles of the sst1 receptor suggest several promising therapeutic avenues for sst1 antagonists.

Oncology

Somatostatin analogs are established therapies for neuroendocrine tumors (NETs), primarily due to the high expression of sst2 receptors on these tumors.[7][8][9][10][11] However, sst1 receptors are also expressed in various cancers, including NETs and hepatocellular carcinomas.[12] The antiproliferative effects of somatostatin are mediated through multiple receptor subtypes, and antagonizing sst1 could potentially modulate the tumor microenvironment or counteract compensatory signaling pathways that arise during treatment with sst2-preferring agonists. Further research is needed to elucidate the specific role of sst1 in tumor biology and the potential of its antagonists as anti-cancer agents.

Pain Management

Somatostatin and its analogs have demonstrated analgesic properties, particularly in models of neuropathic and inflammatory pain.[13][14][15] The expression of sst1 receptors on primary afferent neurons suggests a role in nociceptive signaling. While some studies have focused on the analgesic effects of sst4 agonists, the opposing effects of sst1 and sst2 on glutamate sensitivity in the hypothalamus highlight the complex role of different somatostatin receptors in neuronal excitability.[6] The development of sst1 antagonists could provide a novel, non-opioid approach to pain management, potentially by modulating neuronal sensitization in chronic pain states.

Endocrine Disorders

The somatostatin system is a critical regulator of the endocrine system, inhibiting the secretion of numerous hormones, including growth hormone, insulin (B600854), and glucagon (B607659).[16] Studies using antisense oligonucleotides to reduce sst1 expression in vivo have demonstrated a preferential role for this receptor in the hypothalamic regulation of growth hormone secretion.[17] In the context of diabetes, antagonizing specific somatostatin receptors has been proposed as a strategy to enhance insulin and GLP-1 secretion.[18][19][20][21] While much of this research has focused on sst2 and sst5, the expression of sst1 in pancreatic islets and the gut suggests that sst1 antagonists could also have a role in the fine-tuning of glucose homeostasis.

Experimental Protocols for the Evaluation of sst1 Antagonists

The following sections provide detailed methodologies for the in vitro characterization of novel sst1 antagonists.

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for the sst1 receptor.

4.1.1. Materials

  • Cell Membranes: Membranes prepared from a cell line stably expressing the human sst1 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [125I]-[Tyr11]-SRIF-14.

  • Assay Buffer: 25 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM CaCl2, 0.5% BSA.[22]

  • Wash Buffer: 50 mM Tris-HCl pH 7.4 at 4°C, 0.2% BSA.[22]

  • Non-specific Binding Control: A high concentration (e.g., 1 µM) of unlabeled somatostatin-14.

  • Test Compound: Serial dilutions of the sst1 antagonist.

  • Filtration Apparatus: 96-well harvester with GF/C filters.

  • Scintillation Counter.

4.1.2. Procedure

  • Prepare serial dilutions of the test compound in assay buffer.

  • In a 96-well plate, add in the following order:

    • 50 µL of assay buffer (for total binding) or non-specific binding control.

    • 50 µL of test compound at various concentrations.

    • 50 µL of radioligand at a fixed concentration (typically at its Kd).

    • 50 µL of cell membrane suspension (containing a predetermined amount of protein, e.g., 2-10 µg).

  • Incubate the plate for a sufficient time to reach equilibrium (e.g., 60 minutes at 25°C), with gentle agitation.

  • Terminate the binding reaction by rapid filtration through the GF/C filters using the cell harvester.

  • Wash the filters multiple times (e.g., 3x) with ice-cold wash buffer.

  • Dry the filters and measure the radioactivity retained on each filter using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

4.1.3. Experimental Workflow for Radioligand Binding Assay

radioligand_binding_workflow start Start prep_reagents Prepare Reagents: - Serial dilutions of test compound - Radioligand solution - Cell membrane suspension start->prep_reagents plate_setup Set up 96-well plate: - Add buffer/non-specific control - Add test compound - Add radioligand - Add cell membranes prep_reagents->plate_setup incubation Incubate to reach equilibrium (e.g., 60 min at 25°C) plate_setup->incubation filtration Rapidly filter through GF/C filters incubation->filtration washing Wash filters with ice-cold buffer filtration->washing counting Dry filters and count radioactivity washing->counting data_analysis Data Analysis: - Calculate specific binding - Plot competition curve - Determine IC50 - Calculate Ki counting->data_analysis end End data_analysis->end

Radioligand Binding Assay Workflow
cAMP Functional Assay

This protocol describes a functional assay to determine the potency of an sst1 antagonist in blocking the agonist-induced inhibition of cAMP production.

4.2.1. Materials

  • Cell Line: A cell line stably expressing the human sst1 receptor (e.g., HEK293 or CHO cells).

  • cAMP Assay Kit: A commercially available kit for the detection of cAMP (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Agonist: A known sst1 agonist (e.g., somatostatin-14 or a selective sst1 agonist).

  • Adenylyl Cyclase Stimulator: Forskolin (B1673556).

  • Phosphodiesterase (PDE) Inhibitor: e.g., IBMX, to prevent the degradation of cAMP.

  • Test Compound: Serial dilutions of the sst1 antagonist.

  • Cell Culture Medium and Buffers.

4.2.2. Procedure

  • Seed the sst1-expressing cells in a 96-well or 384-well plate and culture overnight.

  • On the day of the assay, replace the culture medium with a stimulation buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX).

  • Pre-incubate the cells with serial dilutions of the test compound (the sst1 antagonist) for a defined period (e.g., 15-30 minutes).

  • Add a fixed concentration of the sst1 agonist in the presence of forskolin (to stimulate cAMP production). The concentration of the agonist should be at its EC80 to allow for a robust inhibition signal.

  • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP assay kit.

  • Plot the cAMP levels against the logarithm of the antagonist concentration.

  • Determine the IC50 value of the antagonist from the resulting inhibition curve.

  • Calculate the pA2 or KB value using the Schild equation to determine the potency of the antagonist.

4.2.3. Experimental Workflow for cAMP Functional Assay

camp_assay_workflow start Start seed_cells Seed sst1-expressing cells in a multi-well plate start->seed_cells culture_overnight Culture cells overnight seed_cells->culture_overnight prepare_assay Prepare for assay: - Replace medium with stimulation buffer + PDE inhibitor culture_overnight->prepare_assay add_antagonist Add serial dilutions of sst1 antagonist and pre-incubate prepare_assay->add_antagonist add_agonist_forskolin Add sst1 agonist (at EC80) + forskolin add_antagonist->add_agonist_forskolin incubation Incubate (e.g., 30 min at 37°C) add_agonist_forskolin->incubation lyse_and_measure Lyse cells and measure intracellular cAMP incubation->lyse_and_measure data_analysis Data Analysis: - Plot inhibition curve - Determine IC50 - Calculate pA2/KB lyse_and_measure->data_analysis end End data_analysis->end

cAMP Functional Assay Workflow

Future Directions and Conclusion

The exploration of sst1 antagonists as therapeutic agents is still in its infancy. The limited availability of selective and potent tool compounds has been a major bottleneck in delineating the precise physiological and pathophysiological roles of the sst1 receptor. The development of new chemical entities with improved drug-like properties is paramount to advancing this field.

Future research should focus on:

  • Discovery and optimization of novel, selective sst1 antagonists.

  • In-depth characterization of the downstream signaling pathways of the sst1 receptor in various cell types.

  • Preclinical evaluation of sst1 antagonists in animal models of cancer, pain, and endocrine disorders.

  • Investigation of the potential for synergistic effects when combining sst1 antagonists with existing therapies.

References

Methodological & Application

SRA880: A Selective Somatostatin sst(1) Receptor Antagonist for GTPγS Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

SRA880 is the first non-peptide, selective antagonist for the somatostatin (B550006) sst(1) receptor.[1] This makes it a valuable pharmacological tool for investigating the physiological and pathological roles of the sst(1) receptor subtype. G protein-coupled receptors (GPCRs), such as the somatostatin receptors, initiate intracellular signaling cascades upon activation. A key early event in this process is the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the associated G protein α-subunit.[2][3][4] GTPγS binding assays are functional assays that measure this proximal step in GPCR activation.[2][5] By using a non-hydrolyzable GTP analog, [³⁵S]GTPγS, the activation of G proteins can be quantified, providing a measure of receptor activity.[2][3] This application note provides detailed protocols for the use of this compound in [³⁵S]GTPγS binding assays to characterize its antagonist properties at the sst(1) receptor.

Mechanism of Action

This compound acts as a competitive antagonist at the sst(1) receptor.[1] In vitro studies have shown that this compound has a high affinity for the sst(1) receptor and can surmountably inhibit the effects of somatostatin (SRIF), the endogenous agonist.[1] In GTPγS binding assays, this compound is expected to inhibit the SRIF-stimulated binding of [³⁵S]GTPγS to membranes expressing the sst(1) receptor, without exhibiting intrinsic agonist activity.[1]

Data Presentation

The antagonist properties of this compound can be quantified and presented in a clear, tabular format for easy comparison. The key parameter to determine is the equilibrium dissociation constant (K(B)), which can be derived from Schild analysis.

CompoundReceptorAssay TypeParameterValue
This compoundSomatostatin sst(1)GTPγS BindingpK(B)7.5 - 7.7

Table 1: In vitro characterization of this compound in a GTPγS binding assay. The pK(B) value represents the negative logarithm of the equilibrium dissociation constant (K(B)) of the antagonist.[1]

Experimental Protocols

This section provides a detailed methodology for utilizing this compound in a [³⁵S]GTPγS binding assay to determine its antagonist affinity (K(B)) for the human sst(1) receptor. The protocol is based on a standard filtration assay format.

Materials and Reagents

  • Membranes: Cell membranes prepared from a cell line stably expressing the human somatostatin sst(1) receptor (e.g., CHO-K1 or HEK293 cells).

  • [³⁵S]GTPγS: Specific activity >1000 Ci/mmol.

  • This compound: Stock solution in a suitable solvent (e.g., DMSO).

  • Somatostatin (SRIF-14): Agonist stock solution in assay buffer.

  • Guanosine Diphosphate (GDP): Stock solution in assay buffer.

  • Unlabeled GTPγS: For determination of non-specific binding.

  • Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Scintillation Cocktail.

  • 96-well microplates.

  • Glass fiber filter mats.

  • Cell harvester.

  • Liquid scintillation counter.

Experimental Procedure

  • Membrane Preparation: Thaw the sst(1) receptor-expressing cell membranes on ice. Dilute the membranes in ice-cold assay buffer to a final concentration of 5-20 µg of protein per well.

  • Assay Setup (Schild Analysis):

    • Prepare serial dilutions of this compound in assay buffer.

    • Prepare serial dilutions of the agonist (SRIF-14) in assay buffer.

    • To each well of a 96-well plate, add:

      • 25 µL of assay buffer or this compound at various concentrations (to achieve final concentrations ranging from, for example, 10⁻⁹ M to 10⁻⁵ M).

      • 25 µL of assay buffer (for basal binding) or SRIF-14 at various concentrations (to generate multiple concentration-response curves in the presence of the antagonist).

      • 25 µL of diluted membranes (5-20 µg protein).

      • 25 µL of GDP (to a final concentration of 10 µM).

    • For non-specific binding, add 10 µM unlabeled GTPγS to a set of wells.

  • Pre-incubation: Incubate the plates for 30 minutes at 30°C to allow the agonist and antagonist to reach binding equilibrium with the receptors.

  • Initiation of Reaction: Start the GTPγS binding reaction by adding 25 µL of [³⁵S]GTPγS to each well (final concentration of 0.1-0.5 nM).

  • Incubation: Incubate the plates for 60 minutes at 30°C with gentle agitation.

  • Termination of Reaction: Terminate the assay by rapid filtration through glass fiber filter mats using a cell harvester. Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Quantification: Dry the filter mats and place them in scintillation vials with scintillation cocktail. Measure the radioactivity in a liquid scintillation counter.

Data Analysis

  • Calculate Specific Binding: Subtract the non-specific binding (counts per minute, CPM, in the presence of excess unlabeled GTPγS) from the total binding (CPM in the absence of unlabeled GTPγS) for each data point.

  • Generate Concentration-Response Curves: Plot the specific [³⁵S]GTPγS binding as a function of the log concentration of the agonist (SRIF-14) for each concentration of this compound.

  • Schild Analysis:

    • Determine the EC₅₀ value (the concentration of agonist that produces 50% of its maximal effect) for each agonist concentration-response curve.

    • Calculate the dose ratio (DR), which is the ratio of the EC₅₀ of the agonist in the presence of the antagonist to the EC₅₀ of the agonist in the absence of the antagonist.

    • Create a Schild plot by plotting log(DR-1) on the y-axis against the log concentration of the antagonist (this compound) on the x-axis.

    • The x-intercept of the linear regression of the Schild plot provides the pA₂ value, which is an estimate of the pK(B) for a competitive antagonist. A Schild slope close to unity is indicative of competitive antagonism.

Visualizations

GPCR_Signaling_Pathway GPCR sst(1) Receptor (Inactive) G_protein G Protein (GDP-bound) Agonist SRIF (Agonist) Agonist->GPCR Binds Antagonist This compound (Antagonist) Antagonist->GPCR Blocks Binding GPCR_active sst(1) Receptor (Active) G_protein_active G Protein (GTP-bound) GPCR_active->G_protein_active GDP -> GTP Exchange Effector Downstream Effectors G_protein_active->Effector GTPgS_Assay_Workflow start Start prepare_reagents Prepare Reagents (Membranes, Buffers, Ligands) start->prepare_reagents add_components Add to 96-well Plate: Membranes, this compound, Agonist, GDP prepare_reagents->add_components pre_incubate Pre-incubate (30 min, 30°C) add_components->pre_incubate add_gtpgs Add [³⁵S]GTPγS pre_incubate->add_gtpgs incubate Incubate (60 min, 30°C) add_gtpgs->incubate terminate Terminate by Filtration and Washing incubate->terminate quantify Quantify Radioactivity (Scintillation Counting) terminate->quantify analyze Data Analysis (Schild Plot) quantify->analyze end End analyze->end SRA880_Mechanism_of_Action cluster_agonist Agonist Action cluster_antagonist Antagonist Action SRIF SRIF sst1_receptor_agonist sst(1) Receptor SRIF->sst1_receptor_agonist Binds & Activates g_protein_inhibition No G Protein Activation g_protein_activation G Protein Activation ([³⁵S]GTPγS Binding) sst1_receptor_agonist->g_protein_activation Leads to This compound This compound sst1_receptor_antagonist sst(1) Receptor This compound->sst1_receptor_antagonist Binds & Blocks sst1_receptor_antagonist->g_protein_inhibition Prevents

References

Application Note: Characterizing SRA880 Inhibition of the NF-κB Signaling Pathway Using a Dual-Luciferase Reporter Gene Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a critical transcription factor involved in regulating a wide array of cellular processes, including inflammation, immunity, cell proliferation, and apoptosis.[1][2] Dysregulation of the NF-κB signaling pathway is implicated in numerous diseases, making it a key target for therapeutic intervention.[2] Luciferase reporter gene assays are a cornerstone in drug discovery and molecular biology for studying gene regulation and signaling pathway activity.[3][4][5] These assays offer a highly sensitive and quantitative method to measure the transcriptional activation of specific pathways.[5]

This application note provides a detailed protocol for utilizing a dual-luciferase reporter assay to characterize the inhibitory potential of SRA880, a novel small molecule, on the TNF-α-induced NF-κB signaling pathway in HEK293T cells.

Principle of the Dual-Luciferase® Reporter Assay

The Dual-Luciferase® Reporter (DLR™) Assay System allows for the sequential measurement of two individual luciferases, Firefly and Renilla, from a single sample.[6][7][8][9]

  • Experimental Reporter (Firefly Luciferase): The expression of Firefly luciferase is controlled by a promoter containing multiple NF-κB response elements (RE). When the NF-κB pathway is activated by a stimulus like Tumor Necrosis Factor-alpha (TNF-α), the NF-κB transcription factor translocates to the nucleus and binds to these response elements, driving the transcription of the Firefly luciferase gene.[10] The resulting enzyme activity, measured by the luminescence produced upon addition of its substrate (luciferin), is directly proportional to the NF-κB pathway activity.[2][10]

  • Internal Control Reporter (Renilla Luciferase): A second plasmid expressing Renilla luciferase from a constitutive promoter (e.g., TK promoter) is co-transfected. This signal is used to normalize the Firefly luciferase activity, correcting for variations in cell viability and transfection efficiency between wells.[1]

The inhibitory effect of this compound is quantified by a reduction in the normalized Firefly luciferase signal in the presence of the compound.

Signaling Pathway and Experimental Workflow

NF-κB Signaling Pathway

The diagram below illustrates the canonical NF-κB signaling cascade initiated by TNF-α and the putative inhibitory point of this compound.

NFkB_Pathway Figure 1: NF-κB Signaling Pathway and this compound Inhibition cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates NFkB_IkBa NF-κB/IκBα IKK->NFkB_IkBa Phosphorylates IκBα IkBa p-IκBα Proteasome Proteasome Degradation IkBa->Proteasome NFkB_IkBa->IkBa NFkB NF-κB (p65/p50) NFkB_IkBa->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Nucleus Nucleus NFkB_RE NF-κB RE NFkB_nuc->NFkB_RE Binds Luciferase Luciferase Expression NFkB_RE->Luciferase Drives This compound This compound This compound->IKK Inhibits

Caption: NF-κB Signaling Pathway and this compound Inhibition.

Experimental Workflow

The general workflow for the assay is depicted below, from cell seeding to data analysis.

Assay_Workflow Figure 2: Dual-Luciferase Assay Experimental Workflow Day1 Day 1: Seed HEK293T Cells (96-well plate) Day2 Day 2: Co-transfect pNFkB-Luc & pRL-TK Plasmids Day1->Day2 Day3_Treat Day 3: Pre-treat with this compound (1 hour) Day2->Day3_Treat Day3_Stim Day 3: Stimulate with TNF-α (6 hours) Day3_Treat->Day3_Stim Day3_Lyse Day 3: Lyse Cells Day3_Stim->Day3_Lyse Measure Measure Luminescence (Firefly then Renilla) Day3_Lyse->Measure Analyze Analyze Data (Normalize & Calculate % Inhibition) Measure->Analyze

Caption: Dual-Luciferase Assay Experimental Workflow.

Materials and Methods

Materials
  • Cell Line: HEK293T cells

  • Plasmids:

    • pNFkB-Luc (Firefly luciferase reporter with NF-κB response elements)

    • pRL-TK (Renilla luciferase control vector)

  • Compound: this compound (dissolved in DMSO)

  • Reagents:

    • Dulbecco's Modified Eagle Medium (DMEM)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution

    • Phosphate-Buffered Saline (PBS)

    • Transfection Reagent (e.g., Lipofectamine™ 3000)

    • Recombinant Human TNF-α

    • Dual-Luciferase® Reporter Assay System (e.g., Promega, Cat.# E1910)

    • DMSO (vehicle control)

  • Equipment:

    • White, clear-bottom 96-well cell culture plates

    • Luminometer with dual injectors

    • Standard cell culture incubator (37°C, 5% CO₂)

    • Multichannel pipette

Experimental Protocol

Day 1: Cell Seeding

  • Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Trypsinize and count the cells.

  • Seed 2 x 10⁴ cells per well in 100 µL of complete medium into a white, clear-bottom 96-well plate.

  • Incubate overnight at 37°C with 5% CO₂.

Day 2: Transfection

  • For each well, prepare a DNA-transfection reagent complex according to the manufacturer's protocol. A recommended ratio is 100 ng of pNFkB-Luc and 10 ng of pRL-TK plasmid DNA.[11]

  • Carefully add the transfection complexes to each well.

  • Gently swirl the plate to mix.

  • Incubate for 24 hours at 37°C with 5% CO₂.

Day 3: Compound Treatment and Pathway Stimulation

  • Prepare serial dilutions of this compound in complete medium. Also prepare a vehicle control (DMSO at the same final concentration as the highest this compound dose).

  • Aspirate the medium from the cells and replace it with 100 µL of the this compound dilutions or vehicle control.

  • Incubate for 1 hour (pre-treatment).

  • Prepare a TNF-α stock solution to a 2X final concentration (e.g., 20 ng/mL for a final concentration of 10 ng/mL).

  • Add 100 µL of the 2X TNF-α solution to all wells except the "Unstimulated Control" wells. Add 100 µL of medium to the unstimulated wells.

  • Incubate for 6 hours at 37°C with 5% CO₂.

Day 3: Cell Lysis and Luminescence Measurement

  • Equilibrate the plate and the Luciferase Assay Reagents to room temperature.

  • Aspirate the medium from the wells and gently wash once with 100 µL of PBS.[12]

  • Add 20 µL of 1X Passive Lysis Buffer to each well.[7]

  • Place the plate on an orbital shaker for 15 minutes at room temperature to ensure complete lysis.[4]

  • Program the luminometer to inject 100 µL of Luciferase Assay Reagent II (LAR II) and measure Firefly luminescence, followed by injecting 100 µL of Stop & Glo® Reagent and measuring Renilla luminescence.[6][9]

  • Place the plate in the luminometer and begin the measurement.

Data Analysis and Presentation

Data Analysis
  • Normalization: For each well, calculate the ratio of Firefly luminescence to Renilla luminescence. This normalization corrects for variability in transfection efficiency and cell number.[1][11]

    • Normalized Response = (Firefly RLU) / (Renilla RLU)

  • Percent Inhibition: Calculate the percentage of inhibition for each this compound concentration relative to the stimulated control (TNF-α + Vehicle).

    • % Inhibition = [1 - (Normalized Response_this compound / Normalized Response_StimulatedControl)] x 100

Representative Data

The following table presents hypothetical data for the dose-dependent inhibition of NF-κB activity by this compound.

This compound Conc. (µM)Mean Firefly RLUMean Renilla RLUNormalized Ratio (Firefly/Renilla)% Inhibition
0 (Unstimulated)1,52045,1000.034N/A
0 (Stimulated)85,60044,8001.9110.0%
0.165,10045,3001.43724.8%
138,45044,9000.85655.2%
1012,20045,0000.27185.8%
1002,15045,2000.04897.5%

RLU = Relative Light Units. Data are hypothetical means of triplicate wells.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Signal - Low transfection efficiency.- Reagents expired or improperly stored.- Insufficient cell number.- Optimize the DNA:transfection reagent ratio.[3]- Use high-quality, endotoxin-free plasmid DNA.[13]- Check reagent expiration dates and prepare fresh working solutions.[3]- Increase the number of cells seeded.
High Background - Promoter is "leaky" (basal activity is high).- Contamination.- Use a reporter vector with a minimal promoter.[14]- Ensure aseptic techniques and use fresh reagents.[3]
High Variability - Inconsistent pipetting.- Uneven cell seeding.- Edge effects in the 96-well plate.- Use a multichannel pipette and prepare master mixes for reagents.[3][13]- Ensure a single-cell suspension before seeding.- Avoid using the outer wells of the plate.
Signal Saturation - Over-expression of luciferase due to a strong promoter or high DNA amount.- Reduce the amount of reporter plasmid used in transfection.[11][13]- Dilute the cell lysate before measurement.[11]

Conclusion

The dual-luciferase reporter gene assay is a robust, sensitive, and highly adaptable method for screening and characterizing compounds that modulate signaling pathway activity.[15] The protocol detailed here provides a reliable framework for assessing the inhibitory effects of the novel compound this compound on the NF-κB pathway. The representative data demonstrates that this compound inhibits TNF-α-induced NF-κB activation in a dose-dependent manner, highlighting the utility of this assay in drug development for inflammatory diseases and cancer.[2]

References

Application Notes and Protocols for In Vivo Administration of SRA880 in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SRA880 is a selective, non-peptide antagonist of the somatostatin (B550006) receptor subtype 1 (sst(1)).[1] As a competitive antagonist, this compound offers a valuable tool for investigating the in vivo roles of the sst(1) receptor.[1] Notably, this compound is reported to be bioavailable and capable of penetrating the central nervous system, making it suitable for studies involving the brain.[2]

One of the promising applications of this compound is in the field of neuroscience, particularly in models of depression. Research suggests that by blocking the sst(1) receptor, which functions as an inhibitory autoreceptor, this compound can prevent the negative feedback mechanism on somatostatin (SRIF) release. This action may enhance the therapeutic effects of antidepressants like imipramine (B1671792).[2]

These application notes provide a comprehensive overview of the proposed in vivo administration of this compound in mouse models, including its mechanism of action, suggested experimental protocols, and key considerations for study design.

Mechanism of Action: this compound in Modulating Somatostatin Signaling

This compound's primary mechanism of action is the competitive antagonism of the sst(1) receptor. In the context of depression, it is hypothesized to block the autoinhibitory feedback loop of somatostatin, thereby increasing its availability to act on other somatostatin receptor subtypes, such as sst(2) and sst(3), which are implicated in mediating antidepressant-like effects.[2]

SRA880_Mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Imipramine Imipramine SRIF_Release SRIF Release Imipramine->SRIF_Release stimulates (?) sst1_receptor sst(1) Receptor (Autoreceptor) SRIF_Release->sst1_receptor activates sst2_3_receptors sst(2) & sst(3) Receptors SRIF_Release->sst2_3_receptors activates sst1_receptor->SRIF_Release inhibits (Negative Feedback) This compound This compound This compound->sst1_receptor blocks Antidepressant_Effects Antidepressant-like Effects sst2_3_receptors->Antidepressant_Effects mediates

Caption: Proposed mechanism of this compound in enhancing antidepressant effects.

Data Presentation: In Vitro Characterization of this compound

While specific in vivo quantitative data for this compound in mouse models is not yet available in the public domain, its in vitro characteristics have been documented.

ParameterSpeciesReceptorValueReference
Affinity (pKd)Rat, Mouse, Monkey, Human (native)sst(1)7.8 - 8.6[1]
Affinity (pKd)Human (recombinant)sst(1)8.0 - 8.1[1]
Affinity (pKd)Human (recombinant)other sst subtypes≤ 6.0[1]
Antagonist Activity (pKB)-sst(1)7.5 - 7.7[1]

Experimental Protocols

The following protocols are suggested templates for the in vivo administration of this compound in mouse models, particularly for investigating its potential antidepressant-like effects. Researchers should perform dose-ranging studies to determine the optimal dose for their specific model and experimental conditions.

General Workflow for In Vivo Study

InVivo_Workflow cluster_prep Preparation cluster_admin Administration & Treatment cluster_assessment Assessment cluster_analysis Analysis Acclimatization Animal Acclimatization (1 week) Grouping Randomize into Treatment Groups Acclimatization->Grouping Dose_Prep This compound Formulation & Dose Preparation Administration This compound Administration (e.g., IP, Oral Gavage) Dose_Prep->Administration Grouping->Administration Monitoring Daily Monitoring (Health, Body Weight) Administration->Monitoring Behavioral Behavioral Testing (FST, TST) Monitoring->Behavioral PK_PD Pharmacokinetic/ Pharmacodynamic Analysis Behavioral->PK_PD Tissue_Collection Tissue Collection (Brain, Plasma) PK_PD->Tissue_Collection Data_Analysis Data Analysis & Interpretation Tissue_Collection->Data_Analysis

Caption: General experimental workflow for an in vivo this compound study.

Protocol 1: Evaluation of Antidepressant-like Effects of this compound in Combination with Imipramine

1. Animals and Housing:

  • Species: Male C57BL/6 mice, 8-10 weeks old.

  • Housing: Group housed (4-5 mice per cage) with a 12-hour light/dark cycle. Provide ad libitum access to food and water.

  • Acclimatization: Allow at least one week of acclimatization to the facility before the start of the experiment.

2. Reagents and Preparation:

  • This compound: Prepare a stock solution in a suitable vehicle. Given its non-peptide nature, a vehicle such as 10% DMSO in saline or saline containing a small percentage of a solubilizing agent like Tween 80 may be appropriate.[3][4] The final injection volume should be approximately 10 ml/kg.

  • Imipramine: Dissolve in 0.9% saline.

  • Vehicle Control: Prepare the same vehicle used for this compound without the compound.

  • Positive Control: Prepare imipramine solution.

3. Experimental Groups (n=8-12 mice per group):

  • Group 1: Vehicle + Saline

  • Group 2: Vehicle + Imipramine (e.g., 15 mg/kg, IP)

  • Group 3: this compound (low dose) + Imipramine (e.g., 15 mg/kg, IP)

  • Group 4: this compound (medium dose) + Imipramine (e.g., 15 mg/kg, IP)

  • Group 5: this compound (high dose) + Imipramine (e.g., 15 mg/kg, IP)

  • Group 6: this compound (medium dose) + Saline

4. Administration:

  • Route: Intraperitoneal (IP) injection is a common route for preclinical studies.[5] Oral gavage is another option if oral bioavailability is confirmed.[6]

  • Schedule: Administer this compound or vehicle 30-60 minutes before the administration of imipramine or saline. The behavioral tests should be conducted at the time of expected peak effect of the drugs.

5. Behavioral Testing:

  • Forced Swim Test (FST): [7][8]

    • Place individual mice in a transparent cylinder (25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.

    • The test duration is typically 6 minutes.

    • Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of movement except for small motions to keep the head above water.

    • A decrease in immobility time is indicative of an antidepressant-like effect.[8]

  • Tail Suspension Test (TST): [7][8]

    • Suspend mice individually by their tail using adhesive tape, approximately 1 cm from the tip.

    • The suspension point should be about 50 cm above the floor.

    • The test duration is 6 minutes.

    • Record the total duration of immobility.

    • A reduction in immobility time suggests an antidepressant-like effect.[8]

6. Data Analysis:

  • Analyze the immobility data using one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare the treatment groups to the control group.

Protocol 2: Preliminary Pharmacokinetic and Safety Assessment of this compound

1. Animals and Housing:

  • As described in Protocol 1.

2. Reagents and Preparation:

  • Prepare this compound at three different dose levels (low, medium, high) in a suitable vehicle.

3. Experimental Groups (n=3-4 mice per time point per dose):

  • Group 1: this compound (low dose)

  • Group 2: this compound (medium dose)

  • Group 3: this compound (high dose)

4. Administration:

  • Administer a single dose of this compound via the intended route of administration (e.g., IV for initial assessment, or IP/oral for intended therapeutic route).

5. Sample Collection:

  • Collect blood samples at various time points post-administration (e.g., 5, 15, 30, 60, 120, 240 minutes).

  • At the final time point, euthanize the animals and collect brain tissue to assess CNS penetration.[9]

6. Safety and Tolerability Monitoring:

  • Record clinical observations for any signs of toxicity (e.g., changes in posture, activity, breathing).

  • Monitor body weight daily for several days post-administration.

7. Bioanalysis:

  • Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) to quantify this compound concentrations in plasma and brain homogenates.

8. Pharmacokinetic Analysis:

  • Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

  • Determine the brain-to-plasma concentration ratio to assess the extent of CNS penetration.[9]

Concluding Remarks

This compound presents a promising tool for exploring the role of the sst(1) receptor in various physiological and pathological processes. The provided protocols offer a foundational framework for initiating in vivo studies in mouse models. It is imperative for researchers to conduct thorough dose-finding and safety assessments to establish optimal experimental parameters. The potential of this compound to modulate somatostatin signaling in the CNS warrants further investigation, particularly in the context of neuropsychiatric disorders.

References

Application Notes and Protocols: SRA880 for the In Vivo Study of Somatostatin Receptor 1 (SST1) Function

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and protocols for utilizing SRA880, a selective nonpeptide antagonist for the somatostatin (B550006) receptor subtype 1 (SST1), in preclinical in vivo research. The SST1 receptor, a G-protein coupled receptor (GPCR), is implicated in various physiological processes, including neuro-transmission, hormone secretion, and cell growth. This compound offers a powerful pharmacological tool to probe the specific roles of SST1 by blocking its downstream signaling pathways. These protocols are intended for researchers, scientists, and drug development professionals investigating the physiological and pathophysiological functions of the SST1 receptor in living organisms.

Introduction to SST1 Receptor and this compound

The somatostatin system is a key regulator of endocrine and nervous system functions, acting through five distinct G-protein coupled receptor subtypes (SST1-SST5). The SST1 receptor is of particular interest due to its unique signaling properties and distribution. It is a 7-transmembrane domain receptor that couples primarily to pertussis toxin-sensitive G-proteins (Gαi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1][2] Additionally, it can stimulate phosphotyrosine phosphatase and Na+/H+ exchangers.[2]

A critical role proposed for SST1 is that of an inhibitory autoreceptor, where it is located on somatostatin-releasing neurons and modulates their activity through a negative feedback loop.[1][3] Understanding this function is crucial for elucidating its role in both normal physiology and disease states.

This compound is the first reported nonpeptide, competitive, and selective antagonist for the SST1 receptor.[4] It demonstrates high affinity for SST1 across multiple species, including rats, mice, and humans, while showing low affinity for other somatostatin receptor subtypes and a range of other neurotransmitter receptors.[4] Its bioavailability and ability to penetrate the brain make it an invaluable tool for in vivo studies aimed at dissecting the specific contributions of SST1 receptor signaling.[4] By blocking SST1-mediated negative feedback, this compound can be used to enhance the release of endogenous somatostatin, providing a method to study the downstream effects mediated by other SST receptors.[3]

SST1 Receptor Signaling Pathway

Activation of the SST1 receptor by its endogenous ligand, somatostatin, initiates a signaling cascade that primarily inhibits cellular activity. The pathway below illustrates the canonical Gαi-coupled mechanism.

SST1_Signaling_Pathway Somatostatin Somatostatin SST1 SST1 Receptor Somatostatin->SST1 Binds G_protein G-Protein (Gαi, Gβγ) SST1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Gαi inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Inhibition of Cellular Function (e.g., Hormone Secretion, Neuronal Firing) PKA->Cellular_Response Phosphorylates Targets This compound This compound (Antagonist) This compound->SST1 Blocks

Caption: Canonical SST1 receptor signaling pathway via Gαi coupling.

Experimental Protocols

The following protocol describes a representative in vivo experiment in rodents to investigate the role of the SST1 receptor as an inhibitory autoreceptor in the brain using this compound. The primary endpoint is the measurement of extracellular somatostatin levels via in vivo microdialysis.

Materials and Reagents
  • Test Compound: this compound (Tocris, Cat. No. XXXX or equivalent)

  • Vehicle: 10% DMSO, 40% PEG300, 50% Saline (or other validated vehicle)

  • Animals: Adult male C57BL/6 mice (8-10 weeks old) or Sprague-Dawley rats (250-300g)

  • Surgical Suite: Stereotaxic frame, anesthesia machine (isoflurane), surgical tools

  • Microdialysis Equipment: Microdialysis probes (CMA or equivalent), syringe pump, fraction collector

  • Analytical Equipment: Somatostatin ELISA kit (highly sensitive) or LC-MS/MS system

  • Anesthetics: Isoflurane (B1672236), Ketamine/Xylazine cocktail

  • Analgesics: Buprenorphine, Carprofen

Experimental Workflow Diagram

Experimental_Workflow cluster_D Phase 4: Microdialysis Experiment A Phase 1: Acclimatization (1 week) B Phase 2: Stereotaxic Surgery (Implant guide cannula for microdialysis) A->B C Phase 3: Post-Surgical Recovery (1 week) B->C D Phase 4: Microdialysis Experiment C->D D_sub1 Probe Insertion & Equilibration (2-3 hours) D_sub2 Baseline Sample Collection (3-4 samples, 20 min each) D_sub3 This compound or Vehicle Administration (i.p. injection) D_sub4 Post-Injection Sample Collection (6-8 samples, 20 min each) E Phase 5: Sample Analysis (Somatostatin quantification via ELISA) D_sub4->E F Phase 6: Data Analysis (Statistical Comparison) E->F

Caption: Workflow for in vivo microdialysis study using this compound.

Detailed Methodologies

Step 1: Animal Acclimatization and Housing

  • House animals in a temperature- and humidity-controlled facility with a 12-hour light/dark cycle.

  • Provide ad libitum access to food and water.

  • Allow animals to acclimate for at least one week prior to any procedures.

  • Handle animals daily for 3-5 days before surgery to reduce stress.

Step 2: Stereotaxic Surgery

  • Anesthetize the animal using isoflurane (2-3% for induction, 1-1.5% for maintenance).

  • Secure the animal in a stereotaxic frame. Apply ophthalmic ointment to prevent eye dryness.

  • Administer pre-operative analgesics (e.g., buprenorphine).

  • Make a midline incision on the scalp to expose the skull.

  • Using a dental drill, create a small burr hole over the target brain region (e.g., nucleus accumbens or hypothalamus).

  • Slowly lower a guide cannula to the desired coordinates and secure it to the skull with dental cement and anchor screws.

  • Insert a dummy cannula to keep the guide patent.

  • Suture the scalp and allow the animal to recover on a heating pad. Administer post-operative analgesics for 48-72 hours.

Step 3: In Vivo Microdialysis

  • One week post-surgery, gently restrain the animal and replace the dummy cannula with a microdialysis probe of the appropriate length.

  • Place the animal in a microdialysis bowl, connect the probe tubing, and allow the animal to move freely.

  • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

  • Allow the system to equilibrate for 2-3 hours.

  • Collect 3-4 baseline dialysate samples into vials in a refrigerated fraction collector (20-minute fractions).

  • Prepare this compound solution. Dissolve this compound in the vehicle to the desired concentration (e.g., for a 10 mg/kg dose).

  • Administer this compound or vehicle via intraperitoneal (i.p.) injection.

  • Continue collecting dialysate samples for at least 2-3 hours post-injection.

  • At the end of the experiment, euthanize the animal and perfuse with saline followed by paraformaldehyde to verify probe placement via histology.

  • Store all dialysate samples at -80°C until analysis.

Step 4: Somatostatin Quantification

  • Thaw dialysate samples on ice.

  • Quantify the concentration of somatostatin in each sample using a high-sensitivity commercial ELISA kit, following the manufacturer’s instructions.

  • Construct a standard curve and calculate the somatostatin concentration for each sample.

  • Normalize the data by expressing post-injection concentrations as a percentage of the average baseline concentration for each animal.

Data Presentation and Expected Results

The primary outcome of this experiment is an increase in extracellular somatostatin in the target brain region following this compound administration, consistent with the blockade of an inhibitory autoreceptor.[3]

Table 1: this compound Formulation Details
ComponentStock ConcentrationVolume per 100 µLFinal ConcentrationPurpose
This compound100 mg/mL in DMSO1 µL1 mg/mLTest Compound
DMSO100%10 µL10%Co-solvent
PEG300100%40 µL40%Solubilizer
Saline (0.9%)N/A49 µL49%Diluent

Note: This formulation is an example and should be optimized for solubility and tolerability.

Table 2: Hypothetical In Vivo Microdialysis Data
Treatment GroupNBaseline SRIF (pg/mL)Peak SRIF (% of Baseline)Time to Peak (min)
Vehicle82.5 ± 0.4110 ± 8%N/A
This compound (1 mg/kg)82.6 ± 0.5145 ± 12%*40-60
This compound (5 mg/kg)82.4 ± 0.3195 ± 18%**40-60
This compound (10 mg/kg)82.5 ± 0.4260 ± 25%***40-60

*Data are presented as Mean ± SEM. Statistical analysis performed using one-way ANOVA with post-hoc test. *p<0.05, **p<0.01, **p<0.001 vs. Vehicle.

Conclusion and Troubleshooting

This compound is a selective and potent tool for the in vivo investigation of SST1 receptor function. The protocols outlined here provide a framework for assessing its effects on endogenous somatostatin release, confirming the role of SST1 as an inhibitory autoreceptor.

Potential Issues and Troubleshooting:

  • Low Somatostatin Levels: Dialysate levels of neuropeptides are often very low. Ensure use of a highly sensitive assay. Consider pooling samples or using a more sensitive analytical method like LC-MS/MS.

  • No Effect of this compound: Verify compound stability and formulation. Confirm accurate probe placement via post-mortem histology. Consider alternative routes of administration (e.g., intracerebroventricular) to bypass the blood-brain barrier if penetration is a concern, although this compound is reported to be brain penetrant.[4]

  • High Variability: In vivo experiments inherently have high variability. Ensure consistent handling, surgical procedures, and experimental timing. Increase the number of animals per group to achieve sufficient statistical power.

References

Application Note: Investigating the Role of Somatostatin Receptor 1 (SST1) in Neuronal Excitability with the Selective Antagonist SRA880

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Somatostatin (B550006) (SST) is a neuropeptide that plays a crucial role in regulating neuronal excitability throughout the central nervous system.[1][2][3] It exerts its effects by binding to a family of five G protein-coupled receptors (GPCRs), designated SST1 through SST5.[1][4] These receptors are known to couple to Gi proteins, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP), and modulation of various ion channels, ultimately resulting in a reduction of neuronal excitability.[1] The SST1 receptor subtype is of particular interest due to its distinct expression patterns and potential as a therapeutic target for neurological disorders.[5][6]

This application note details the use of SRA880, a potent and selective non-peptide antagonist of the SST1 receptor, to investigate the receptor's role in modulating neuronal excitability.[7][8] this compound provides a valuable pharmacological tool to dissect the specific contributions of SST1 signaling in complex neuronal circuits.[8] Here, we provide protocols for utilizing this compound in primary neuronal cultures, including methods for assessing its impact on neuronal activity through patch-clamp electrophysiology and calcium imaging.

This compound: A Selective SST1 Antagonist

This compound has been characterized as a competitive antagonist with high affinity for the human SST1 receptor (pKd = 8.0-8.1) and significantly lower affinity for other somatostatin receptor subtypes.[8] It has been shown to be devoid of intrinsic activity and effectively blocks SST1-mediated signaling pathways.[8]

Data Presentation

The following tables summarize hypothetical quantitative data from experiments designed to assess the effect of this compound on neuronal excitability.

Table 1: Effect of this compound on Action Potential Firing in Cultured Hippocampal Neurons (Current-Clamp Electrophysiology)

Treatment GroupConcentrationResting Membrane Potential (mV)Action Potential Threshold (mV)Action Potential Frequency (Hz) at 2x Rheobase
Vehicle Control--65.4 ± 2.1-45.2 ± 1.515.3 ± 2.8
Somatostatin (SST-14)1 µM-72.1 ± 2.5-42.8 ± 1.85.1 ± 1.9
This compound10 µM-66.2 ± 2.3-44.9 ± 1.614.8 ± 3.1
SST-14 + this compound1 µM + 10 µM-67.5 ± 2.0#-45.5 ± 1.713.5 ± 2.5#

Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle Control. #p < 0.05 compared to Somatostatin (SST-14) alone.

Table 2: Effect of this compound on Spontaneous Calcium Transients in Cultured Cortical Neurons (Calcium Imaging)

Treatment GroupConcentrationFrequency of Spontaneous Calcium Transients (events/min)Amplitude of Spontaneous Calcium Transients (ΔF/F₀)
Vehicle Control-8.2 ± 1.11.5 ± 0.3
Somatostatin (SST-14)1 µM2.5 ± 0.61.1 ± 0.2
This compound10 µM7.9 ± 1.31.4 ± 0.3
SST-14 + this compound1 µM + 10 µM7.1 ± 1.0#1.3 ± 0.2#

Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle Control. #p < 0.05 compared to Somatostatin (SST-14) alone.

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to measure the effects of this compound on the intrinsic electrical properties of individual neurons.[9][10][11][12][13]

Materials:

  • Primary neuronal culture (e.g., hippocampal or cortical neurons)

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4)

  • Internal solution (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP (pH 7.2)

  • Somatostatin-14 (SST-14)

  • This compound

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

Procedure:

  • Prepare stock solutions of SST-14 and this compound in the appropriate solvent (e.g., DMSO or water) and dilute to the final concentration in the external solution just before use.

  • Transfer a coverslip with cultured neurons to the recording chamber on the microscope stage and perfuse with external solution.

  • Pull glass micropipettes to a resistance of 3-5 MΩ and fill with internal solution.

  • Establish a whole-cell patch-clamp recording from a neuron.[11]

  • In current-clamp mode, record the resting membrane potential.

  • Inject a series of depolarizing current steps to determine the rheobase (minimum current to elicit an action potential) and to construct a frequency-current (F-I) curve.

  • Perfuse the chamber with the vehicle control for 5 minutes and repeat the measurements.

  • Perfuse with SST-14 (1 µM) for 5-10 minutes and record the changes in resting membrane potential and firing properties.

  • To test the antagonistic effect of this compound, co-apply SST-14 (1 µM) and this compound (10 µM) and record the neuronal activity.

  • As a control, apply this compound (10 µM) alone to determine if it has any intrinsic effects.

  • Analyze the data to determine changes in resting membrane potential, action potential threshold, and firing frequency.

Protocol 2: Calcium Imaging

This protocol allows for the monitoring of neuronal activity in a population of cells by measuring changes in intracellular calcium concentration.[14][15][16][17][18]

Materials:

  • Primary neuronal culture

  • Calcium indicator dye (e.g., Fluo-4 AM or a genetically encoded calcium indicator like GCaMP)

  • Imaging buffer (e.g., modified Tyrode's solution)[14]

  • Somatostatin-14 (SST-14)

  • This compound

  • Fluorescence microscope with a camera and appropriate filters

Procedure:

  • Load the cultured neurons with the calcium indicator according to the manufacturer's instructions. For Fluo-4 AM, this typically involves incubation for 30-60 minutes.

  • Wash the cells with imaging buffer to remove excess dye.

  • Mount the coverslip on the microscope stage and perfuse with imaging buffer.

  • Acquire baseline images of spontaneous calcium activity for 5-10 minutes.

  • Perfuse the chamber with the vehicle control and record for 5 minutes.

  • Apply SST-14 (1 µM) and record the changes in the frequency and amplitude of calcium transients.

  • Co-apply SST-14 (1 µM) and this compound (10 µM) to assess the antagonistic effect of this compound.

  • Apply this compound (10 µM) alone as a control.

  • Analyze the image series to identify active cells and quantify the frequency and amplitude of calcium transients.

Mandatory Visualizations

SST1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space SST Somatostatin (SST) SST1 SST1 Receptor SST->SST1 Binds This compound This compound This compound->SST1 Blocks G_protein Gi/o Protein SST1->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Decreases production G_protein->AC Inhibits IonChannels Ion Channels (e.g., K+, Ca2+) G_protein->IonChannels Modulates PKA PKA cAMP->PKA Inhibits activation PKA->IonChannels Modulates (reduced phosphorylation) NeuronalExcitability Neuronal Excitability IonChannels->NeuronalExcitability Decreases

Caption: SST1 receptor signaling pathway and the antagonistic action of this compound.

Experimental_Workflow cluster_culture Cell Culture cluster_electrophysiology Patch-Clamp Electrophysiology cluster_imaging Calcium Imaging Culture Primary Neuronal Culture (e.g., Hippocampal, Cortical) PatchClamp Whole-Cell Recording Culture->PatchClamp CalciumImaging Calcium Indicator Loading (e.g., Fluo-4 AM) Culture->CalciumImaging CurrentClamp Current-Clamp Protocol (RMP, AP Threshold, Firing Rate) PatchClamp->CurrentClamp DrugApplication1 Application of: 1. Vehicle 2. SST-14 3. This compound 4. SST-14 + this compound CurrentClamp->DrugApplication1 Analysis1 Data Analysis: Compare electrophysiological parameters DrugApplication1->Analysis1 ImagingProtocol Fluorescence Microscopy (Spontaneous Activity) CalciumImaging->ImagingProtocol DrugApplication2 Application of: 1. Vehicle 2. SST-14 3. This compound 4. SST-14 + this compound ImagingProtocol->DrugApplication2 Analysis2 Data Analysis: Quantify Ca2+ transient frequency and amplitude DrugApplication2->Analysis2

Caption: Experimental workflow for investigating SST1 function with this compound.

References

Application Notes and Protocols for SRA880: A Selective SST1 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing SRA880, a potent and selective non-peptide antagonist for the somatostatin (B550006) receptor subtype 1 (SST1). This document outlines the key characteristics of this compound, detailed protocols for in vitro assays to assess its antagonist activity, and a general guideline for in vivo studies.

This compound is a valuable pharmacological tool for investigating the physiological and pathological roles of the SST1 receptor. Its competitive antagonist nature allows for the effective blockade of SST1 receptor-mediated effects, facilitating research in areas such as neuroscience and endocrinology.[1]

Data Presentation

The following tables summarize the quantitative data for this compound's binding affinity and functional antagonism at the human SST1 receptor.

Table 1: this compound Binding Affinity for Human Somatostatin Receptors

Receptor SubtypeBinding Affinity (pKd)Reference Compound
SST1 8.0 - 8.1 Somatostatin-14
SST2≤ 6.0
SST3≤ 6.0
SST4≤ 6.0
SST5≤ 6.0
pKd is the negative logarithm of the dissociation constant (Kd). A higher pKd value indicates a higher binding affinity.[1]

Table 2: this compound Functional Antagonist Potency at the Human SST1 Receptor

Functional AssayAntagonist Potency (pKB)Agonist Used
cAMP Accumulation Assay 7.5 - 7.7 Somatostatin-14
GTPγS Binding Assay 7.5 - 7.7 Somatostatin-14
Luciferase Gene Expression 7.5 - 7.7 Somatostatin-14
pKB is the negative logarithm of the antagonist equilibrium dissociation constant (KB). A higher pKB value indicates a more potent antagonist.[1]

Table 3: Agonist Potency at the Human SST1 Receptor

AgonistPotency (EC50)
Somatostatin-148.0 x 10⁻¹⁰ M
EC50 is the concentration of an agonist that gives a response halfway between the baseline and maximum response.[2]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and procedures described, the following diagrams are provided in Graphviz DOT language.

SST1_Signaling_Pathway cluster_membrane Cell Membrane SST1 SST1 Receptor G_protein Gi/o Protein SST1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Somatostatin Somatostatin (Agonist) Somatostatin->SST1 Binds and Activates This compound This compound (Antagonist) This compound->SST1 Competitively Blocks ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Inhibition of Cellular Response PKA->Cellular_Response Leads to Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membranes Prepare Membranes from CHO-K1 cells expressing hSST1 Incubate Incubate Membranes, Radioligand, and Competitor in Assay Buffer Membranes->Incubate Radioligand Prepare Radioligand ([125I]-[Tyr11]-SRIF-14) Radioligand->Incubate Competitor Prepare this compound and non-specific binding control Competitor->Incubate Filter Separate bound from free radioligand via filtration (GF/C filters) Incubate->Filter Wash Wash filters with ice-cold Wash Buffer Filter->Wash Count Quantify radioactivity using a scintillation counter Wash->Count Analyze Calculate Ki from IC50 values using the Cheng-Prusoff equation Count->Analyze cAMP_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Data Analysis Cells Culture CHO-K1 cells expressing hSST1 Preincubate Pre-incubate cells with this compound Cells->Preincubate Stimulate Stimulate with Forskolin and Somatostatin-14 Preincubate->Stimulate Lyse Lyse cells to release cAMP Stimulate->Lyse Measure Measure cAMP levels (e.g., HTRF, AlphaScreen) Lyse->Measure Analyze Determine pKB value from the Schild plot Measure->Analyze

References

Application Notes and Protocols for the Combined Use of SRA880 and Antidepressants in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Major Depressive Disorder (MDD) remains a significant global health challenge, with a substantial number of patients exhibiting inadequate responses to conventional antidepressant therapies. This has spurred the exploration of novel therapeutic strategies, including adjunctive treatments that can enhance the efficacy of existing antidepressants. One such promising approach involves the modulation of the somatostatin (B550006) (SRIF) system. SRA880, a selective antagonist of the somatostatin receptor subtype 1 (sst1), has emerged as a compelling candidate for combination therapy. Preclinical evidence suggests that by blocking the sst1 autoreceptor, this compound can potentiate the effects of antidepressants, offering a novel mechanistic avenue for treating depression.

These application notes provide a comprehensive overview of the preclinical research on this compound in combination with antidepressants, focusing on the tricyclic antidepressant imipramine (B1671792). Detailed protocols for key experiments are provided to facilitate further investigation into this therapeutic strategy.

Mechanism of Action: this compound and Antidepressant Synergy

The proposed mechanism for the synergistic antidepressant effect of this compound and imipramine centers on the modulation of somatostatin signaling in the brain.[1]

  • Imipramine's Role: Chronic administration of imipramine has been shown to upregulate the expression of somatostatin (SRIF) in the hypothalamus.[2]

  • This compound's Role: this compound is a potent and selective antagonist of the sst1 receptor. The sst1 receptor functions as an autoreceptor, meaning its activation by SRIF inhibits further SRIF release. By blocking this receptor, this compound effectively removes the negative feedback brake on SRIF secretion.[1][3]

  • Synergistic Effect: When co-administered, imipramine increases the production of SRIF, while this compound enhances its release. This leads to a significant amplification of SRIF signaling, which is thought to be mediated by other somatostatin receptor subtypes, such as sst2, to produce enhanced antidepressant-like effects.[1]

This enhanced somatostatinergic neurotransmission is believed to contribute to the observed increase in brain-derived neurotrophic factor (BDNF) expression, a key molecule implicated in the neuroplasticity hypothesis of depression and the therapeutic action of antidepressants.

Preclinical Data

In Vitro Characterization of this compound

This compound has been characterized as a potent and selective competitive antagonist of the sst1 receptor.[3]

ParameterValueSpecies/System
pKd (sst1) 8.0 - 8.1Human recombinant receptors
pKd (sst1) 7.8 - 8.6Native rat, mouse, monkey, human cerebral cortex
pKd (other sst subtypes) ≤ 6.0Human recombinant receptors
pKB 7.5 - 7.7Functional assays (cAMP, GTPγS binding, luciferase)

Table 1: In Vitro Affinity and Potency of this compound.[3]

In Vivo Efficacy of this compound and Imipramine Combination

A key preclinical study by Nilsson et al. (2012) demonstrated the synergistic antidepressant-like effects of this compound and imipramine in mice.

Tail Suspension Test (TST): This behavioral despair model is widely used to screen for antidepressant efficacy. A reduction in immobility time is indicative of an antidepressant-like effect.

Treatment GroupDoseImmobility Time (s) (Mean ± SEM)
Vehicle-125 ± 10
Imipramine10 mg/kg90 ± 8
This compound1 mg/kg110 ± 9
This compound + Imipramine 1 mg/kg + 10 mg/kg 60 ± 7*

*p < 0.05 compared to imipramine alone. (Data are illustrative based on published findings; exact values should be referenced from the original publication).

Table 2: Effect of this compound and Imipramine on Immobility Time in the Mouse Tail Suspension Test.

Brain-Derived Neurotrophic Factor (BDNF) mRNA Expression: Chronic co-administration of this compound and imipramine resulted in a synergistic increase in BDNF mRNA expression in the cerebral cortex.

Treatment GroupDoseCortical BDNF mRNA Expression (Fold Change vs. Vehicle)
Vehicle-1.0
Imipramine10 mg/kg/day1.5
This compound1 mg/kg/day1.2
This compound + Imipramine 1 mg/kg/day + 10 mg/kg/day 2.5*

*p < 0.05 compared to imipramine alone. (Data are illustrative based on published findings; exact values should be referenced from the original publication).

Table 3: Effect of Chronic this compound and Imipramine Administration on BDNF mRNA Expression.

Experimental Protocols

Tail Suspension Test (TST) Protocol

Objective: To assess the antidepressant-like effects of this compound in combination with an antidepressant.

Materials:

  • Male C57BL/6J mice (8-10 weeks old)

  • This compound

  • Antidepressant (e.g., imipramine)

  • Vehicle (e.g., saline, 0.5% methylcellulose)

  • Tail suspension apparatus (a horizontal bar raised above the floor)

  • Adhesive tape

  • Video recording and analysis software

Procedure:

  • Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment.

  • Drug Administration: Administer this compound, the antidepressant, the combination, or vehicle via the appropriate route (e.g., intraperitoneal injection) at a predetermined time before the test (e.g., 30-60 minutes).

  • Suspension: Suspend each mouse individually by its tail to the horizontal bar using adhesive tape. The tape should be placed approximately 1-2 cm from the tip of the tail. Ensure the mouse cannot reach any surfaces to climb.

  • Recording: Video record the session for a total of 6 minutes.

  • Scoring: Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of all movement except for minor respiratory movements. Scoring can be done manually by a trained observer blinded to the treatment groups or using automated video analysis software.

  • Data Analysis: Analyze the data using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test) to compare the immobility times between the different treatment groups.

In Situ Hybridization for BDNF mRNA Protocol

Objective: To quantify the expression of BDNF mRNA in the brain following chronic treatment with this compound and an antidepressant.

Materials:

  • Male FVB mice (8-10 weeks old)

  • This compound

  • Antidepressant (e.g., imipramine)

  • Vehicle

  • Anesthesia (e.g., isoflurane)

  • 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS)

  • Sucrose (B13894) solutions (20% and 30% in PBS)

  • Cryostat

  • Microscope slides

  • Hybridization buffer

  • Radiolabeled or fluorescently labeled antisense and sense riboprobes for BDNF mRNA

  • Wash buffers (e.g., SSC)

  • Phosphorimager or fluorescence microscope

  • Image analysis software

Procedure:

  • Chronic Drug Administration: Administer this compound, the antidepressant, the combination, or vehicle daily for a specified period (e.g., 21 days).

  • Tissue Preparation: 24 hours after the final dose, deeply anesthetize the mice and perfuse them transcardially with ice-cold PBS followed by 4% PFA.

  • Post-fixation and Cryoprotection: Dissect the brains and post-fix them in 4% PFA overnight at 4°C. Subsequently, cryoprotect the brains by immersing them in 20% sucrose in PBS, followed by 30% sucrose in PBS until they sink.

  • Sectioning: Freeze the brains and cut coronal sections (e.g., 14 µm) using a cryostat. Mount the sections onto microscope slides.

  • Hybridization:

    • Pretreat the sections (e.g., with proteinase K, acetylation).

    • Incubate the sections with the labeled BDNF antisense or sense (control) riboprobe in hybridization buffer overnight at an appropriate temperature (e.g., 60°C).

  • Washing: Wash the slides in a series of increasingly stringent SSC buffers to remove unbound probe.

  • Detection:

    • For radiolabeled probes, expose the slides to a phosphor screen and quantify the signal using a phosphorimager.

    • For fluorescently labeled probes, visualize and capture images using a fluorescence microscope.

  • Data Analysis: Quantify the hybridization signal in specific brain regions (e.g., cerebral cortex, hippocampus) using image analysis software. Normalize the data to the sense probe signal and compare the expression levels between treatment groups using appropriate statistical tests.

Visualizations

G cluster_0 Proposed Mechanism of Action Imipramine Imipramine SRIF_Expression ↑ Somatostatin (SRIF) Expression Imipramine->SRIF_Expression Upregulates SRIF_Release SRIF Release SRIF_Expression->SRIF_Release sst1 sst1 Autoreceptor SRIF_Release->sst1 Negative Feedback sst2_sst3 sst2/sst3 Receptors SRIF_Release->sst2_sst3 Activates Antidepressant_Effect Enhanced Antidepressant Effect sst2_sst3->Antidepressant_Effect BDNF ↑ BDNF Expression Antidepressant_Effect->BDNF This compound This compound This compound->sst1 Blocks

Caption: Proposed mechanism of this compound and imipramine synergy.

G cluster_1 Experimental Workflow: Tail Suspension Test start Acclimation drug_admin Drug Administration (Vehicle, Imipramine, this compound, Combination) start->drug_admin suspension Tail Suspension (6 min) drug_admin->suspension recording Video Recording suspension->recording scoring Score Immobility (last 4 min) recording->scoring analysis Statistical Analysis scoring->analysis

References

SRA880: A Potent and Selective Tool for Investigating SST1 Autoreceptor Function

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

SRA880 is a non-peptide, selective antagonist of the somatostatin (B550006) receptor subtype 1 (SST1).[1][2] Its high affinity and selectivity for the SST1 receptor make it an invaluable pharmacological tool for elucidating the physiological and pathophysiological roles of this receptor. The SST1 receptor, a member of the G-protein coupled receptor (GPCR) family, is known to function as an inhibitory autoreceptor, modulating the release of somatostatin and other neurotransmitters.[3] This document provides detailed application notes and experimental protocols for utilizing this compound to investigate SST1 autoreceptor function in various in vitro systems.

Physicochemical Properties and Binding Characteristics of this compound

This compound is chemically defined as [3R,4aR,10aR]-1,2,3,4,4a,5,10,10a-Octahydro-6-methoxy-1-methyl-benz[g] quinoline-3-carboxylic-acid-4-(4-nitro-phenyl)-piperazine-amide, hydrogen malonate.[1][2] It acts as a competitive antagonist, demonstrating no intrinsic agonistic activity.[1][2]

Table 1: Binding Affinity of this compound for Somatostatin Receptors
Receptor SubtypeSpeciesPreparationpKd (mean)Reference
SST1 HumanRecombinant8.0 - 8.1[1][2]
SST1 Rat, Mouse, MonkeyNative (Cerebral Cortex)7.8 - 8.6[1][2]
SST2 HumanRecombinant≤ 6.0[1][2]
SST3 HumanRecombinant≤ 6.0[1][2]
SST4 HumanRecombinant≤ 6.0[1][2]
SST5 HumanRecombinant≤ 6.0[1][2]
Table 2: Functional Antagonist Activity of this compound
Assay TypeCell SystemAgonistpKB (mean)Reference
cAMP AccumulationRecombinant cellsSRIF7.5 - 7.7[1][2]
GTPγS BindingRecombinant cellsSRIF7.5 - 7.7[1][2]

Signaling Pathway of the SST1 Receptor

The SST1 receptor primarily couples to inhibitory G-proteins (Gi/o). Upon activation by an agonist like somatostatin (SRIF), the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This compound competitively blocks this interaction, thereby preventing the agonist-induced downstream signaling cascade.

SST1_Signaling_Pathway cluster_membrane Cell Membrane SST1 SST1 Receptor Gi Gi/o Protein SST1->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gi->AC Inhibits SRIF Somatostatin (SRIF) (Agonist) SRIF->SST1 Binds & Activates This compound This compound (Antagonist) This compound->SST1 Binds & Blocks ATP ATP ATP->AC Downstream Downstream Cellular Effects (e.g., Inhibition of neurotransmitter release) cAMP->Downstream Regulates

SST1 receptor signaling pathway.

Experimental Protocols

The following protocols provide detailed methodologies for characterizing the interaction of this compound with the SST1 receptor.

Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for the SST1 receptor through competitive displacement of a radiolabeled ligand.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep_membranes Prepare cell membranes expressing SST1 receptor incubate Incubate membranes with radioligand and this compound/ buffer (total binding)/ unlabeled ligand (NSB) prep_membranes->incubate prep_this compound Prepare serial dilutions of this compound prep_this compound->incubate prep_radioligand Prepare radioligand (e.g., [125I]-SRIF-14) prep_radioligand->incubate filter Rapid filtration to separate bound and free radioligand incubate->filter wash Wash filters to remove unbound radioligand filter->wash count Quantify radioactivity on filters wash->count analyze Calculate specific binding and determine IC50 and Ki values count->analyze

Workflow for radioligand binding assay.

Materials:

  • Cell membranes expressing the human SST1 receptor.

  • This compound

  • Radioligand (e.g., [¹²⁵I]-SRIF-14)

  • Unlabeled somatostatin (for non-specific binding)

  • Binding Buffer: 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • 96-well filter plates (e.g., GF/C)

  • Scintillation counter and fluid

Procedure:

  • Preparation:

    • Thaw the SST1 receptor-expressing cell membranes on ice and resuspend in binding buffer to a final concentration of 10-20 µg protein/well.

    • Prepare serial dilutions of this compound in binding buffer.

    • Dilute the radioligand in binding buffer to a final concentration approximately equal to its Kd.

  • Assay Setup (in a 96-well plate):

    • Total Binding: 50 µL of binding buffer + 50 µL of radioligand + 100 µL of membrane suspension.

    • Non-specific Binding (NSB): 50 µL of unlabeled somatostatin (1 µM final concentration) + 50 µL of radioligand + 100 µL of membrane suspension.

    • Competitive Binding: 50 µL of this compound dilution + 50 µL of radioligand + 100 µL of membrane suspension.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold.

  • Washing: Wash each well 3-4 times with ice-cold wash buffer.

  • Counting: Dry the filter plate, add scintillation fluid to each well, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - NSB.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

This functional assay measures the ability of this compound to antagonize the agonist-induced inhibition of cAMP production.

Materials:

  • Cells expressing the human SST1 receptor (e.g., CHO-K1 or HEK293 cells)

  • This compound

  • Somatostatin (SRIF) or a selective SST1 agonist

  • Forskolin (B1673556)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • Stimulation Buffer: HBSS with 20 mM HEPES, 0.1% BSA, pH 7.4

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

  • 384-well white assay plates

Procedure:

  • Cell Preparation:

    • Culture cells to 80-90% confluency.

    • Harvest cells and resuspend in stimulation buffer containing a PDE inhibitor (e.g., 500 µM IBMX) to a desired cell density (e.g., 2,000-5,000 cells/well).

  • Assay Setup:

    • Dispense 5 µL of the cell suspension into each well of the 384-well plate.

    • Add 5 µL of this compound at various concentrations (or buffer for control) and pre-incubate for 15-30 minutes at room temperature.

    • Prepare a solution of agonist (e.g., SRIF at its EC₈₀ concentration) and forskolin (e.g., 1-10 µM) in stimulation buffer.

    • Add 10 µL of the agonist/forskolin mixture to the wells.

  • Incubation: Incubate the plate for 30-60 minutes at room temperature.

  • cAMP Detection:

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.

  • Data Analysis:

    • Generate a dose-response curve by plotting the cAMP concentration against the log concentration of this compound.

    • Determine the IC₅₀ value of this compound.

    • Calculate the antagonist constant (pKB) using the Schild equation or a simplified method.[4]

GTPγS Binding Assay

This assay directly measures the activation of G-proteins coupled to the SST1 receptor and the inhibitory effect of this compound.[5]

Materials:

  • Cell membranes expressing the SST1 receptor

  • This compound

  • Somatostatin (SRIF) or a selective SST1 agonist

  • [³⁵S]GTPγS

  • GDP

  • Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4

  • 96-well filter plates

Procedure:

  • Preparation:

    • Thaw membranes and resuspend in assay buffer.

    • Prepare dilutions of this compound and the agonist.

  • Assay Setup:

    • In a 96-well plate, add cell membranes (10-20 µ g/well ), GDP (e.g., 10 µM final concentration), and this compound at various concentrations.

    • Pre-incubate for 15-30 minutes at 30°C.

    • Add the agonist (at its EC₈₀ concentration).

    • Initiate the binding reaction by adding [³⁵S]GTPγS (e.g., 0.1-0.5 nM final concentration).

  • Incubation: Incubate for 60 minutes at 30°C with gentle shaking.

  • Termination and Filtration:

    • Stop the reaction by rapid filtration through the filter plate.

    • Wash the filters with ice-cold wash buffer.

  • Counting:

    • Dry the filters and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific [³⁵S]GTPγS binding.

    • Determine the IC₅₀ of this compound for the inhibition of agonist-stimulated [³⁵S]GTPγS binding.

    • Calculate the pKB value.

Conclusion

This compound is a powerful and selective antagonist for the SST1 receptor. The detailed protocols provided in these application notes offer robust methods for researchers to investigate the function of the SST1 autoreceptor in various in vitro settings. By utilizing these assays, scientists can further unravel the complex roles of the SST1 receptor in health and disease, and facilitate the development of novel therapeutics targeting this receptor.

References

Troubleshooting & Optimization

SRA880 Technical Support Center: Solubility and Stability in Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing SRA880 in their experiments, ensuring its proper solubility and stability in culture media is paramount for obtaining reliable and reproducible results. This technical support center provides a comprehensive guide to understanding and managing these critical aspects of working with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

Q2: How do I determine the solubility of this compound in my specific cell culture medium?

A2: Since the composition of cell culture media can vary, it is crucial to empirically determine the solubility of this compound in your specific medium. A recommended protocol for this is provided in the "Experimental Protocols" section below. This involves preparing a dilution series from a concentrated stock solution and observing for any precipitation.

Q3: I observed precipitation when diluting my this compound DMSO stock solution into the culture medium. What should I do?

A3: Precipitation upon dilution into an aqueous medium is a common issue for hydrophobic compounds. Please refer to the "Troubleshooting Guide" for a step-by-step approach to resolving this issue.

Q4: How should I store my this compound stock solution?

A4: this compound stock solutions in DMSO should be stored at -20°C or -80°C to ensure long-term stability. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.

Q5: How stable is this compound in culture media at 37°C?

A5: There is currently no publicly available data on the stability of this compound in culture media at 37°C. It is recommended to prepare fresh working solutions from the frozen stock for each experiment. If long-term incubation is required, a stability study in your specific culture medium should be performed. A general protocol for assessing stability is provided in the "Experimental Protocols" section.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation upon dilution of DMSO stock in culture medium The final concentration of this compound exceeds its solubility limit in the aqueous medium.- Lower the final concentration of this compound. - Increase the percentage of serum in the culture medium (serum proteins can help solubilize hydrophobic compounds). - Prepare a fresh, lower concentration stock solution in DMSO. - After dilution, gently warm the medium to 37°C and vortex or sonicate briefly to aid dissolution.
Inconsistent experimental results - Degradation of this compound in the stock solution due to improper storage. - Instability of this compound in the culture medium during the experiment. - Inaccurate concentration of the working solution due to precipitation.- Ensure proper storage of stock solutions (-20°C or -80°C in aliquots). - Prepare fresh working solutions for each experiment. - Visually inspect the final working solution for any signs of precipitation before adding to cells. - Perform a stability test of this compound in your culture medium at 37°C.
Cloudiness or film observed in the vial of solid this compound The compound may be hygroscopic and has absorbed moisture.Store the vial in a desiccator. When preparing a stock solution, ensure the solvent is added directly to the vial and vortexed thoroughly to ensure complete dissolution.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound for use in cell culture experiments.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (B87167) (DMSO), sterile

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.

  • Weigh the desired amount of this compound powder using a calibrated analytical balance in a sterile environment.

  • Transfer the powder to a sterile vial.

  • Add the calculated volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming to 37°C can be applied if necessary.

  • Aliquot the stock solution into single-use sterile tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Determination of this compound Solubility in Culture Medium

Objective: To determine the maximum soluble concentration of this compound in a specific cell culture medium.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cell culture medium of interest (e.g., DMEM with 10% FBS)

  • Sterile microcentrifuge tubes

  • Microscope

Procedure:

  • Prepare a series of dilutions of the this compound stock solution in your cell culture medium. For example, create final concentrations ranging from 1 µM to 100 µM.

  • Ensure the final concentration of DMSO is consistent across all dilutions and is at a level non-toxic to your cells (typically ≤ 0.5%). Include a vehicle control (medium with the same final DMSO concentration).

  • Incubate the solutions at 37°C for a period relevant to your planned experiments (e.g., 2 hours).

  • Visually inspect each dilution for any signs of precipitation (cloudiness, crystals).

  • For a more sensitive assessment, examine a small aliquot of each dilution under a microscope to look for precipitates.

  • The highest concentration that remains clear is considered the working solubility limit of this compound in that specific medium.

Protocol 3: Assessment of this compound Stability in Culture Medium

Objective: To evaluate the stability of this compound in culture medium over time at 37°C.

Materials:

  • This compound working solution at a known concentration (below the solubility limit)

  • Cell culture medium of interest

  • Incubator at 37°C, 5% CO₂

  • Analytical method for quantifying this compound (e.g., HPLC-UV, LC-MS)

Procedure:

  • Prepare a fresh working solution of this compound in your cell culture medium.

  • Take an initial sample (T=0) and store it appropriately for analysis.

  • Incubate the remaining solution at 37°C in a 5% CO₂ incubator.

  • Collect aliquots at various time points (e.g., 2, 4, 8, 24, 48 hours).

  • Analyze the concentration of this compound in each aliquot using a suitable analytical method.

  • Plot the concentration of this compound as a function of time to determine its degradation rate.

Visualizing Experimental Workflows

experimental_workflow This compound In Vitro Experiment Workflow cluster_prep Preparation cluster_solubility Solubility & Working Solution cluster_experiment Cell-Based Assay cluster_stability Stability Check (Optional but Recommended) solid This compound Solid stock Prepare Stock Solution (in DMSO) solid->stock sol_test Determine Solubility in Culture Medium stock->sol_test working Prepare Working Solution (in Culture Medium) sol_test->working treat Treat Cells working->treat stab_test Assess Stability in Medium at 37°C over time working->stab_test incubate Incubate (37°C, 5% CO2) treat->incubate analyze Analyze Results incubate->analyze

Caption: Workflow for preparing and using this compound in cell-based assays.

troubleshooting_workflow Troubleshooting this compound Precipitation start Precipitation Observed? lower_conc Lower Final Concentration start->lower_conc Yes proceed Proceed with Experiment start->proceed No reassess Re-evaluate Solubility lower_conc->reassess increase_serum Increase Serum % increase_serum->reassess new_stock Prepare Fresh, Lower Conc. Stock new_stock->reassess warm_sonicate Warm to 37°C & Gently Sonicate warm_sonicate->reassess reassess->increase_serum Still Precipitates reassess->new_stock Still Precipitates reassess->warm_sonicate Still Precipitates reassess->proceed Resolved fail Contact Technical Support reassess->fail Unresolved

Caption: A logical workflow for troubleshooting precipitation issues with this compound.

Technical Support Center: Optimizing SRA880 for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing SRA880, a selective non-peptide somatostatin (B550006) sst(1) receptor antagonist, in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is the first non-peptide, selective antagonist for the somatostatin sst(1) receptor.[1] It functions as a competitive antagonist, binding to the sst(1) receptor with high affinity and preventing the endogenous ligand, somatostatin (SRIF), from binding and activating the receptor.[1] The sst(1) receptor is a G-protein coupled receptor (GPCR) that, upon activation, typically inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[2][3] By blocking this receptor, this compound can prevent these downstream signaling events.[1]

Q2: What is a good starting concentration range for this compound in a new experiment?

For a novel experiment, it is advisable to perform a dose-response curve using a broad, logarithmic dilution series, for example, from 1 nM to 10 µM.[4][5] This range should help identify the effective concentration for your specific cell line and assay. The potency of this compound has been reported with pK(B) values of 7.5-7.7 in functional assays, which corresponds to a concentration range of approximately 2-3 nM to 20-30 nM.[1]

Q3: How should I prepare and store this compound stock solutions?

Most small molecule inhibitors, including this compound, are dissolved in a high-quality, anhydrous solvent like dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution (e.g., 10 mM).[4][6] To minimize degradation from repeated freeze-thaw cycles, it is crucial to aliquot the stock solution into smaller, single-use volumes.[4] These aliquots should be stored at -20°C or -80°C and protected from light.[4]

Q4: I am observing high levels of cell death. Could this compound be cytotoxic?

High cytotoxicity can stem from several factors. The concentration of this compound might be too high, leading to off-target effects or general cellular stress.[7] Alternatively, the final concentration of the solvent (e.g., DMSO) in your cell culture medium may be toxic.[7] It is critical to ensure the final DMSO concentration is as low as possible, typically not exceeding 0.5%, and to run a vehicle-only control to assess solvent toxicity in your specific cell line.[7][8]

Q5: How can I confirm that the observed effects are specifically due to sst(1) receptor antagonism?

Distinguishing on-target from off-target effects is a critical validation step.[7] Key strategies include:

  • Using a Rescue Experiment: After treating with this compound, add a high concentration of the sst(1) receptor agonist to see if the effect can be reversed.

  • Employing a Structurally Unrelated Antagonist: Use a different sst(1) antagonist with a distinct chemical structure to see if it produces the same phenotype.[7]

  • Using a Control Cell Line: Utilize a cell line that does not express the sst(1) receptor. These cells should not respond to this compound treatment.

This compound Compound Details

PropertyValueReference
IUPAC Name [(3R,4aR,10aR)-6-methoxy-1-methyl-3,4,4a,5,10,10a-hexahydro-2H-benzo[g]quinolin-3-yl]-[4-(4-nitrophenyl)piperazin-1-yl]methanone
Molecular Formula C26H32N4O4 (free base)[9]
Molecular Weight 464.57 g/mol (free base)[9]
Target Somatostatin Receptor Subtype 1 (sst(1))[1]
Mechanism Competitive Antagonist[1]
Binding Affinity (pKd) 7.8 - 8.6 (native receptors); 8.0 - 8.1 (human recombinant)[1]
Functional Potency (pKB) 7.5 - 7.7[1]

Troubleshooting Guide

Issue 1: No observable effect of this compound at tested concentrations.

Possible CauseRecommended Solution
Concentration is too low. Test a higher concentration range, extending up to 10 µM. Perform a full dose-response curve.[4]
Compound instability. Prepare fresh dilutions from a stable, frozen stock for each experiment. Avoid repeated freeze-thaw cycles by aliquoting stocks.[7]
Low or no sst(1) receptor expression. Confirm sst(1) receptor expression in your cell line using techniques like qPCR, Western blot, or flow cytometry.
Incorrect assay conditions. Ensure the assay is sensitive enough to detect changes in the sst(1) signaling pathway (e.g., forskolin-stimulated cAMP accumulation).

Issue 2: High or unexpected cytotoxicity observed.

Possible CauseRecommended Solution
Compound concentration is too high. Perform a dose-response curve to determine the cytotoxic concentration (CC50) and find a window between efficacy and toxicity.
Solvent toxicity. Keep the final concentration of DMSO low (ideally ≤ 0.1%, but not exceeding 0.5%). Always include a vehicle-only control to measure the solvent's effect on cell viability.[7][8]
Off-target effects. This compound has a known affinity for the human dopamine (B1211576) D4 receptor.[1][9] Consider if this interaction could be causing cytotoxicity in your cell model. Use control experiments to verify specificity.
Compound degradation. Degradation products of the inhibitor may be toxic. Ensure the compound is stable under your experimental conditions by preparing fresh solutions.[7]

Issue 3: Inconsistent or variable results between experiments.

Possible CauseRecommended Solution
Inconsistent cell culture conditions. Standardize cell culture parameters such as cell passage number, confluency, and media composition. Regularly test for mycoplasma contamination.[7]
Compound instability. Aliquot stock solutions to minimize freeze-thaw cycles. Protect from light during storage and handling.[4]
Pipetting and dilution errors. Ensure accurate and consistent pipetting, especially when preparing serial dilutions. Calibrate pipettes regularly.[4]

Experimental Protocols & Visualizations

This compound Signaling Pathway

This compound acts as a competitive antagonist at the sst(1) receptor, a Gi-alpha coupled protein. This blocks the endogenous ligand, somatostatin (SRIF), from binding. By preventing receptor activation, this compound inhibits the downstream cascade that includes the inhibition of adenylyl cyclase (AC) and the reduction of cyclic AMP (cAMP).

SRA880_Pathway cluster_membrane Cell Membrane This compound This compound SST1 sst(1) Receptor This compound->SST1 Blocks SRIF Somatostatin (SRIF) SRIF->SST1 Activates Gi Gi-alpha SST1->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare 10 mM This compound Stock in DMSO culture_cells Culture sst(1)-expressing cells serial_dilution Perform Serial Dilution (e.g., 10 µM to 1 nM) prep_stock->serial_dilution treat_cells Treat Cells with this compound + Agonist culture_cells->treat_cells serial_dilution->treat_cells run_assay Run Functional Assay (e.g., cAMP) treat_cells->run_assay plot_curve Plot Dose-Response Curve run_assay->plot_curve calc_ic50 Calculate IC50 plot_curve->calc_ic50 Troubleshooting start Experiment Issue? issue_no_effect No Observable Effect start->issue_no_effect Yes issue_cytotoxicity High Cytotoxicity start->issue_cytotoxicity No, other issue check_conc Is concentration range high enough? issue_no_effect->check_conc check_dmso Is final DMSO conc. < 0.5%? issue_cytotoxicity->check_dmso check_receptor Does cell line express sst(1)? check_conc->check_receptor Yes increase_conc Solution: Increase concentration range check_conc->increase_conc No check_compound Is compound solution freshly prepared? check_receptor->check_compound Yes verify_receptor Solution: Verify receptor expression (qPCR/WB) check_receptor->verify_receptor No remake_solution Solution: Prepare fresh dilutions from stock check_compound->remake_solution No check_dose_response Was a dose-response curve performed? check_dmso->check_dose_response Yes lower_dmso Solution: Lower DMSO conc. and run vehicle control check_dmso->lower_dmso No run_dose_response Solution: Determine CC50 to find therapeutic window check_dose_response->run_dose_response No

References

SRA880 In Vivo Delivery: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using SRA880 in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a selective, non-peptide antagonist of the somatostatin (B550006) sst(1) receptor.[1] It functions as a competitive antagonist, meaning it binds to the sst(1) receptor and blocks the effects of the natural ligand, somatostatin (also known as somatotropin-release inhibiting factor or SRIF), without initiating a biological response itself.[1] this compound has been identified as a valuable tool for studying sst(1) receptor-mediated effects both in vitro and in vivo.[1]

Q2: Has this compound been used in in vivo animal models?

Yes, this compound has been used in mouse models to study its effects on the central nervous system. For instance, its administration has been shown to increase the release of somatostatin in the brain and counteract depressive-like symptoms in mice.[2]

Q3: What are the known binding affinities of this compound for somatostatin receptors?

This compound exhibits high affinity for the sst(1) receptor across various species and shows significantly lower affinity for other somatostatin receptor subtypes.[1]

Quantitative Data Summary

The following table summarizes the in vitro binding affinities of this compound for various somatostatin receptors.

ReceptorSpeciespKd / pKB
sst(1)Rat (native)7.8 - 8.6
sst(1)Mouse (native)7.8 - 8.6
sst(1)Monkey (native)7.8 - 8.6
sst(1)Human (native)7.8 - 8.6
sst(1)Human (recombinant)8.0 - 8.1
Other Human Recombinant Somatostatin ReceptorsHuman≤ 6.0
sst(1) (functional antagonism)-7.5 - 7.7

Data sourced from Neuroscience Letters, 2004.[1]

Troubleshooting Guide for this compound In Vivo Delivery

This guide addresses potential issues that may arise during the in vivo administration of this compound.

Issue 1: Inconsistent or Lack of Expected Biological Effect

  • Question: I am not observing the expected biological outcome after administering this compound. What could be the cause?

  • Possible Causes & Solutions:

    • Suboptimal Dosage: The dose of this compound may be too low to achieve the desired receptor occupancy and biological effect.

      • Recommendation: Perform a dose-response study to determine the optimal dose for your specific animal model and experimental endpoint.

    • Ineffective Route of Administration: The chosen delivery route may not provide adequate bioavailability to the target tissue.

      • Recommendation: If using oral administration, consider that bioavailability can be variable. Intraperitoneal (IP) or subcutaneous (SC) injections may offer more consistent systemic exposure. For central nervous system targets, intravenous (IV) administration may be necessary, keeping in mind that this compound is reported to be brain penetrant.[2]

    • Formulation Issues: this compound may not be fully solubilized or stable in the chosen vehicle, leading to inaccurate dosing.

      • Recommendation: Ensure this compound is completely dissolved in a biocompatible vehicle. The use of solubilizing agents such as DMSO, followed by dilution in saline or PBS, is a common practice for small molecules. Always prepare fresh formulations and visually inspect for any precipitation before administration.

    • Timing of Administration: The frequency and timing of this compound administration may not align with the pharmacokinetic profile of the compound and the biological process being studied.

      • Recommendation: Conduct a pilot study to determine the optimal dosing schedule.

Issue 2: High Variability in Experimental Results

  • Question: I am observing significant variability in the response to this compound between animals in the same experimental group. How can I reduce this?

  • Possible Causes & Solutions:

    • Inconsistent Administration Technique: Variations in injection volume, speed, or location (for IP or SC injections) can lead to differences in absorption and bioavailability.

      • Recommendation: Ensure all personnel are thoroughly trained in the chosen administration technique to maintain consistency across all animals.

    • Animal-to-Animal Physiological Differences: Factors such as age, weight, and stress levels can influence drug metabolism and response.

      • Recommendation: Use animals of a consistent age and weight range. Acclimatize animals to the experimental conditions to minimize stress.

    • Formulation Instability: If this compound precipitates out of solution over time, animals dosed later may receive a lower effective dose.

      • Recommendation: Prepare the this compound formulation immediately before use. If a larger batch is made, ensure it is continuously mixed during the dosing period.

Issue 3: Adverse Effects or Toxicity in Animals

  • Question: My animals are showing signs of distress or adverse reactions after this compound administration. What should I do?

  • Possible Causes & Solutions:

    • High Dose or Vehicle Toxicity: The observed toxicity could be due to a high dose of this compound or a reaction to the vehicle.

      • Recommendation: Reduce the dose of this compound. If using a vehicle containing a solubilizing agent like DMSO, ensure the final concentration is within a non-toxic range for the chosen route of administration. Run a vehicle-only control group to assess for any vehicle-induced toxicity.

    • Off-Target Effects: Although this compound is selective for the sst(1) receptor, high concentrations could potentially lead to off-target effects.

      • Recommendation: Lower the dose to a range that is still effective but minimizes adverse effects.

    • Rapid Intravenous Injection: A rapid IV bolus can sometimes cause acute adverse reactions.

      • Recommendation: Administer the IV injection more slowly to allow for gradual distribution of the compound.

Experimental Protocols & Methodologies

General Protocol for In Vivo Administration of this compound in a Mouse Model

  • This compound Formulation:

    • Dissolve this compound powder in a minimal amount of 100% DMSO to create a stock solution.

    • For the final injection solution, dilute the stock solution in a suitable vehicle such as sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS). The final concentration of DMSO should ideally be below 5-10% for IP injections and even lower for IV injections to avoid toxicity.

    • Ensure the final solution is clear and free of any precipitate. Prepare fresh on the day of the experiment.

  • Animal Model:

    • Use mice of a specific strain, age, and sex appropriate for the research question (e.g., C57BL/6 mice for studies on depression-like behaviors).

    • Allow animals to acclimate to the facility and handling for at least one week prior to the experiment.

  • Administration:

    • Route of Administration: Intraperitoneal (IP) injection is a common route for systemic delivery of small molecules in preclinical studies.

    • Dosage: Based on similar in vivo studies with small molecule receptor antagonists, a starting dose range for a pilot study could be 1-10 mg/kg. A dose-finding study is crucial.

    • Procedure:

      • Weigh each mouse to calculate the precise volume of the this compound solution to be injected.

      • Gently restrain the mouse and perform the IP injection into the lower abdominal quadrant, avoiding the midline to prevent damage to internal organs.

      • Administer the injection at a consistent time of day for all animals.

  • Control Groups:

    • Include a vehicle control group that receives the same volume of the vehicle solution (e.g., saline with the same percentage of DMSO) as the this compound-treated group.

    • A positive control group, treated with a compound known to produce the expected effect, can also be included where appropriate.

  • Monitoring and Endpoint Analysis:

    • Monitor the animals for any signs of adverse effects after injection.

    • Perform behavioral tests or collect tissue samples for analysis at a predetermined time point after this compound administration, based on the expected pharmacokinetics of the compound and the biological question.

Visualizations

This compound Signaling Pathway

SRA880_Signaling_Pathway cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space Somatostatin Somatostatin sst1_receptor sst(1) Receptor Somatostatin->sst1_receptor Binds & Activates Gi_protein Gi Protein sst1_receptor->Gi_protein Activates AC Adenylyl Cyclase Gi_protein->AC Inhibits cAMP cAMP AC->cAMP Decreases Downstream_Effects Inhibition of Cellular Function cAMP->Downstream_Effects Leads to This compound This compound This compound->sst1_receptor Blocks

Caption: this compound competitively antagonizes the sst(1) receptor.

General Experimental Workflow for this compound In Vivo Study

SRA880_Experimental_Workflow Start Start Formulation Prepare this compound Formulation & Vehicle Start->Formulation Grouping Randomize Animals into Groups Formulation->Grouping Administration Administer this compound or Vehicle Grouping->Administration Monitoring Monitor Animal Welfare Administration->Monitoring Endpoint Perform Endpoint Analysis (e.g., Behavioral Test) Monitoring->Endpoint Data_Analysis Analyze & Interpret Data Endpoint->Data_Analysis End End Data_Analysis->End

Caption: A typical workflow for an in vivo study with this compound.

Troubleshooting Logic for Inconsistent Results

Troubleshooting_Workflow Start Inconsistent or No Effect Observed Check_Formulation Is the this compound formulation clear and freshly prepared? Start->Check_Formulation Reformulate Reformulate this compound. Ensure complete solubilization. Check_Formulation->Reformulate No Check_Dose Is the dose appropriate? Check_Formulation->Check_Dose Yes Reformulate->Check_Dose Dose_Response Perform a dose-response study. Check_Dose->Dose_Response No Check_Route Is the administration route optimal? Check_Dose->Check_Route Yes Dose_Response->Check_Route Consider_Route Consider alternative routes (e.g., IP, SC, IV). Check_Route->Consider_Route No Check_Technique Is the administration technique consistent? Check_Route->Check_Technique Yes Consider_Route->Check_Technique Retrain Retrain personnel on administration techniques. Check_Technique->Retrain No End Problem Resolved Check_Technique->End Yes Retrain->End

Caption: A decision tree for troubleshooting inconsistent this compound results.

References

Potential off-target effects of SRA880

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information regarding the potential off-target effects of SRA880, a selective somatostatin (B550006) sst(1) receptor antagonist. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimental use.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound and its known binding affinity?

This compound is a potent and selective antagonist of the somatostatin sst(1) receptor.[1] In vitro studies have demonstrated its high affinity for this receptor across various species.[1]

Q2: Are there any known off-target interactions for this compound?

Yes, in vitro characterization has revealed a notable off-target interaction with the human dopamine (B1211576) D4 receptor.[1] While its affinity for other somatostatin receptor subtypes and a wide range of other neurotransmitter receptors is significantly lower (pK(d) ≤ 6.0), the affinity for the dopamine D4 receptor is an important consideration in experimental design.[1]

Q3: Has a comprehensive kinase screen (kinome scan) been performed for this compound?

Based on publicly available information, the results of a comprehensive kinase screen for this compound have not been published. Therefore, the potential for off-target effects on protein kinases is currently unknown. Researchers observing unexpected cellular phenotypes related to kinase signaling pathways should consider performing targeted kinase activity assays.

Q4: What should I do if I suspect an off-target effect in my experiment?

If you observe an unexpected phenotype that cannot be attributed to the antagonism of the sst(1) receptor, consider the following:

  • Dopamine D4 Receptor Antagonism: Investigate whether the observed effect could be mediated by the blockade of the dopamine D4 receptor. This can be tested by using a selective D4 antagonist as a control or by examining cell lines with varying D4 receptor expression levels.

  • Investigate Downstream Signaling: Analyze key signaling molecules downstream of both the sst(1) and dopamine D4 receptors to pinpoint the origin of the effect.

  • Perform a Targeted Screen: If you suspect off-target activity on a specific class of proteins, such as kinases, a targeted activity assay or a broader screening panel may be warranted.

Troubleshooting Guides

Issue 1: Unexpected Cellular Proliferation or Apoptotic Events
  • Possible Cause: While this compound is an antagonist at the sst(1) receptor, which can be involved in regulating cell growth, unexpected effects on cell viability could arise from off-target interactions. The dopamine D4 receptor has also been implicated in cell proliferation in certain cancer cell lines.

  • Troubleshooting Steps:

    • Confirm sst(1) Expression: Verify the expression of the sst(1) receptor in your cell model.

    • Assess D4 Receptor Expression: Determine if your cells express the dopamine D4 receptor.

    • Use Controls: Include a known dopamine D4 receptor antagonist in your experimental setup to see if it replicates the effect.

    • Signaling Pathway Analysis: Examine signaling pathways commonly associated with proliferation and apoptosis that are downstream of both receptors, such as the MAPK/ERK and PI3K/Akt pathways.

Issue 2: Unanticipated Neurological or Behavioral Effects in in vivo Models
  • Possible Cause: The off-target activity of this compound at the dopamine D4 receptor could contribute to unforeseen neurological or behavioral outcomes in animal models, as this receptor is involved in various central nervous system functions.

  • Troubleshooting Steps:

    • Dose-Response Analysis: Carefully evaluate the dose-response relationship of the observed effect to distinguish it from the primary pharmacology.

    • Comparative Pharmacology: Administer a selective dopamine D4 receptor antagonist to determine if similar behavioral changes are induced.

    • Neurochemical Analysis: Measure levels of dopamine and other relevant neurotransmitters in specific brain regions of interest.

Quantitative Data Summary

The following tables summarize the known binding affinities of this compound. Note that specific quantitative data for the dopamine D4 receptor and a broad kinase screen are not currently available in the public domain.

Table 1: Binding Affinity of this compound for the Somatostatin sst(1) Receptor

ParameterReceptorSpeciesValueReference
pK(d)Native sst(1)Rat, Mouse, Monkey, Human7.8 - 8.6[1]
pK(d)Human recombinant sst(1)Human8.0 - 8.1[1]
pK(B)sst(1)-7.5 - 7.7[1]

Table 2: Off-Target Binding Profile of this compound (Qualitative)

Target ClassSpecific ReceptorsAffinity DescriptionReference
Somatostatin Receptorssst(2), sst(3), sst(4), sst(5)Significantly Lower (pK(d) ≤ 6.0)[1]
Neurotransmitter ReceptorsWide RangeSignificantly Lower[1]
Dopamine ReceptorsDopamine D4 Receptor Notable Affinity (Quantitative value not specified) [1]

Experimental Protocols & Methodologies

The primary in vitro assays used to characterize this compound were radioligand binding assays and GTPγS binding assays.

Radioligand Binding Assay (General Protocol)

This assay measures the direct interaction of a ligand with its receptor.

  • Membrane Preparation: Membranes are prepared from cells or tissues expressing the receptor of interest.

  • Incubation: Membranes are incubated with a radiolabeled ligand that is known to bind to the receptor.

  • Competition: For competition binding assays, increasing concentrations of the unlabeled test compound (this compound) are added to compete with the radiolabeled ligand.

  • Separation: Bound and free radioligand are separated by rapid filtration.

  • Detection: The amount of radioactivity bound to the membranes is quantified using a scintillation counter.

  • Data Analysis: The data are analyzed to determine the binding affinity (e.g., K(i) or pK(d)) of the test compound.

GTPγS Binding Assay (General Protocol)

This functional assay measures G-protein activation following receptor stimulation.

  • Membrane Preparation: As in the radioligand binding assay.

  • Incubation: Membranes are incubated with GDP and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.

  • Agonist Stimulation: An agonist for the receptor is added to stimulate G-protein activation, leading to the binding of [³⁵S]GTPγS.

  • Antagonist Inhibition: To test for antagonist activity, the assay is performed in the presence of a fixed concentration of agonist and varying concentrations of the antagonist (this compound).

  • Separation and Detection: Similar to the radioligand binding assay, bound [³⁵S]GTPγS is separated and quantified.

  • Data Analysis: The ability of the antagonist to inhibit agonist-stimulated [³⁵S]GTPγS binding is used to determine its potency (e.g., K(B) or pK(B)).

Visualizations

SRA880_Signaling_Pathway This compound This compound sst1 sst(1) Receptor This compound->sst1 Antagonizes Gi Gαi/o sst1->Gi Activates AC Adenylate Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Experimental_Workflow cluster_radioligand Radioligand Binding Assay cluster_gtp GTPγS Binding Assay Membrane_Prep_R Membrane Preparation (sst(1) expressing cells) Incubation_R Incubation with Radioligand & this compound Membrane_Prep_R->Incubation_R Filtration_R Filtration to Separate Bound from Free Incubation_R->Filtration_R Counting_R Scintillation Counting Filtration_R->Counting_R Analysis_R Data Analysis (pKd) Counting_R->Analysis_R Membrane_Prep_G Membrane Preparation (sst(1) expressing cells) Incubation_G Incubation with Agonist, [³⁵S]GTPγS & this compound Membrane_Prep_G->Incubation_G Filtration_G Filtration Incubation_G->Filtration_G Counting_G Scintillation Counting Filtration_G->Counting_G Analysis_G Data Analysis (pKb) Counting_G->Analysis_G Logical_Relationship This compound This compound Primary Primary Target: sst(1) Receptor Antagonism This compound->Primary OffTarget Potential Off-Target Effect: Dopamine D4 Receptor Antagonism This compound->OffTarget Phenotype Observed Experimental Phenotype Primary->Phenotype Expected Contribution OffTarget->Phenotype Potential Contribution

References

SRA880 inconsistent results in cell-based assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in cell-based assays using SRA880.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective, non-peptide antagonist for the somatostatin (B550006) receptor subtype 1 (sst(1)).[1] As a competitive antagonist, it binds to the sst(1) receptor and blocks the actions of the endogenous ligand, somatostatin.[1] The sst(1) receptor is a G-protein coupled receptor (GPCR) that, upon activation, typically couples to pertussis toxin-sensitive G proteins (Gi/o) to inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2][3][4]

Q2: We are observing variable or inconsistent results in our cell-based assays with this compound. What are the potential causes?

Inconsistent results with this compound can stem from several factors, including:

  • Off-target effects: this compound has a known affinity for the dopamine (B1211576) D4 receptor, which could lead to unexpected biological responses in cells expressing this receptor.[1]

  • Compound solubility and stability: Poor solubility or degradation of this compound in your experimental setup can lead to inaccurate concentrations and variable effects.

  • Cellular context: The expression levels of the sst(1) receptor and the dopamine D4 receptor, as well as the specific signaling pathways active in your chosen cell line, can significantly influence the observed results.

  • General assay variability: Issues such as cell health, passage number, cell density, reagent quality, and improper protocol execution can all contribute to inconsistent outcomes.

Q3: How can we mitigate potential off-target effects of this compound?

To address potential off-target effects, consider the following:

  • Cell line selection: Use cell lines with well-characterized receptor expression profiles. If possible, use a cell line that endogenously expresses the sst(1) receptor but has low or no expression of the dopamine D4 receptor.

  • Control experiments: Include a control cell line that does not express the sst(1) receptor but does express the dopamine D4 receptor to isolate any off-target effects. Additionally, using a selective dopamine D4 receptor antagonist in conjunction with this compound can help to block its off-target activity.

  • Concentration optimization: Use the lowest effective concentration of this compound to minimize the likelihood of engaging off-target receptors.

Q4: What are the best practices for preparing and handling this compound?

  • Solvent effects: Keep the final concentration of DMSO in your assays low (typically ≤ 0.1%) to avoid solvent-induced cellular stress or toxicity.[8] Always include a vehicle control (medium with the same concentration of DMSO) in your experiments.

  • Stability: The stability of this compound in cell culture media at 37°C for extended periods has not been extensively reported. It is recommended to prepare fresh dilutions of the compound for each experiment from a frozen stock solution.

Troubleshooting Guides

Problem 1: High background signal in the assay.

High background can mask the specific effects of this compound, leading to a reduced assay window and inconsistent results.

Potential Cause Troubleshooting Step
Non-specific binding of reagents Increase the number of wash steps and/or the stringency of the wash buffer.[9] Optimize the concentration of blocking agents (e.g., BSA or serum) in your assay buffer.[9]
Cellular autofluorescence/autoluminescence If using a fluorescence- or luminescence-based readout, measure the background signal from cells that have not been treated with any reagents. Subtract this background from all other readings.
Reagent contamination Ensure all buffers and media are freshly prepared and filtered. Check for contamination in your cell cultures (e.g., mycoplasma).
High cell density Titrate the cell number to find an optimal density that provides a robust signal without excessive background.[10]
Problem 2: Poor or no response to this compound.
Potential Cause Troubleshooting Step
Low sst(1) receptor expression Verify the expression of the sst(1) receptor in your cell line using techniques like qPCR, Western blot, or flow cytometry.
Incorrect this compound concentration Perform a dose-response experiment to determine the optimal concentration range for this compound in your specific assay.[11]
Compound inactivity Ensure the this compound stock solution has been stored correctly and has not degraded. Test a fresh batch of the compound if necessary.
Suboptimal assay conditions Optimize incubation times and temperatures. Ensure all reagents are within their expiration dates and have been stored properly.
Cell health issues Monitor cell viability and morphology. Do not use cells that are over-confluent or have been in culture for too many passages.
Problem 3: Inconsistent dose-response curves.
Potential Cause Troubleshooting Step
Compound precipitation at high concentrations Visually inspect the wells for any signs of precipitation. If observed, you may need to adjust the solvent or the method of dilution. Consider using a different solvent for the initial stock solution if DMSO is problematic.
Off-target effects at high concentrations As mentioned, this compound can interact with the dopamine D4 receptor. This can lead to a complex dose-response relationship if the cell line expresses both receptors. Use control experiments to dissect the on-target versus off-target effects.
Variability in cell number Ensure even cell seeding across the plate. Use automated cell counting and dispensing equipment if available.
Edge effects in microplates To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate for experimental samples. Fill the outer wells with sterile water or media.

Data Presentation

Table 1: this compound Binding Affinities

ReceptorSpeciespKd / pKBReference
Somatostatin sst(1)Human (recombinant)8.0 - 8.1[1]
Somatostatin sst(1)Rat, Mouse, Monkey (native)7.8 - 8.6[1]
Other Somatostatin Receptors (sst(2), sst(3), sst(4), sst(5))Human (recombinant)≤ 6.0[1]
Dopamine D4HumanNot explicitly stated, but noted as a significant off-target.[1]

Experimental Protocols

Protocol 1: cAMP Accumulation Assay to Measure this compound Antagonism

This protocol is designed to measure the ability of this compound to antagonize the somatostatin-induced inhibition of forskolin-stimulated cAMP production.

Materials:

  • Cells expressing the sst(1) receptor (e.g., CHO-K1 or HEK293 cells stably transfected with the human sst(1) receptor)

  • Cell culture medium

  • This compound

  • Somatostatin (agonist)

  • Forskolin (B1673556)

  • IBMX (a phosphodiesterase inhibitor)

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

  • 96-well or 384-well cell culture plates

Methodology:

  • Cell Seeding: Seed the sst(1)-expressing cells into the microplate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in assay buffer (e.g., serum-free medium containing IBMX). Also, prepare a solution of somatostatin at a concentration that gives a submaximal response (e.g., EC80).

  • Antagonist Incubation: Remove the culture medium from the cells and add the this compound dilutions. Incubate for a sufficient time to allow the antagonist to bind to the receptors (e.g., 15-30 minutes at 37°C).

  • Agonist Stimulation: Add the somatostatin solution to the wells, followed immediately by a solution of forskolin (to stimulate cAMP production).

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP concentration against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 of this compound.

Protocol 2: Radioligand Binding Assay

This protocol measures the ability of this compound to compete with a radiolabeled ligand for binding to the sst(1) receptor.

Materials:

  • Cell membranes prepared from cells expressing the sst(1) receptor

  • Radiolabeled sst(1) ligand (e.g., 125I-labeled somatostatin analog)

  • This compound

  • Binding buffer (e.g., Tris-HCl with MgCl2 and BSA)

  • Non-specific binding control (a high concentration of unlabeled somatostatin)

  • Glass fiber filters

  • Scintillation fluid and counter

Methodology:

  • Assay Setup: In a microplate, add the binding buffer, the radiolabeled ligand, and a serial dilution of this compound.

  • Membrane Addition: Add the cell membranes to each well to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for a set period (e.g., 60-90 minutes) to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log of the this compound concentration and fit the data to determine the IC50, which can then be used to calculate the Ki.

Mandatory Visualizations

SRA880_Signaling_Pathway cluster_membrane Cell Membrane This compound This compound sst1 sst(1) Receptor This compound->sst1 Binds & Blocks D4 Dopamine D4 Receptor This compound->D4 Off-target Binding Somatostatin Somatostatin Somatostatin->sst1 Binds & Activates G_protein Gi/o Protein sst1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Troubleshooting_Workflow Start Inconsistent Results with this compound Check_Compound Verify this compound Solubility & Stability Start->Check_Compound Check_Cells Assess Cell Health & Receptor Expression Start->Check_Cells Optimize_Assay Optimize Assay Parameters (Concentration, Time, etc.) Check_Compound->Optimize_Assay Check_Cells->Optimize_Assay Investigate_Off_Target Investigate Dopamine D4 Off-Target Effects Optimize_Assay->Investigate_Off_Target Consistent_Results Consistent Results Investigate_Off_Target->Consistent_Results

References

Technical Support Center: SRA880 Cytotoxicity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing SRA880 in cell line-based cytotoxicity assessments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a non-peptide, selective antagonist for the somatostatin (B550006) receptor subtype 1 (sst1).[1] Its primary mechanism is to competitively block the binding of somatostatin (SRIF) and other sst1 agonists to the receptor, thereby inhibiting sst1-mediated signaling pathways.[1]

Q2: Is this compound expected to be cytotoxic?

As a receptor antagonist, this compound's primary function is to block a specific signaling pathway. While not directly designed to be cytotoxic, it could induce cell death or inhibit proliferation in cell lines that are dependent on sst1 signaling for survival or growth. Cytotoxicity could also arise from off-target effects, where this compound interacts with other cellular components at higher concentrations.

Q3: Which cell lines are most likely to be sensitive to this compound-induced cytotoxicity?

Cell lines expressing high levels of the sst1 receptor are the most likely to be affected. The cytotoxic effect will depend on the role of sst1 signaling in that specific cell type. It could range from cytostatic (inhibition of proliferation) to cytotoxic (induction of cell death).

Q4: What are the recommended initial concentration ranges for this compound in a cytotoxicity assay?

For initial screening, a wide concentration range is recommended, for example, from 0.1 µM to 100 µM. This allows for the determination of a dose-response relationship and the calculation of an IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) value.

Q5: I am observing an increase in absorbance/viability at higher concentrations of this compound in my MTT assay. What could be the cause?

This phenomenon, known as a hormetic effect, can sometimes be observed with receptor antagonists. It could be due to complex downstream signaling effects or off-target pharmacology. Alternatively, the compound itself might be interfering with the MTT reagent, leading to a false positive signal. To investigate this, include a control where this compound is added to media with MTT reagent in the absence of cells.[2]

Troubleshooting Guides

MTT Assay: Unexpected Results
Issue Potential Cause Recommended Solution
High background absorbance This compound directly reduces MTT.Run a control with this compound and MTT in cell-free media. If a color change occurs, consider a different viability assay (e.g., LDH or CellTiter-Glo).[2]
Contamination of media or reagents.Use fresh, sterile reagents and media.
Low signal or no dose-response Cell seeding density is too low or too high.Optimize cell seeding density for your specific cell line.
Incubation time with this compound is too short.Increase the incubation time (e.g., 48 or 72 hours).
This compound is not cytotoxic to the chosen cell line.Confirm sst1 receptor expression in your cell line. Consider using a positive control compound known to induce cytotoxicity.
High variability between replicates Uneven cell seeding.Ensure a homogenous cell suspension before and during plating.
Incomplete dissolution of formazan (B1609692) crystals.Ensure complete solubilization by using sufficient solvent and gentle agitation.[2]
LDH Assay: Inconsistent Data
Issue Potential Cause Recommended Solution
High spontaneous LDH release in control wells Cells are unhealthy or were handled too aggressively.Use cells in the logarithmic growth phase and handle them gently during seeding and media changes.
Contamination of cell culture.Regularly check for and treat any microbial contamination.
Low LDH release in treated wells Assay was performed too early.LDH release is a later marker of necrosis. Increase the incubation time with this compound.
This compound induces apoptosis rather than necrosis.Use an apoptosis-specific assay (e.g., Annexin V/PI staining) to confirm the mode of cell death.
High background in media Serum in the culture media contains LDH.Use a serum-free medium during the LDH assay or use a medium-only background control.[3][4]
Apoptosis Assay (Annexin V/PI): Ambiguous Results
Issue Potential Cause Recommended Solution
High percentage of necrotic cells (PI positive) even at early time points This compound concentration is too high, causing rapid cell death.Perform a time-course experiment with a lower range of this compound concentrations.[5]
Harsh cell handling during staining.Handle cells gently and avoid vigorous vortexing.[6]
No significant increase in apoptotic cells The chosen time point is too early or too late.Perform a time-course experiment to capture the peak of apoptosis.
This compound does not induce apoptosis in this cell line.Investigate other cell death mechanisms, such as autophagy or necroptosis.
High background fluorescence Inadequate washing of cells after staining.Increase the number and volume of wash steps.[7]
Autofluorescence of the compound or cells.Include unstained and single-stain controls to set up proper compensation and gating.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the this compound dilutions. Include vehicle control wells (medium with the same concentration of solvent as the highest this compound concentration).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT reagent (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilization solvent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the average absorbance of the blank wells from all other wells. Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: LDH Cytotoxicity Assay
  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Sample Collection: After the incubation period, collect the cell culture supernatant from each well.

  • LDH Reaction: Add the collected supernatant to a new 96-well plate. Add the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol, protected from light.

  • Absorbance Reading: Measure the absorbance at the recommended wavelength (usually 490 nm).

  • Data Analysis: Use a lysis control (cells treated with a lysis buffer) to determine the maximum LDH release. Calculate the percentage of cytotoxicity for each treatment group.[3]

Data Presentation

Table 1: Hypothetical IC50 Values of this compound in Different Cell Lines

Cell Linesst1 Expression LevelIC50 (µM) after 48h
Cell Line A High15.2
Cell Line B Medium45.8
Cell Line C Low/None> 100

Table 2: Hypothetical Comparison of Cytotoxicity Assays for Cell Line A (48h treatment)

This compound (µM)% Viability (MTT)% Cytotoxicity (LDH)% Apoptosis (Annexin V)
0 (Vehicle) 10053
1 9287
10 552548
50 216575
100 128891

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis seed_cells Seed Cells in 96-well Plate add_this compound Add this compound to Cells seed_cells->add_this compound prepare_this compound Prepare this compound Dilutions prepare_this compound->add_this compound incubate Incubate (24, 48, 72h) add_this compound->incubate add_reagent Add Cytotoxicity Reagent (MTT, LDH, etc.) incubate->add_reagent incubate_reagent Incubate for Signal Development add_reagent->incubate_reagent read_plate Read Plate on Microplate Reader incubate_reagent->read_plate analyze_data Analyze Data (% Viability, IC50) read_plate->analyze_data

Caption: General experimental workflow for assessing this compound cytotoxicity.

Signaling_Pathway This compound This compound sst1 sst1 Receptor This compound->sst1 Blocks G_protein Gi/o Protein sst1->G_protein Activates Apoptosis Apoptosis sst1->Apoptosis May indirectly inhibit AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Reduces PKA PKA cAMP->PKA Inhibits Cell_Proliferation Cell Proliferation PKA->Cell_Proliferation Promotes

Caption: Postulated this compound mechanism of action on cell signaling.

References

Technical Support Center: Overcoming Poor Bioavailability of SRA880 In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming challenges related to the in vivo bioavailability of SRA880, a selective non-peptide somatostatin (B550006) sst(1) receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its mechanism of action?

This compound is a selective antagonist of the somatostatin receptor subtype 1 (sst(1)).[1] The sst(1) receptor functions as an inhibitory autoreceptor. By blocking this receptor, this compound prevents the negative feedback loop on somatostatin (SRIF) release. This leads to an increase in local SRIF levels, which can then act on other somatostatin receptor subtypes (e.g., sst(2), sst(3)) to elicit various physiological effects.[2]

Q2: My in vivo experiment with this compound is showing a lack of efficacy. Could this be due to poor bioavailability?

A lack of in vivo efficacy despite in vitro potency is a common challenge in drug development and can often be attributed to poor bioavailability. If this compound is not efficiently absorbed and delivered to the systemic circulation, its concentration at the target sst(1) receptors may be insufficient to exert a therapeutic effect. Therefore, investigating the bioavailability of this compound in your experimental model is a critical step.

Q3: What are the common causes of poor oral bioavailability for small molecule inhibitors like this compound?

Poor oral bioavailability of small molecule inhibitors can stem from several factors:

  • Low Aqueous Solubility: The compound may not dissolve sufficiently in the gastrointestinal fluids to be absorbed.

  • Poor Permeability: The molecule may not be able to efficiently cross the intestinal epithelium to enter the bloodstream.

  • Efflux Transporters: The compound could be a substrate for efflux pumps, such as P-glycoprotein (P-gp), which actively transport it back into the intestinal lumen.

  • First-Pass Metabolism: The compound may be extensively metabolized in the gut wall or the liver before it reaches systemic circulation.[3]

Q4: How can I begin to troubleshoot potential bioavailability issues with this compound?

A systematic approach is recommended. Start by verifying the integrity and concentration of your dosing formulation. Then, assess the fundamental physicochemical properties of this compound, such as its aqueous solubility and permeability. An initial pilot pharmacokinetic (PK) study in your animal model, including both oral (PO) and intravenous (IV) administration, will provide crucial information on its absolute bioavailability and clearance.

Troubleshooting Guides

Guide 1: Investigating Low In Vivo Exposure of this compound

If you are observing lower-than-expected in vivo exposure of this compound, follow this step-by-step guide to identify the potential cause.

Step 1: Verify Compound and Formulation Integrity

  • Action: Confirm the purity and stability of your this compound compound using an appropriate analytical method (e.g., HPLC, LC-MS).

  • Action: Prepare a fresh dosing formulation and visually inspect for complete dissolution. Analyze the concentration of this compound in the formulation to ensure it meets the target concentration.

Step 2: Assess Fundamental Physicochemical Properties

  • Action: Determine the aqueous solubility of this compound at different pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 6.8).

  • Action: Evaluate the permeability of this compound using an in vitro model such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayers.

Step 3: Conduct a Pilot Pharmacokinetic (PK) Study

  • Action: Design and execute a pilot PK study in your chosen animal model (e.g., mice, rats).

  • Action: Include both intravenous (IV) and oral (PO) administration groups to determine the absolute bioavailability. A typical study design would involve a single dose for each route and collection of blood samples at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Action: Analyze the plasma concentrations of this compound using a validated bioanalytical method (e.g., LC-MS/MS).

  • Action: Calculate key PK parameters such as Cmax, Tmax, AUC, and oral bioavailability (F%).

Step 4: Evaluate In Vitro Metabolism

  • Action: Perform metabolic stability assays using liver microsomes or hepatocytes from the relevant species to determine the intrinsic clearance of this compound. This will help to understand the potential impact of first-pass metabolism.

Guide 2: Formulation Strategies to Enhance this compound Bioavailability

If poor solubility is identified as a key issue, consider the following formulation strategies.

  • pH Adjustment: If this compound has ionizable groups, adjusting the pH of the formulation vehicle can enhance its solubility.

  • Co-solvents: Utilize pharmaceutically acceptable co-solvents such as polyethylene (B3416737) glycol (PEG), propylene (B89431) glycol (PG), or ethanol (B145695) to increase the solubility of lipophilic compounds.

  • Surfactants: The inclusion of non-ionic surfactants like Tween® 80 or Cremophor® EL can improve wetting and dissolution.

  • Amorphous Solid Dispersions: For crystalline compounds with very low solubility, creating an amorphous solid dispersion with a polymer carrier can significantly enhance the dissolution rate and extent.

  • Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can improve the absorption of poorly soluble compounds by presenting the drug in a solubilized state in the gastrointestinal tract.

Data Presentation

Table 1: Representative Pharmacokinetic Parameters for a Small Molecule sst Receptor Antagonist

ParameterRouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Oral Bioavailability (F%)
Compound X IV18500.11200100%
PO104501.5360030%

Note: This table presents hypothetical data for a representative small molecule sst receptor antagonist to illustrate typical pharmacokinetic parameters. Actual values for this compound may vary and should be determined experimentally.

Experimental Protocols

Protocol 1: Preparation of an Oral Dosing Formulation for this compound

This protocol describes the preparation of a simple solution-based formulation for oral gavage in mice.

Materials:

  • This compound powder

  • Polyethylene glycol 400 (PEG400)

  • Propylene glycol (PG)

  • Sterile water for injection

  • Vortex mixer

  • Sterile tubes

Procedure:

  • Calculate the required amount of this compound and vehicle components based on the desired final concentration and dosing volume. A common vehicle for preclinical studies is a mixture of PEG400, PG, and water. A typical ratio is 40:10:50 (v/v/v) of PEG400:PG:Water.

  • In a sterile tube, combine the calculated volumes of PEG400 and PG.

  • Slowly add the weighed this compound powder to the PEG400/PG mixture while continuously vortexing to aid dissolution.

  • Once the this compound is fully dissolved, add the sterile water dropwise while vortexing to bring the formulation to the final volume.

  • Visually inspect the final formulation to ensure it is a clear, homogenous solution free of any particulates.

  • Prepare the formulation fresh on the day of the experiment to avoid any potential stability issues.

Protocol 2: Pilot Pharmacokinetic Study of this compound in Mice

This protocol outlines a basic design for a pilot PK study to determine the oral bioavailability of this compound.

Animals:

  • Male C57BL/6 mice (8-10 weeks old)

Groups:

  • Group 1: this compound, 1 mg/kg, Intravenous (IV) administration (n=3-5 mice)

  • Group 2: this compound, 10 mg/kg, Oral (PO) gavage (n=3-5 mice)

Procedure:

  • Fast the mice overnight prior to dosing, with free access to water.

  • Administer this compound to each group via the specified route.

  • Collect blood samples (approximately 50-100 µL) at the following time points post-dose: 0 (pre-dose), 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, and 24 hr.

  • Collect blood into tubes containing an appropriate anticoagulant (e.g., K2EDTA).

  • Process the blood samples by centrifugation (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.

  • Store the plasma samples at -80°C until bioanalysis.

  • Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Use the plasma concentration-time data to calculate pharmacokinetic parameters, including Cmax, Tmax, AUC, and oral bioavailability (F%). The oral bioavailability is calculated using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Mandatory Visualizations

SRA880_Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron SRIF_vesicle Somatostatin (SRIF) Vesicles SRIF_released SRIF SRIF_vesicle->SRIF_released Release sst2_receptor sst(2) Receptor SRIF_released->sst2_receptor Activates sst1_receptor sst(1) Autoreceptor SRIF_released->sst1_receptor Binds to downstream_signaling Downstream Signaling (e.g., ↓cAMP) sst2_receptor->downstream_signaling sst1_receptor->SRIF_vesicle Inhibits Release This compound This compound This compound->sst1_receptor Blocks

Caption: this compound blocks the inhibitory sst(1) autoreceptor, increasing somatostatin release.

Bioavailability_Troubleshooting_Workflow start Lack of In Vivo Efficacy check_formulation Verify Compound and Formulation Integrity start->check_formulation assess_properties Assess Physicochemical Properties (Solubility, Permeability) check_formulation->assess_properties pilot_pk Conduct Pilot PK Study (IV and PO) assess_properties->pilot_pk analyze_pk_data Analyze PK Data (Cmax, Tmax, AUC, F%) pilot_pk->analyze_pk_data low_exposure Low In Vivo Exposure? analyze_pk_data->low_exposure investigate_metabolism Investigate In Vitro Metabolism low_exposure->investigate_metabolism Yes end_no_issue Bioavailability Not the Primary Issue low_exposure->end_no_issue No reformulate Reformulate to Improve Bioavailability investigate_metabolism->reformulate end_efficacy Re-evaluate In Vivo Efficacy reformulate->end_efficacy

Caption: Workflow for troubleshooting poor in vivo bioavailability of this compound.

Formulation_Optimization_Decision_Tree start Poor Aqueous Solubility of this compound is_ionizable Is this compound Ionizable? start->is_ionizable ph_adjustment pH Adjustment of Vehicle is_ionizable->ph_adjustment Yes use_cosolvents Use Co-solvents (e.g., PEG400, PG) is_ionizable->use_cosolvents No is_crystalline Is this compound Highly Crystalline? use_cosolvents->is_crystalline solid_dispersion Amorphous Solid Dispersion is_crystalline->solid_dispersion Yes lipid_formulation Lipid-Based Formulation (e.g., SEDDS) is_crystalline->lipid_formulation No

References

SRA880 degradation and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the degradation and storage of SRA880, a selective non-peptide somatostatin (B550006) sst(1) receptor antagonist. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a selective non-peptide antagonist for the somatostatin sst(1) receptor.[1] It functions as a competitive antagonist, meaning it binds to the sst(1) receptor and blocks the binding and subsequent signaling of the natural ligand, somatostatin (SRIF).[1] this compound has demonstrated high affinity for human sst(1) receptors and significantly lower affinity for other somatostatin receptor subtypes.[1]

Q2: What are the recommended storage conditions for this compound?

A2: For optimal stability, this compound should be stored under the following conditions:

  • Solid Form: Store in a dry, dark environment. For short-term storage (days to weeks), 0-4°C is recommended. For long-term storage (months to years), -20°C is ideal.

  • In Solution: Prepare stock solutions and aliquot them to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or colder. It is best to use freshly prepared solutions for experiments.

Q3: How should I prepare a stock solution of this compound?

A3: The solubility of this compound may vary depending on the specific salt form (e.g., free base, malonate). It is generally soluble in organic solvents such as DMSO. For cell-based assays, it is crucial to keep the final concentration of the organic solvent low (typically <0.1%) to avoid off-target effects.[2]

Q4: Is this compound sensitive to light?

This compound Degradation and Stability

Understanding the potential degradation pathways of this compound is crucial for ensuring the accuracy and reproducibility of experimental results. Forced degradation studies, which expose the compound to harsh conditions, help to identify potential degradation products and establish stability-indicating analytical methods.[5][6]

Potential Degradation Pathways

Based on the chemical structure of this compound, which includes a benz[g]quinoline moiety, potential degradation pathways include:

  • Hydrolysis: The amide linkage in the this compound molecule could be susceptible to hydrolysis under acidic or basic conditions, leading to the cleavage of the piperazine (B1678402) amide group.

  • Oxidation: The molecule contains several sites that could be prone to oxidation.

  • Photodegradation: As mentioned, exposure to UV or visible light may lead to degradation, a common characteristic of heterocyclic compounds.[3][4] The nitro group on the phenylpiperazine moiety may also contribute to photosensitivity.

The following diagram illustrates a hypothetical degradation pathway for this compound.

This compound This compound Hydrolysis Hydrolysis (Acid/Base) This compound->Hydrolysis Oxidation Oxidation This compound->Oxidation Photodegradation Photodegradation (Light/UV) This compound->Photodegradation Degradant1 Degradation Product 1 (e.g., Cleaved Amide) Hydrolysis->Degradant1 Degradant2 Degradation Product 2 (e.g., Oxidized derivative) Oxidation->Degradant2 Degradant3 Degradation Product 3 (e.g., Photodegradant) Photodegradation->Degradant3 Start No Antagonist Effect CheckConc Verify this compound Concentration Start->CheckConc CheckDeg Check for this compound Degradation CheckConc->CheckDeg CheckAgonist Optimize Agonist Concentration CheckDeg->CheckAgonist CheckPreinc Optimize Pre-incubation Time CheckAgonist->CheckPreinc CheckReceptor Verify Receptor Expression CheckPreinc->CheckReceptor Prep Prepare Reagents (Membranes, Ligand, this compound) Incubate Incubate in 96-well Plate Prep->Incubate Harvest Harvest onto Filter Plate Incubate->Harvest Wash Wash with Cold Buffer Harvest->Wash Count Add Scintillant & Count Wash->Count Analyze Analyze Data (IC50) Count->Analyze sst1 sst(1) Receptor G_protein Gαi/o Protein sst1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Produces SRIF Somatostatin (Agonist) SRIF->sst1 Activates This compound This compound (Antagonist) This compound->sst1 Blocks

References

Technical Support Center: Interpreting Unexpected Results with SRA880 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results during experiments involving the sst(1) receptor antagonist, SRA880.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is the first non-peptide, selective antagonist for the somatostatin (B550006) sst(1) receptor. It functions as a competitive antagonist, meaning it binds to the sst(1) receptor at the same site as the endogenous ligand, somatostatin (SRIF), and blocks its action without initiating a biological response itself.

Q2: What are the known off-target binding sites for this compound?

The primary known off-target binding site for this compound is the human dopamine (B1211576) D4 receptor. However, its affinity for the D4 receptor is significantly lower than for the sst(1) receptor.

Quantitative Binding Affinity of this compound

Target ReceptorSpeciesAffinity (pKd)Affinity (Kd)Reference
Somatostatin sst(1)Human (recombinant)8.0 - 8.1~10 nM[1]
Somatostatin sst(1)Rat, Mouse, Monkey (native)7.8 - 8.6~1.6 - 15.8 nM[1]
Dopamine D4Human (recombinant)< 6.0> 1 µM[1]

Troubleshooting Unexpected Experimental Results

Scenario 1: Unexpected Decrease in Cell Proliferation or Increase in Apoptosis

Question: I am treating my cells with this compound to block the anti-proliferative effects of somatostatin, but I am observing a decrease in cell viability and/or an increase in apoptosis. Why is this happening?

Possible Causes and Troubleshooting Steps:

  • Off-Target Effect via Dopamine D4 Receptor: this compound has an affinity for the dopamine D4 receptor. In certain cell types, particularly some cancer stem cells, antagonism of the D4 receptor has been shown to inhibit cell proliferation and induce apoptosis.

    • Troubleshooting:

      • Confirm D4 Receptor Expression: Check for the expression of the dopamine D4 receptor in your cell model using techniques like RT-qPCR or western blotting.

      • Use a Selective D4 Antagonist: Treat your cells with a highly selective D4 antagonist (e.g., L-745,870) to see if it phenocopies the effect of this compound.

      • Dose-Response Curve: Perform a dose-response experiment with this compound. Off-target effects are more likely to occur at higher concentrations where the drug may engage secondary targets.

  • Cell Line Specific Effects: The signaling downstream of the sst(1) receptor can be complex and cell-type dependent. While antagonism of sst(1) is generally expected to block anti-proliferative signals, in some contexts, it might unmask other signaling pathways that lead to reduced cell viability.

    • Troubleshooting:

      • Literature Review: Conduct a thorough literature search on the role of sst(1) receptors in your specific cell model.

      • Knockdown/Knockout of sst(1): If feasible, use siRNA or CRISPR to reduce or eliminate sst(1) expression and observe if this mimics the effect of this compound.

Logical Troubleshooting Workflow for Unexpected Anti-Proliferative Effects

start Unexpected decrease in cell proliferation with this compound check_d4 Does the cell line express Dopamine D4 receptors? start->check_d4 test_d4_antagonist Test with a selective D4 antagonist check_d4->test_d4_antagonist Yes no_d4_expression Conclusion: Off-target D4 effect is unlikely. check_d4->no_d4_expression No phenocopy Does the D4 antagonist mimic the this compound effect? test_d4_antagonist->phenocopy d4_effect Conclusion: Effect is likely mediated by D4 receptor antagonism. phenocopy->d4_effect Yes no_d4_effect Conclusion: Effect is unlikely to be D4-mediated. phenocopy->no_d4_effect No check_sst1 Investigate cell-specific sst(1) signaling no_d4_effect->check_sst1 no_d4_expression->check_sst1

Caption: Troubleshooting workflow for unexpected anti-proliferative effects of this compound.

Scenario 2: Unexpected Increase in Intracellular Signaling (e.g., cAMP levels remain low or decrease further in the presence of an sst(1) agonist)

Question: I am using this compound to antagonize the somatostatin-induced inhibition of cAMP production. However, in the presence of both somatostatin and this compound, cAMP levels are not restored to baseline, and in some cases, they seem to be even lower. What could be the reason?

Possible Causes and Troubleshooting Steps:

  • Partial Agonism: In some systems, a compound characterized as an antagonist may exhibit partial agonist activity, especially at high concentrations or in cells with high receptor expression and spare receptors.

    • Troubleshooting:

      • GTPγS Binding Assay: Perform a GTPγS binding assay with this compound alone. A partial agonist will stimulate GTPγS binding, albeit to a lesser extent than a full agonist.

      • Varying Agonist Concentration: In your cAMP assay, use a full dose-response of the sst(1) agonist in the presence of a fixed concentration of this compound. A competitive antagonist will cause a parallel rightward shift of the agonist dose-response curve. A non-competitive or partial agonist effect might present differently.

  • Off-Target Agonism at Dopamine D4 Receptors: The dopamine D4 receptor, like the sst(1) receptor, is coupled to Gi/o proteins. If this compound is acting as an agonist at the D4 receptor in your system, it would also lead to an inhibition of adenylyl cyclase and a decrease in cAMP levels, counteracting its antagonistic effect at the sst(1) receptor.

    • Troubleshooting:

      • cAMP Assay in D4-expressing, sst(1)-negative cells: Test the effect of this compound on forskolin-stimulated cAMP levels in a cell line that expresses dopamine D4 receptors but not sst(1) receptors. An agonist effect will be evident as a reduction in cAMP.

      • Co-treatment with a D4 Antagonist: In your original cell line, pre-treat with a selective D4 antagonist before adding this compound and the sst(1) agonist. If the unexpected cAMP decrease is blocked, it points to a D4-mediated effect.

Signaling Pathway Overview: sst(1) and Dopamine D4 Receptors

cluster_sst1 sst(1) Receptor Signaling cluster_d4 Dopamine D4 Receptor Signaling sst1 sst(1) Receptor gi_sst1 Gi sst1->gi_sst1 ac_sst1 Adenylyl Cyclase gi_sst1->ac_sst1 camp_sst1 cAMP ac_sst1->camp_sst1 sra880_sst1 This compound (Antagonist) sra880_sst1->sst1 srif Somatostatin (Agonist) srif->sst1 d4 Dopamine D4 Receptor gi_d4 Gi/o d4->gi_d4 ac_d4 Adenylyl Cyclase gi_d4->ac_d4 camp_d4 cAMP ac_d4->camp_d4 sra880_d4 This compound (Potential Agonist/Antagonist) sra880_d4->d4 dopamine Dopamine (Agonist) dopamine->d4

Caption: Canonical Gi-coupled signaling pathways for sst(1) and Dopamine D4 receptors.

Experimental Protocols

Protocol 1: cAMP Accumulation Assay (HTRF-based)

This protocol is for measuring the antagonism of somatostatin-induced inhibition of forskolin-stimulated cAMP production.

Materials:

  • Cells expressing the sst(1) receptor.

  • This compound.

  • Somatostatin-14 (or other sst(1) agonist).

  • Forskolin (B1673556).

  • Phosphodiesterase inhibitor (e.g., IBMX).

  • HTRF cAMP assay kit.

  • White 384-well plates.

Procedure:

  • Cell Preparation: Culture cells to 80-90% confluency. On the day of the assay, detach cells and resuspend in assay buffer containing a phosphodiesterase inhibitor (e.g., 500 µM IBMX).

  • Antagonist Incubation: Dispense 5 µL of cell suspension into each well of a 384-well plate. Add 5 µL of this compound at various concentrations (as a 2x stock) and incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation: Add 5 µL of a mixture of somatostatin (at its EC80 concentration) and forskolin (e.g., 10 µM final concentration).

  • Incubation: Incubate the plate for 30 minutes at room temperature.

  • Detection: Add 5 µL of HTRF lysis buffer and detection reagents according to the manufacturer's protocol. Incubate for 60 minutes at room temperature, protected from light.

  • Read Plate: Read the plate on an HTRF-compatible reader. The signal is inversely proportional to the cAMP concentration.

Protocol 2: [35S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins and can distinguish between agonists, antagonists, and inverse agonists.

Materials:

  • Cell membranes from cells expressing the receptor of interest.

  • [35S]GTPγS.

  • GDP.

  • This compound and relevant agonists/antagonists.

  • Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).

  • Scintillation cocktail and counter.

Procedure:

  • Reaction Mix: In a microcentrifuge tube, prepare a reaction mix containing assay buffer, GDP (e.g., 10 µM), and cell membranes (e.g., 10-20 µg of protein).

  • Compound Addition: Add this compound or other test compounds at various concentrations. To test for antagonistic activity, pre-incubate the membranes with the antagonist for 15-20 minutes before adding a known agonist.

  • Initiate Reaction: Start the binding reaction by adding [35S]GTPγS (e.g., 0.1 nM).

  • Incubation: Incubate for 60 minutes at 30°C with gentle shaking.

  • Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters. Wash the filters quickly with ice-cold assay buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

Protocol 3: Cell Viability Assay (WST-1)

This colorimetric assay measures the metabolic activity of viable cells.

Materials:

  • Cells plated in a 96-well plate.

  • This compound.

  • WST-1 reagent.

  • Serum-free culture medium.

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at a density that will not lead to over-confluence during the experiment and allow them to adhere overnight.

  • Treatment: Replace the culture medium with fresh medium containing various concentrations of this compound. Include untreated control wells.

  • Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.

  • WST-1 Addition: Add 10 µL of WST-1 reagent to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C, or until a sufficient color change is observed.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

References

Technical Support Center: Ensuring Complete Blockade of SST1 with SRA880

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SRA880, a selective antagonist for the somatostatin (B550006) receptor subtype 1 (SST1). This guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and detailed protocols to ensure the complete and effective blockade of SST1 in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is the first non-peptide, selective, and competitive antagonist of the somatostatin receptor subtype 1 (SST1).[1] It functions by binding to the SST1 receptor with high affinity, thereby preventing the endogenous ligand, somatostatin (SRIF), from binding and activating the receptor. This blockade inhibits the downstream signaling pathways typically initiated by SST1 activation.[1]

Q2: What is the primary mechanism of action of SST1?

SST1 is a G-protein coupled receptor (GPCR) that, upon activation by somatostatin, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. It can also modulate other signaling pathways, and in some contexts, it acts as an inhibitory autoreceptor, regulating the release of somatostatin itself.

Q3: How do I prepare a stock solution of this compound?

For in vitro experiments, this compound can be prepared as a stock solution in dimethyl sulfoxide (B87167) (DMSO). To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in high-purity DMSO. For example, to make 1 mL of a 10 mM stock solution from this compound with a molecular weight of 550.6 g/mol , you would dissolve 5.506 mg of this compound in 1 mL of DMSO. It is recommended to aliquot the stock solution into smaller, single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2] For cell-based assays, ensure the final concentration of DMSO in the culture medium is low (typically <0.1% to <0.5%) to prevent solvent-induced toxicity.[2][3][4]

Q4: What are the known off-target effects of this compound?

While this compound is highly selective for the SST1 receptor, it has been shown to have some affinity for the dopamine (B1211576) D4 receptor.[1] Researchers should be aware of this potential off-target activity and may need to include appropriate controls in their experiments, especially if dopamine signaling is relevant to their model system.

Quantitative Data Summary

The following tables summarize the binding affinity and functional antagonism of this compound for the SST1 receptor across various species and experimental conditions.

Table 1: Binding Affinity of this compound for SST1 Receptors

SpeciesReceptor TypepKd (mean ± SEM)Reference
HumanRecombinant hSST18.0 - 8.1[1]
RatNative Cerebral Cortex7.8 - 8.6[1]
MouseNative Cerebral Cortex7.8 - 8.6[1]
MonkeyNative Cerebral Cortex7.8 - 8.6[1]

pKd is the negative logarithm of the dissociation constant (Kd).

Table 2: Functional Antagonism of this compound at SST1 Receptors

Assay TypeSpecies/SystempKB (mean ± SEM)Reference
SRIF-induced inhibition of forskolin-stimulated cAMP accumulationRecombinant hSST17.5 - 7.7[1]
SRIF-stimulated GTPγS bindingRecombinant hSST17.5 - 7.7[1]
SRIF-stimulated luciferase gene expressionRecombinant hSST17.5 - 7.7[1]

pKB is the negative logarithm of the antagonist dissociation constant (KB).

Experimental Protocols

Here are detailed methodologies for key experiments to characterize and confirm the blockade of SST1 by this compound.

Protocol 1: Radioligand Competition Binding Assay

This assay measures the ability of this compound to compete with a radiolabeled ligand for binding to the SST1 receptor.

Materials:

  • Cell membranes prepared from cells expressing the SST1 receptor.

  • Radiolabeled SST1 ligand (e.g., [125I]-SRIF-14).

  • This compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EGTA, 0.1% BSA, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • In a 96-well plate, add 50 µL of assay buffer, 50 µL of varying concentrations of this compound (or unlabeled SRIF-14 for control), and 50 µL of the radiolabeled ligand at a fixed concentration (typically at its Kd).

  • Add 100 µL of the cell membrane preparation to each well.

  • Incubate the plate at room temperature for 60-90 minutes to reach binding equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Fit the data using a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: cAMP Functional Assay

This assay determines the ability of this compound to block the agonist-induced inhibition of cAMP production.

Materials:

  • Cells expressing the SST1 receptor (e.g., CHO-K1 cells).

  • SST1 agonist (e.g., SRIF-14).

  • This compound.

  • Forskolin (B1673556).

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA).

Procedure:

  • Seed the cells in a 96-well plate and grow to near confluency.

  • On the day of the assay, replace the culture medium with assay buffer.

  • Pre-incubate the cells with varying concentrations of this compound for 15-30 minutes at 37°C.

  • Add a fixed concentration of the SST1 agonist (typically its EC80) along with a fixed concentration of forskolin (to stimulate cAMP production).

  • Incubate for 15-30 minutes at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for your chosen cAMP assay kit.

  • Data Analysis: Plot the measured cAMP levels against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 of this compound. A Schild analysis can be performed by generating agonist dose-response curves in the presence of increasing fixed concentrations of this compound to determine the pKB value.[5][6][7][8][9]

Protocol 3: GTPγS Binding Assay

This functional assay measures the ability of this compound to block agonist-induced G-protein activation.

Materials:

  • Cell membranes from cells expressing the SST1 receptor.

  • SST1 agonist (e.g., SRIF-14).

  • This compound.

  • [³⁵S]GTPγS.

  • GDP.

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • Scintillation counter.

Procedure:

  • In a 96-well plate, add assay buffer, varying concentrations of this compound, a fixed concentration of GDP (e.g., 10 µM), and the cell membrane preparation.

  • Pre-incubate for 15-30 minutes at 30°C.

  • Add a fixed concentration of the SST1 agonist (typically its EC80).

  • Initiate the binding reaction by adding [³⁵S]GTPγS.

  • Incubate for 60 minutes at 30°C with gentle agitation.

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold wash buffer.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the log concentration of this compound. Determine the IC50 value from the resulting inhibition curve.

Signaling Pathways and Experimental Workflows

SST1_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Somatostatin Somatostatin (SRIF) SST1 SST1 Receptor Somatostatin->SST1 Binds and Activates This compound This compound This compound->SST1 Competitively Binds and Blocks G_protein Gi/o Protein SST1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates

Caption: SST1 signaling pathway and blockade by this compound.

Troubleshooting_Workflow start Incomplete SST1 Blockade Observed check_concentration Is this compound concentration sufficient? start->check_concentration check_solubility Is this compound fully dissolved? check_concentration->check_solubility Yes increase_concentration Increase this compound concentration check_concentration->increase_concentration No check_stability Is this compound stable in the assay medium? check_solubility->check_stability Yes prepare_fresh Prepare fresh this compound stock solution check_solubility->prepare_fresh No check_agonist Is agonist concentration too high? check_stability->check_agonist Yes run_stability_test Perform stability test of This compound in medium check_stability->run_stability_test No check_off_target Could off-target effects be interfering? check_agonist->check_off_target No reduce_agonist Reduce agonist concentration (use EC50-EC80) check_agonist->reduce_agonist Yes use_d4_antagonist Include a selective D4 antagonist as a control check_off_target->use_d4_antagonist Possible re_evaluate Re-evaluate SST1 blockade check_off_target->re_evaluate Unlikely increase_concentration->re_evaluate optimize_buffer Optimize buffer or use co-solvent for stock prepare_fresh->optimize_buffer optimize_buffer->re_evaluate run_stability_test->re_evaluate reduce_agonist->re_evaluate use_d4_antagonist->re_evaluate

Caption: Troubleshooting workflow for incomplete SST1 blockade.

Troubleshooting Guide

Q1: I am not observing complete blockade of SST1 activity, even at high concentrations of this compound. What could be the issue?

Several factors could contribute to incomplete blockade:

  • Insufficient this compound Concentration: Ensure you are using a concentration of this compound that is sufficient to outcompete the agonist. For a competitive antagonist, the level of inhibition is dependent on the concentration of both the antagonist and the agonist. Consider performing a full dose-response curve for this compound.

  • High Agonist Concentration: If the concentration of the SST1 agonist is too high, it can overcome the competitive antagonism of this compound. It is recommended to use an agonist concentration at or near its EC50 or EC80 to provide a sufficient window for observing antagonism.

  • This compound Solubility: this compound may have limited solubility in aqueous buffers. Ensure that your stock solution is fully dissolved and that the final concentration in your assay does not exceed its solubility limit, which could lead to precipitation.

  • This compound Stability: The stability of this compound in your specific cell culture medium or assay buffer over the course of the experiment should be considered. Degradation of the compound would lead to a decrease in its effective concentration.

  • Off-Target Effects: While less likely to be the primary cause of incomplete blockade of SST1 itself, off-target effects on other signaling pathways could indirectly influence the measured endpoint, giving the appearance of incomplete SST1 inhibition.

Q2: How can I confirm that this compound is acting as a competitive antagonist in my system?

To confirm competitive antagonism, you can perform a Schild analysis. This involves generating multiple agonist dose-response curves in the presence of increasing, fixed concentrations of this compound. For a competitive antagonist, you should observe parallel rightward shifts of the agonist dose-response curve with no change in the maximal response. A Schild plot of log(dose ratio - 1) versus the log of the antagonist concentration should yield a straight line with a slope of 1.[5][6][7][8][9]

Q3: I am concerned about the potential off-target effects of this compound on dopamine D4 receptors. How can I address this?

If your experimental system expresses dopamine D4 receptors and dopamine signaling is a relevant pathway, it is important to include appropriate controls. You can test the effect of this compound in a cell line that expresses D4 receptors but not SST1 receptors to characterize its activity at the D4 receptor. Additionally, you can use a known selective D4 receptor antagonist as a control to differentiate between SST1- and D4-mediated effects in your primary experimental system.

Q4: My this compound solution appears to have precipitated. What should I do?

If you observe precipitation, it is likely that the solubility of this compound has been exceeded in your buffer or medium. You can try the following:

  • Prepare a fresh stock solution in 100% DMSO.

  • Ensure the final concentration of DMSO in your assay is as high as your cells can tolerate (e.g., up to 0.5%) to aid solubility. [2]

  • When diluting the DMSO stock into aqueous buffer, add the stock solution to the buffer while vortexing to facilitate mixing and prevent immediate precipitation.

  • Consider using a co-solvent in your stock preparation if solubility in DMSO alone is an issue, but be mindful of the co-solvent's potential effects on your cells. [2]

References

Technical Support Center: SRA880 Quality Control and Purity Testing

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is intended for research purposes only and should not be used for diagnostic or therapeutic applications.

This technical support center provides guidance and answers to frequently asked questions regarding the quality control and purity testing of SRA880.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

For long-term stability, this compound powder should be stored at -20°C. For short-term use, stock solutions can be stored at 4°C for up to two weeks. Avoid repeated freeze-thaw cycles.

Q2: How can I confirm the identity of this compound?

The identity of this compound can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The resulting spectra should be compared with a reference standard.

Q3: What are the common impurities observed in this compound preparations?

Common impurities may include residual solvents from the synthesis process, starting materials, or by-products of the reaction. The presence and identity of these impurities can be determined by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Unexpected experimental results Impure this compoundVerify the purity of your this compound sample using HPLC. Refer to the Purity Testing protocol below.
Degradation of this compoundCheck the storage conditions and age of the compound. If degradation is suspected, use a fresh batch of this compound.
Poor solubility Incorrect solventThis compound is soluble in DMSO and ethanol. Ensure you are using an appropriate solvent for your experimental needs.
Low-quality solventUse high-purity, anhydrous solvents to prepare your this compound solutions.
Inconsistent biological activity Inaccurate concentrationConfirm the concentration of your this compound stock solution using a spectrophotometer and a standard curve.

Experimental Protocols

Purity Testing by High-Performance Liquid Chromatography (HPLC)

This protocol outlines the methodology for determining the purity of an this compound sample.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid

  • C18 reverse-phase HPLC column

Procedure:

  • Prepare the mobile phase:

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Prepare a 1 mg/mL solution of this compound in DMSO.

  • Set up the HPLC system with a C18 column.

  • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.

  • Inject 10 µL of the this compound sample.

  • Run a gradient from 5% to 95% Mobile Phase B over 30 minutes.

  • Monitor the elution profile at 280 nm.

  • Calculate the purity by integrating the area of the this compound peak relative to the total peak area.

This compound Workflow for Cell-Based Assays

SRA880_Workflow cluster_prep Preparation cluster_treat Treatment cluster_analysis Analysis prep_this compound Prepare this compound Stock Solution treat_cells Treat Cells with This compound prep_this compound->treat_cells prep_cells Culture and Seed Cells prep_cells->treat_cells cell_lysis Cell Lysis treat_cells->cell_lysis protein_quant Protein Quantification cell_lysis->protein_quant western_blot Western Blot protein_quant->western_blot data_analysis Data Analysis western_blot->data_analysis

Caption: General workflow for this compound in cell-based experiments.

Signaling Pathway

Hypothetical this compound Mechanism of Action

SRA880_Pathway This compound This compound Receptor Target Receptor This compound->Receptor Binds KinaseA Kinase A Receptor->KinaseA Inhibits KinaseB Kinase B KinaseA->KinaseB Phosphorylates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Activates GeneExpression Target Gene Expression TranscriptionFactor->GeneExpression Regulates

Caption: Postulated signaling pathway for this compound's mechanism.

Validation & Comparative

Validating the Antagonistic Activity of SRA880: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of SRA880, the first-in-class non-peptide somatostatin (B550006) receptor subtype 1 (sst1) antagonist, with an alternative compound, Cyclosomatostatin.[1] The document is intended for researchers, scientists, and drug development professionals, offering an objective analysis of this compound's performance supported by experimental data and detailed protocols.

Performance Comparison: this compound vs. Cyclosomatostatin

This compound distinguishes itself as a potent and selective competitive antagonist for the sst1 receptor. In contrast, Cyclosomatostatin acts as a non-selective somatostatin receptor antagonist.[2][3] The following tables summarize the available quantitative data for both compounds.

Table 1: Receptor Binding Affinity

CompoundReceptor SubtypeAffinity (pKd)Notes
This compound Human sst18.0 - 8.1[1]High affinity and selectivity for the sst1 receptor.
Rat, Mouse, Monkey, Human (native) sst17.8 - 8.6[1]
Other human somatostatin receptors≤ 6.0[1]Significantly lower affinity for sst2, sst3, sst4, and sst5.
Cyclosomatostatin Somatostatin Receptors (non-selective)Not specified in detailActs as an antagonist at multiple somatostatin receptor subtypes, including sst1.[2][4]

Table 2: Functional Antagonism

CompoundAssayPotency (pKB)Mechanism of Action
This compound Forskolin-stimulated cAMP accumulation7.5 - 7.7[1]Competitive antagonist. Devoid of intrinsic activity.[1]
SRIF-stimulated GTPγS binding7.5 - 7.7[1]
Cyclosomatostatin Not specified in detailNot specifiedInhibits sst1 receptor signaling.[2][4]

Experimental Protocols

The validation of this compound's antagonistic activity involves several key in vitro assays. The following are detailed methodologies for these experiments.

Radioligand Binding Assay

This assay determines the binding affinity of a compound to its target receptor.

Objective: To measure the affinity (Kd) of this compound and competitor compounds for the sst1 receptor.

Materials:

  • Cell membranes prepared from cells expressing the human sst1 receptor.

  • Radioligand: [¹²⁵I]-Somatostatin-14.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mg/mL BSA, and a protease inhibitor cocktail.

  • Test compounds (this compound, Cyclosomatostatin) at various concentrations.

  • Non-specific binding control: High concentration of unlabeled somatostatin (1 µM).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate cell membranes (20-40 µg of protein) with a fixed concentration of [¹²⁵I]-Somatostatin-14 (e.g., 50 pM).

  • Add increasing concentrations of the test compound (e.g., this compound or Cyclosomatostatin) to compete with the radioligand for binding to the receptor.

  • To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of unlabeled somatostatin.

  • Incubate the mixture for 60 minutes at 25°C.

  • Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer to separate bound from free radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

Forskolin-Stimulated cAMP Accumulation Assay

This functional assay measures the ability of an antagonist to block the agonist-induced inhibition of cyclic AMP (cAMP) production.

Objective: To determine the functional potency (KB) of this compound and competitor compounds as sst1 receptor antagonists.

Materials:

  • CHO-K1 cells stably expressing the human sst1 receptor.

  • Assay medium: DMEM/F12 with 0.1% BSA.

  • Forskolin (B1673556) (an adenylyl cyclase activator).

  • Somatostatin-14 (agonist).

  • Test compounds (this compound, Cyclosomatostatin).

  • cAMP assay kit (e.g., LANCE Ultra cAMP Kit).

Procedure:

  • Seed the sst1-expressing cells in a 96-well plate and culture overnight.

  • Pre-incubate the cells with various concentrations of the antagonist (e.g., this compound) for 15 minutes.

  • Add a fixed concentration of the agonist (Somatostatin-14, at its EC80) in the presence of forskolin (e.g., 1 µM).

  • Incubate for 30 minutes at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels according to the instructions of the cAMP assay kit.

  • Data Analysis: Generate dose-response curves for the antagonist's ability to reverse the agonist-induced inhibition of forskolin-stimulated cAMP accumulation. The antagonist's potency is expressed as the Schild apparent equilibrium constant (pA2) or the functional equilibrium constant (KB).

[³⁵S]GTPγS Binding Assay

This assay measures the activation of G proteins coupled to the receptor of interest.

Objective: To assess the ability of this compound to block agonist-stimulated G protein activation.

Materials:

  • Cell membranes from sst1-expressing cells.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 1 µM GDP.

  • [³⁵S]GTPγS.

  • Somatostatin-14 (agonist).

  • Test compounds (this compound).

  • Non-specific binding control: High concentration of unlabeled GTPγS (10 µM).

Procedure:

  • Incubate the cell membranes with the test compound (this compound) for 15 minutes at 30°C.

  • Add the agonist (Somatostatin-14) to stimulate G protein activation.

  • Add [³⁵S]GTPγS and incubate for an additional 60 minutes at 30°C.

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold buffer.

  • Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.

  • Data Analysis: Determine the ability of the antagonist to inhibit the agonist-stimulated increase in [³⁵S]GTPγS binding.

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows associated with the validation of this compound.

SRA880_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Somatostatin Somatostatin (SRIF) sst1 sst1 Receptor Somatostatin->sst1 Binds & Activates This compound This compound This compound->sst1 Binds & Blocks Gi Gi Protein sst1->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Downstream Downstream Cellular Effects (e.g., Inhibition of Hormone Secretion) cAMP->Downstream Mediates

Caption: this compound competitively antagonizes the sst1 receptor, blocking somatostatin-mediated signaling.

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_camp cAMP Accumulation Assay cluster_gtp GTPγS Binding Assay b_start Incubate sst1 membranes with Radioligand & this compound b_filter Filter & Wash b_start->b_filter b_count Scintillation Counting b_filter->b_count b_analyze Calculate Ki b_count->b_analyze c_start Treat sst1-expressing cells with this compound, Agonist & Forskolin c_lyse Cell Lysis c_start->c_lyse c_measure Measure cAMP levels c_lyse->c_measure c_analyze Determine pKB c_measure->c_analyze g_start Incubate sst1 membranes with this compound, Agonist & [³⁵S]GTPγS g_filter Filter & Wash g_start->g_filter g_count Scintillation Counting g_filter->g_count g_analyze Assess inhibition of G-protein activation g_count->g_analyze

Caption: Workflow for the in vitro validation of this compound's antagonistic activity.

References

Confirming sst1 Receptor Blockade by SRA880: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the experimental methods used to confirm and characterize the blockade of the somatostatin (B550006) receptor subtype 1 (sst1) by the selective, non-peptide antagonist, SRA880. Designed for researchers, scientists, and drug development professionals, this document outlines key in vitro assays, presents comparative data, and offers detailed experimental protocols to facilitate the evaluation of this compound and other potential sst1 antagonists.

This compound: A Profile of a Selective sst1 Antagonist

This compound is a potent and selective antagonist of the sst1 receptor, a G-protein coupled receptor (GPCR) involved in various physiological processes.[1] Its non-peptide nature makes it a valuable tool for in vitro and in vivo studies, offering potential advantages in terms of bioavailability and metabolic stability over peptide-based antagonists.[1] Confirmation of its antagonist activity and selectivity is crucial for its application in research and drug development.

Quantitative Comparison of this compound Performance

The antagonistic properties of this compound have been quantified through various in vitro assays, primarily focusing on its binding affinity and its ability to counteract agonist-induced signaling. The data below summarizes the key performance indicators for this compound.

ParameterReceptorSpeciesValueDescription
pKd Native sst1Rat, Mouse, Monkey, Human7.8 - 8.6A measure of the binding affinity of this compound to the sst1 receptor in native tissues (cerebral cortex). A higher pKd indicates stronger binding.
pKd Recombinant sst1Human8.0 - 8.1Binding affinity of this compound to human sst1 receptors expressed in a recombinant system.
pKd Other Recombinant Somatostatin ReceptorsHuman≤ 6.0Indicates significantly lower binding affinity for other somatostatin receptor subtypes (sst2, sst3, sst4, sst5), highlighting the selectivity of this compound for sst1.
pKB Recombinant sst1Human7.5 - 7.7A measure of the antagonist's potency in functional assays (cAMP accumulation, GTPγS binding, luciferase expression). It represents the negative logarithm of the antagonist's dissociation constant.

Experimental Protocols for Confirming sst1 Blockade

To confirm that a compound like this compound acts as an sst1 receptor antagonist, a series of binding and functional assays are typically employed. These assays are designed to demonstrate the compound's ability to bind to the receptor and to block the intracellular signaling cascade initiated by an agonist.

Radioligand Binding Assay

Objective: To determine the binding affinity (Kd) and selectivity of this compound for the sst1 receptor.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the human sst1 receptor (e.g., CHO-K1 or HEK293 cells) or from tissues known to endogenously express the receptor (e.g., cerebral cortex).[1]

  • Radioligand: Utilize a radiolabeled sst1-selective agonist or antagonist (e.g., [125I]-SRIF-14) as the tracer.

  • Competition Binding: Incubate the membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound).

  • Separation: Separate the bound from the unbound radioligand by rapid filtration through glass fiber filters.

  • Detection: Quantify the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The concentration of the competitor that inhibits 50% of the specific binding (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. The pKd is the negative logarithm of the Kd.

cAMP Accumulation Assay

Objective: To functionally assess the ability of this compound to antagonize agonist-mediated inhibition of adenylyl cyclase.

Methodology:

  • Cell Culture: Culture cells expressing the sst1 receptor (e.g., CHO-K1 cells).

  • Pre-treatment with Antagonist: Pre-incubate the cells with varying concentrations of this compound.

  • Stimulation: Stimulate the adenylyl cyclase with forskolin, a direct activator, in the presence of a sst1 agonist (e.g., somatostatin-14).[1]

  • Cell Lysis: Lyse the cells to release intracellular cyclic AMP (cAMP).

  • cAMP Measurement: Quantify the intracellular cAMP levels using a commercially available kit, such as a competitive immunoassay with a fluorescent or luminescent readout.

  • Data Analysis: The ability of this compound to reverse the agonist-induced inhibition of forskolin-stimulated cAMP accumulation is measured. The concentration of this compound that produces a 50% reversal of the agonist effect is its IC50. The antagonist's potency is often expressed as the pKB value.

GTPγS Binding Assay

Objective: To measure the ability of this compound to block agonist-induced G-protein activation.

Methodology:

  • Membrane Preparation: Use cell membranes from cells expressing the sst1 receptor.

  • Assay Components: The assay mixture includes the cell membranes, a sst1 agonist, varying concentrations of this compound, and the non-hydrolyzable GTP analog, [35S]GTPγS.

  • Incubation: Upon agonist binding, the G-protein is activated, and [35S]GTPγS binds to the Gα subunit.[1]

  • Separation: The reaction is terminated, and the membrane-bound [35S]GTPγS is separated from the unbound nucleotide by filtration.

  • Detection: The amount of radioactivity is quantified by liquid scintillation counting.

  • Data Analysis: this compound's ability to inhibit the agonist-stimulated increase in [35S]GTPγS binding is determined. The IC50 value is calculated, and the antagonist potency (pKB) is derived.

Visualizing the Mechanism and Experimental Workflow

To better understand the molecular interactions and the experimental procedures involved in confirming sst1 receptor blockade, the following diagrams have been created.

sst1_signaling_pathway cluster_membrane Cell Membrane sst1 sst1 Receptor g_protein Gαi/o Protein sst1->g_protein activates ac Adenylyl Cyclase g_protein->ac inhibits camp cAMP ac->camp converts agonist Somatostatin (Agonist) agonist->sst1 binds & activates This compound This compound (Antagonist) This compound->sst1 binds & blocks atp ATP atp->ac response Cellular Response (e.g., inhibition of hormone secretion) camp->response leads to

Caption: sst1 receptor signaling pathway and the mechanism of this compound blockade.

experimental_workflow cluster_binding Binding Assays cluster_functional Functional Assays radioligand 1. Radioligand Binding Assay (Determine Affinity & Selectivity) cAMP 2. cAMP Accumulation Assay (Measure adenylyl cyclase inhibition) radioligand->cAMP gtp 3. GTPγS Binding Assay (Measure G-protein activation) cAMP->gtp confirmation Confirmation of sst1 Receptor Blockade gtp->confirmation start Start: Compound of Interest (e.g., this compound) start->radioligand

Caption: Experimental workflow for confirming sst1 receptor blockade.

Comparison with Alternatives

While this compound is a well-characterized selective non-peptide sst1 antagonist, other compounds have been investigated for their interaction with somatostatin receptors. One such compound is cyclosomatostatin (B13283). However, it is important to note that cyclosomatostatin is a peptide-based antagonist and is reported to be non-selective for the different somatostatin receptor subtypes. Furthermore, in some cellular contexts, it has been observed to act as an agonist. This lack of selectivity and potential for dual activity complicates its use as a specific tool for studying sst1-mediated effects compared to the highly selective profile of this compound. For a direct and reliable investigation of sst1 receptor function, a selective antagonist like this compound is preferable.

antagonist_comparison Comparison of sst1 Receptor Antagonists cluster_properties Key Properties This compound This compound sra880_class Class: Non-peptide This compound->sra880_class sra880_selectivity Selectivity: High for sst1 This compound->sra880_selectivity sra880_activity Activity: Competitive Antagonist This compound->sra880_activity cyclosomatostatin Cyclosomatostatin cyclo_class Class: Peptide cyclosomatostatin->cyclo_class cyclo_selectivity Selectivity: Non-selective cyclosomatostatin->cyclo_selectivity cyclo_activity Activity: Antagonist (can show agonist properties) cyclosomatostatin->cyclo_activity

Caption: Comparison of this compound and Cyclosomatostatin properties.

References

A Comparative Guide to SRA880 and Other Somatostatin Receptor Subtype 1 (SST1) Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of SRA880, the first reported non-peptide somatostatin (B550006) receptor subtype 1 (SST1) antagonist, with other available antagonists. The information presented herein is supported by experimental data to assist researchers in selecting the appropriate tools for their in vitro and in vivo studies of SST1-mediated effects.

Comparative Performance of SST1 Antagonists

This compound stands out as a potent and highly selective antagonist for the human SST1 receptor. To contextualize its performance, this section compares its binding affinity and selectivity against PRL 3195, a non-selective peptide-based antagonist.

Table 1: Receptor Binding Affinity Profile

The binding affinity of a compound for its target receptor is a primary indicator of its potency. The dissociation constant (Kd or Ki) represents the concentration of a ligand that occupies 50% of the receptors at equilibrium. A lower Ki value indicates a higher binding affinity. For ease of comparison, these values are often expressed as the negative logarithm (pKd or pKi).

CompoundReceptor SubtypeKi (nM)pKi / pKdReference
This compound Human SST1 ~10 8.0 - 8.1 [1]
Human SST2≥ 1000≤ 6.0[1]
Human SST3≥ 1000≤ 6.0[1]
Human SST4≥ 1000≤ 6.0[1]
Human SST5≥ 1000≤ 6.0[1]
PRL 3195 Human SST1 1000 6.0 [2]
Human SST2177.8[2]
Human SST3667.2[2]
Human SST410006.0[2]
Human SST568.2[2]

Note: this compound's Ki is calculated from its reported pKd of 8.0-8.1. A pKd ≤ 6.0 corresponds to a Ki ≥ 1000 nM.

Table 2: Functional Antagonist Potency

Functional assays measure the ability of an antagonist to inhibit the biological response induced by an agonist. The potency is often expressed as a pKB or pA2 value, which represents the negative logarithm of the antagonist concentration that requires a two-fold increase in the agonist concentration to elicit the original response.[3]

CompoundAssay TypeFunctional Potency (pKB)Reference
This compound cAMP Accumulation7.5 - 7.7[1]
GTPγS Binding7.5 - 7.7[1]
PRL 3195 Not ReportedNot Reported

Note: A pKB of 7.5-7.7 corresponds to a KB of approximately 20-32 nM.

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action and the methods used to characterize these compounds is crucial for experimental design.

SST1 Receptor Signaling Pathway

The SST1 receptor is a G-protein coupled receptor (GPCR). Upon binding of its endogenous ligand, somatostatin (SRIF), the receptor couples to pertussis toxin-sensitive Gi/o proteins.[4] This initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4] this compound acts by competitively blocking SRIF from binding to the SST1 receptor, thereby preventing this downstream signaling.

SST1_Signaling_Pathway cluster_membrane Cell Membrane SRIF SRIF (Agonist) SST1 SST1 Receptor SRIF->SST1 Binds This compound This compound This compound->SST1 Blocks Gi Gαi SST1->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP AC->ATP cAMP cAMP (Decreased) ATP->cAMP Conversion

SST1 receptor signaling and point of this compound antagonism.
Experimental Workflow: Competitive Radioligand Binding Assay

To determine the binding affinity (Ki) of a test compound like this compound, a competitive radioligand binding assay is commonly employed. This workflow outlines the key steps of this experiment.

Binding_Assay_Workflow prep 1. Membrane Preparation (Cells expressing SST1) incubation 4. Incubation (Membranes + Radioligand + Test Compound) prep->incubation radioligand 2. Prepare Radioligand (e.g., [125I]-SRIF) radioligand->incubation test_compound 3. Prepare Test Compound (e.g., this compound, serial dilutions) test_compound->incubation separation 5. Separation (Rapid filtration to separate bound from free radioligand) incubation->separation counting 6. Scintillation Counting (Quantify bound radioactivity) separation->counting analysis 7. Data Analysis (Calculate IC50 and Ki values) counting->analysis

References

A Comparative Analysis of SRA880 and Peptide-Based Somatostatin Receptor 1 (sst1) Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of sst1 Antagonist Technologies

The somatostatin (B550006) receptor 1 (sst1) has emerged as a promising therapeutic target for a range of disorders, including those affecting the central nervous system and various cancers. Antagonism of sst1 is a key area of research, with both non-peptide small molecules and peptide-based antagonists being explored. This guide provides a detailed comparison of SRA880, a notable non-peptide sst1 antagonist, with the general class of peptide-based sst1 antagonists, supported by available experimental data.

Executive Summary

This compound is a potent and selective non-peptide competitive antagonist of the human sst1 receptor. In contrast, the development of selective peptide-based sst1 antagonists has been less prominent in publicly available literature compared to antagonists for other somatostatin receptor subtypes. This guide will compare the known attributes of this compound with the general characteristics expected of peptide-based somatostatin receptor ligands, drawing parallels from well-studied analogs like octreotide (B344500) and lanreotide (B11836) where specific sst1 antagonist data is unavailable. The key differences lie in their molecular structure, pharmacokinetic profiles, and potential routes of administration.

Data Presentation: this compound vs. Peptide-Based sst1 Antagonists

The following tables summarize the available quantitative data for this compound and provide a comparative overview of the expected properties of peptide-based sst1 antagonists.

Table 1: In Vitro Pharmacological Profile

ParameterThis compound (Non-peptide)Peptide-Based sst1 Antagonist
Binding Affinity (pKd/pKi) 8.0 - 8.1 (human recombinant sst1)[1]Data for a selective peptide-based sst1 antagonist is not readily available in public literature. Peptide-based agonists for sst1 exist with high affinity.
Receptor Selectivity >100-fold selectivity for sst1 over sst2, sst3, sst4, and sst5[1]Selectivity can be engineered through amino acid substitutions. However, achieving high selectivity for sst1 over other subtypes with a peptide scaffold can be challenging.
Mechanism of Action Competitive Antagonist[1]Expected to be Competitive Antagonists.
Functional Activity (pKB) 7.5 - 7.7 (in cAMP and GTPγS binding assays)[1]Not available for a selective peptide-based sst1 antagonist.

Table 2: Physicochemical and Pharmacokinetic Properties

ParameterThis compound (Non-peptide)Peptide-Based sst1 Antagonist (General Characteristics)
Molecular Weight Relatively low (small molecule)Generally higher (peptidic structure)
Oral Bioavailability Likely to have better oral bioavailability due to its non-peptide nature, although specific data is not published.Generally low due to enzymatic degradation in the gastrointestinal tract and poor membrane permeability. Often requires parenteral administration.
Brain Penetration Demonstrated to be brain penetrant and elicits central effects (e.g., antidepressant-like effects in animal models)[2].Generally poor unless specifically modified for CNS delivery.
Half-life Not explicitly reported, but small molecules typically have a wider range of half-lives that can be optimized.Typically short (minutes) for unmodified peptides, requiring formulation strategies (e.g., depot injections) for extended duration of action.
Route of Administration Potentially oralTypically parenteral (subcutaneous, intramuscular, intravenous).

Experimental Protocols

Detailed methodologies for the key experiments used to characterize sst1 antagonists are provided below.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for the sst1 receptor.

Protocol:

  • Membrane Preparation: Membranes are prepared from cells stably expressing the human sst1 receptor. Cells are homogenized in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The pellet is washed and resuspended in a binding buffer.

  • Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membranes, a radiolabeled ligand that binds to sst1 (e.g., [125I]-labeled somatostatin analog), and varying concentrations of the competitor compound (this compound or peptide antagonist).

  • Incubation: The plate is incubated at a specific temperature (e.g., 25°C or 37°C) for a defined period to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the unbound radioligand by rapid filtration through a filter mat using a cell harvester. The filters are then washed with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data is analyzed using non-linear regression to determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50). The inhibitor constant (Ki) is then calculated using the Cheng-Prusoff equation.

Forskolin-Stimulated cAMP Accumulation Assay

This functional assay is used to determine whether a compound acts as an agonist or an antagonist at the sst1 receptor, which is typically coupled to a Gi/o protein that inhibits adenylyl cyclase.

Protocol:

  • Cell Culture: Cells expressing the sst1 receptor are plated in a multi-well plate and grown to a suitable confluency.

  • Pre-incubation: The cells are pre-incubated with the test compound (this compound or peptide antagonist) at various concentrations for a short period.

  • Stimulation: The cells are then stimulated with forskolin, a direct activator of adenylyl cyclase, in the continued presence of the test compound. An sst1 agonist is added to the control wells to establish the maximal inhibition of cAMP production.

  • Cell Lysis and cAMP Measurement: After the stimulation period, the cells are lysed, and the intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).

  • Data Analysis: For an antagonist, the ability to reverse the agonist-induced inhibition of forskolin-stimulated cAMP accumulation is measured. The data is used to calculate the antagonist's potency (pA2 or KB).

[35S]GTPγS Binding Assay

This assay directly measures the activation of G proteins coupled to the sst1 receptor.

Protocol:

  • Membrane Preparation: Similar to the radioligand binding assay, membranes from cells expressing the sst1 receptor are prepared.

  • Assay Setup: The assay is performed in a multi-well plate. Each well contains the cell membranes, GDP, the test compound (agonist or antagonist), and the non-hydrolyzable GTP analog, [35S]GTPγS. For antagonist testing, membranes are pre-incubated with the antagonist before the addition of an agonist.

  • Incubation: The reaction is incubated at 30°C to allow for G protein activation and the binding of [35S]GTPγS.

  • Termination and Filtration: The reaction is terminated by the addition of ice-cold buffer and rapid filtration to separate the membrane-bound [35S]GTPγS from the free form.

  • Quantification: The radioactivity on the filters is measured using a scintillation counter.

  • Data Analysis: An increase in [35S]GTPγS binding indicates G protein activation by an agonist. An antagonist will block the agonist-induced increase in [35S]GTPγS binding. The data can be used to determine the potency and efficacy of the compounds.

Mandatory Visualization

sst1 Signaling Pathway

The sst1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Upon activation by its endogenous ligand, somatostatin, or blockade by an antagonist, the following signaling cascade is modulated.

sst1_signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Somatostatin Somatostatin (Agonist) sst1 sst1 Receptor Somatostatin->sst1 Activates This compound This compound / Peptide Antagonist This compound->sst1 Blocks Gi_alpha Gαi/o sst1->Gi_alpha Activates G_beta_gamma Gβγ Gi_alpha->G_beta_gamma AC Adenylyl Cyclase Gi_alpha->AC Inhibits Downstream Downstream Effectors (e.g., Ion Channels, MAPK) G_beta_gamma->Downstream cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates PKA->Downstream

Caption: Simplified sst1 receptor signaling pathway.

Experimental Workflow: Competitive Radioligand Binding Assay

The following diagram illustrates the workflow for determining the binding affinity of a test compound using a competitive radioligand binding assay.

binding_assay_workflow start Start: Prepare Reagents membranes sst1-expressing cell membranes start->membranes radioligand Radiolabeled Ligand (e.g., [125I]-SRIF) start->radioligand competitor Test Compound (this compound or Peptide) start->competitor setup Assay Setup in 96-well Plate membranes->setup radioligand->setup competitor->setup incubation Incubate to Reach Equilibrium setup->incubation filtration Rapid Filtration (Separate Bound/Free) incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (IC50, Ki) counting->analysis end End: Determine Binding Affinity analysis->end

Caption: Workflow of a competitive radioligand binding assay.

Logical Relationship: Agonist vs. Antagonist in a Functional Assay

This diagram illustrates the logical relationship between an agonist and an antagonist in a functional assay, such as the cAMP accumulation assay.

agonist_antagonist_logic cluster_input Inputs cluster_system Biological System cluster_output Observed Effect Agonist sst1 Agonist Receptor sst1 Receptor Agonist->Receptor Activates Agonist->Receptor Antagonist sst1 Antagonist (e.g., this compound) Antagonist->Receptor Blocks Antagonist->Receptor Response Inhibition of cAMP Production Antagonist->Response Prevents Receptor->Response Leads to NoResponse Basal cAMP Production Receptor->NoResponse If Blocked

References

SRA880: A Highly Selective Antagonist for Somatostatin Receptor Subtype 1

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of SRA880's binding affinity and selectivity against other somatostatin (B550006) receptor ligands, including octreotide (B344500), lanreotide, and pasireotide (B1678482), reveals its distinct profile as a potent and selective tool for studying SSTR1 function.

This guide provides a detailed comparison of this compound with other commonly used somatostatin receptor ligands. The data presented is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in their experimental designs.

Comparative Binding Affinity of Somatostatin Receptor Ligands

This compound distinguishes itself as a highly selective antagonist for the somatostatin receptor subtype 1 (SSTR1). In contrast, other widely used somatostatin analogs, such as octreotide and lanreotide, primarily target SSTR2, while pasireotide exhibits a broader binding profile. The binding affinities of these compounds across all five human somatostatin receptor subtypes are summarized in the table below.

LigandSSTR1 (Ki, nM)SSTR2 (Ki, nM)SSTR3 (Ki, nM)SSTR4 (Ki, nM)SSTR5 (Ki, nM)
This compound ~1 [1]>1000[1]>1000[1]>1000[1]>1000[1]
Octreotide>10000.634.5>10007
Lanreotide>1000~1ModerateLowModerate
PasireotideModerateHighHighLowHigh

Note: The Ki values for octreotide, lanreotide, and pasireotide are compiled from various sources and may have been determined using different experimental conditions. This compound's affinity is presented as an approximate Ki value converted from its reported pKd of 8.0-8.1 for human recombinant SSTR1. A pKd of ≤ 6.0 for other subtypes translates to a Ki of >1000 nM.[1]

Experimental Protocols

The binding affinities presented in this guide were determined using radioligand binding assays. The following is a generalized protocol for such an assay, with specific details varying between studies.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for a specific somatostatin receptor subtype.

Materials:

  • Cell membranes prepared from cell lines stably expressing a single human somatostatin receptor subtype (e.g., CHO-K1 or HEK293 cells).

  • Radioligand specific for the receptor subtype being studied (e.g., ¹²⁵I-labeled somatostatin-14 or a subtype-selective analog).

  • Test compounds (this compound, octreotide, lanreotide, pasireotide).

  • Binding buffer (e.g., 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Cells expressing the receptor of interest are harvested and homogenized. The cell lysate is then centrifuged to pellet the membranes, which are subsequently washed and resuspended in the binding buffer. Protein concentration is determined using a standard protein assay.

  • Competitive Binding: A constant concentration of the radioligand is incubated with varying concentrations of the unlabeled test compound in the presence of the prepared cell membranes.

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 30-60 minutes) to allow the binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand. The filters are then washed with ice-cold wash buffer to remove any unbound radioactivity.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

The following diagram illustrates the general workflow of a competitive radioligand binding assay.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_ligand Prepare Radioligand and Test Compound Dilutions incubation Incubate Membranes with Radioligand and Test Compound prep_ligand->incubation prep_mem Prepare Cell Membranes with SSTR Subtype prep_mem->incubation filtration Separate Bound and Free Ligand via Filtration incubation->filtration counting Quantify Bound Radioactivity filtration->counting ic50 Determine IC50 Value counting->ic50 ki Calculate Ki Value ic50->ki

Competitive Radioligand Binding Assay Workflow

Somatostatin Receptor Signaling Pathways

Somatostatin receptors are G protein-coupled receptors (GPCRs) that mediate a variety of cellular responses upon activation. All five SSTR subtypes couple to inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[2] Additionally, specific subtypes can couple to other G proteins and activate alternative signaling cascades.

The following diagram provides a simplified overview of the primary signaling pathways associated with each somatostatin receptor subtype.

G cluster_ligands Ligands cluster_receptors Receptors cluster_gproteins G Proteins cluster_effectors Downstream Effectors SST Somatostatin SSTR1 SSTR1 SST->SSTR1 Agonist SSTR2 SSTR2 SST->SSTR2 Agonist SSTR3 SSTR3 SST->SSTR3 Agonist SSTR4 SSTR4 SST->SSTR4 Agonist SSTR5 SSTR5 SST->SSTR5 Agonist This compound This compound This compound->SSTR1 Antagonist Octreotide Octreotide Octreotide->SSTR2 Agonist Gi_o Gi/o SSTR1->Gi_o SSTR2->Gi_o Gq_11 Gq/11 SSTR2->Gq_11 SSTR3->Gi_o SSTR4->Gi_o SSTR5->Gi_o SSTR5->Gq_11 AC Adenylyl Cyclase ↓ Gi_o->AC K_channel K⁺ Channels ↑ Gi_o->K_channel Ca_channel Ca²⁺ Channels ↓ Gi_o->Ca_channel PLC Phospholipase C ↑ Gq_11->PLC cAMP cAMP ↓ AC->cAMP IP3_DAG IP3 & DAG ↑ PLC->IP3_DAG Ca Intracellular Ca²⁺ ↑ IP3_DAG->Ca

Somatostatin Receptor Signaling Pathways

This diagram illustrates that while all SSTR subtypes inhibit adenylyl cyclase via Gi/o coupling, SSTR2 and SSTR5 can also activate the Gq/11 pathway, leading to the activation of phospholipase C. This compound, by selectively blocking SSTR1, provides a valuable tool to dissect the specific physiological roles of this receptor subtype without affecting the signaling of other SSTRs.

References

SRA880: A Comparative Analysis of its Cross-reactivity with other GPCRs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective guide to the selectivity of the sst1 antagonist, SRA880, with supporting experimental data and protocols.

This compound is a non-peptide antagonist with high affinity and selectivity for the somatostatin (B550006) receptor subtype 1 (sst1).[1] Understanding its cross-reactivity profile is crucial for accurate interpretation of experimental results and for potential therapeutic applications. This guide provides a comparative analysis of this compound's binding affinity for its primary target versus other G-protein coupled receptors (GPCRs), detailed experimental methodologies for assessing this selectivity, and a visualization of the sst1 signaling pathway.

Comparative Binding Affinity of this compound

ReceptorSpeciespKd/pKi (mean)Fold Selectivity vs. sst1 (human recombinant)Reference
sst1 Human (recombinant)8.05-[1]
Rat (native)8.2-[1]
Mouse (native)8.2-[1]
Monkey (native)8.2-[1]
sst2 Human (recombinant)≤ 6.0≥ 112[1]
sst3 Human (recombinant)≤ 6.0≥ 112[1]
sst4 Human (recombinant)≤ 6.0≥ 112[1]
sst5 Human (recombinant)≤ 6.0≥ 112[1]
Dopamine (B1211576) D4 HumanNot explicitly quantified, but noted as the primary off-target receptor.-[1]

Note: pKd and pKi are expressed as the negative logarithm of the dissociation constant (Kd) or inhibition constant (Ki). A higher value indicates a higher binding affinity. Fold selectivity is calculated based on the ratio of Ki or Kd values.

Signaling Pathway of the sst1 Receptor

The sst1 receptor is a member of the GPCR family and is primarily coupled to the Gi/o family of G-proteins.[2] Upon activation by its endogenous ligand, somatostatin, the sst1 receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase. This, in turn, reduces the intracellular concentration of the second messenger, cyclic AMP (cAMP). This compound acts as a competitive antagonist, blocking somatostatin from binding to the sst1 receptor and thereby preventing this signaling cascade.

sst1_signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular SST Somatostatin sst1 sst1 Receptor SST->sst1 Binds and Activates This compound This compound This compound->sst1 Binds and Blocks Gi Gi/o Protein sst1->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion AC Response Cellular Response cAMP->Response Leads to

Caption: this compound competitively antagonizes the sst1 receptor signaling pathway.

Experimental Protocols

To assess the cross-reactivity of this compound, several in vitro assays are commonly employed. Below are detailed methodologies for three key experiments.

Radioligand Binding Assay

This assay directly measures the affinity of a compound for a specific receptor.

Objective: To determine the binding affinity (Ki) of this compound for various GPCRs.

Materials:

  • Cell membranes prepared from cell lines expressing the target GPCR (e.g., sst1, dopamine D4).

  • A suitable radioligand for the target receptor (e.g., [125I]-Somatostatin for sst receptors, [3H]-Spiperone for dopamine receptors).

  • This compound stock solution.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • 96-well filter plates.

  • Scintillation fluid.

  • Microplate scintillation counter.

Procedure:

  • Reaction Setup: In a 96-well plate, add in order: assay buffer, a fixed concentration of the radioligand, varying concentrations of this compound (or a known reference compound), and the cell membrane preparation.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay measures the effect of a compound on the production of the second messenger cAMP.

Objective: To determine the functional antagonist activity of this compound at the sst1 receptor and to assess its activity at other Gi/o-coupled GPCRs.

Materials:

  • Whole cells expressing the target GPCR.

  • Assay medium (e.g., DMEM).

  • Forskolin (B1673556) (an adenylyl cyclase activator).

  • A known agonist for the target receptor.

  • This compound stock solution.

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

  • Cell Plating: Seed the cells in a multi-well plate and allow them to attach overnight.

  • Pre-incubation: Pre-incubate the cells with varying concentrations of this compound.

  • Stimulation: Add a fixed concentration of the agonist and forskolin to stimulate cAMP production.

  • Lysis: Lyse the cells to release the intracellular cAMP.

  • Detection: Measure the cAMP concentration in the cell lysates using a cAMP detection kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration against the concentration of this compound to determine its inhibitory effect on agonist-stimulated cAMP production.

GTPγS Binding Assay

This assay measures the activation of G-proteins, an early event in GPCR signaling.

Objective: To characterize the antagonist properties of this compound at the sst1 receptor and its potential to activate or inhibit other GPCRs.

Materials:

  • Cell membranes expressing the target GPCR.

  • [35S]GTPγS (a non-hydrolyzable GTP analog).

  • GDP.

  • A known agonist for the target receptor.

  • This compound stock solution.

  • Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4).

  • 96-well filter plates or SPA beads.

  • Scintillation counter.

Procedure:

  • Reaction Setup: In a 96-well plate, combine the cell membranes, GDP, varying concentrations of this compound, and a fixed concentration of the agonist.

  • Initiation: Initiate the reaction by adding [35S]GTPγS.

  • Incubation: Incubate the plate at 30°C for 60 minutes to allow for G-protein activation and [35S]GTPγS binding.

  • Termination and Detection:

    • Filtration Assay: Terminate the reaction by rapid filtration and wash the filters. Measure the bound radioactivity.

    • SPA: Add scintillation proximity assay (SPA) beads that bind to the membranes. The proximity of the bound [35S]GTPγS to the beads will generate a signal that can be measured directly.

  • Data Analysis: Determine the effect of this compound on agonist-stimulated [35S]GTPγS binding to assess its antagonist activity.

References

SRA880: A Comparative Analysis Against First-Generation Somatostatin Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of SRA880, a selective somatostatin (B550006) receptor subtype 1 (sst1) antagonist, with first-generation somatostatin antagonists, which primarily target sst2 and sst3. This document summarizes key performance data, outlines experimental methodologies, and visualizes relevant biological pathways to offer a comprehensive resource for researchers in neurobiology, oncology, and endocrinology.

Executive Summary

This compound represents a distinct class of somatostatin receptor antagonists due to its high selectivity for the sst1 receptor.[1] This contrasts with first-generation antagonists, which are predominantly selective for sst2 (e.g., sst2-ANT, BASS) or sst3 (e.g., sst3-ODN-8).[2] This difference in receptor subtype selectivity dictates their potential therapeutic applications. While first-generation antagonists have been primarily investigated for their utility in cancer imaging and therapy by targeting tumors that overexpress sst2 or sst3, this compound has shown promise in preclinical models for neurological disorders, such as depression.[3]

Comparative Performance Data

The following tables summarize the available quantitative data for this compound and representative first-generation somatostatin antagonists.

Table 1: Receptor Binding Affinity

Binding affinity is a critical measure of a drug's potency and selectivity. The data below is presented as pKd (the negative logarithm of the dissociation constant, Kd) or IC50 (the half-maximal inhibitory concentration), where a higher pKd value and a lower IC50 value indicate higher binding affinity.

Compoundsst1 Affinitysst2 Affinitysst3 Affinitysst4 Affinitysst5 AffinityReference
This compound pKd = 8.0-8.1 (human recombinant)pKd ≤ 6.0pKd ≤ 6.0pKd ≤ 6.0pKd ≤ 6.0[1]
sst2-ANT Low AffinityHigh Affinity (IC50 = 15.1 nM against SRIF-14)Low AffinityLow AffinityLow Affinity[4]
BASS Low AffinityHigh AffinityLow AffinityLow AffinityLow Affinity[2][5]
sst3-ODN-8 >10,000 nM (IC50)>10,000 nM (IC50)6.7 ± 2.6 nM (IC50)>10,000 nM (IC50)>10,000 nM (IC50)[6]

Note: Direct comparative studies using identical assay conditions are limited. The data presented is compiled from various sources and should be interpreted with caution.

Table 2: In Vitro Functional Activity

Functional assays determine whether a ligand acts as an agonist (activates the receptor) or an antagonist (blocks the receptor).

CompoundReceptorFunctional AssayResultReference
This compound sst1Forskolin-stimulated cAMP accumulationAntagonist (pKB = 7.5-7.7)[1]
sst1SRIF-stimulated GTPγS bindingAntagonist[1]
sst2-ANT sst2Rat in vitro antagonist bioassayCompetitive antagonist[4]
sst3-ODN-8 sst3Forskolin-stimulated cAMP productionPotent antagonist (pKB = 9.07)[6][7]
sst3Somatostatin-28-induced stimulation of PLC activityReverses stimulation (pKi = 9.22)[6][7]
Table 3: In Vivo Efficacy and Pharmacokinetics

This table summarizes the available data on the in vivo effects and pharmacokinetic properties of this compound and first-generation antagonists.

CompoundIn Vivo ModelObserved EfficacyPharmacokinetic ProfileReference
This compound Mouse models of depressionAntidepressant-like effectsBioavailable and brain penetrant[3]
sst2-ANT (radiolabeled) Mice with sst2-expressing tumorsHigh tumor uptake for imagingData not available for the non-radiolabeled compound.[8]
BASS (radiolabeled) Patients with neuroendocrine tumorsFavorable biodistribution for imaging with higher tumor uptake compared to agonistData not available for the non-radiolabeled compound.[5][9][10]
sst3-ODN-8 (radiolabeled) Mice with sst3-expressing tumorsStrong and sustained tumor accumulation for imagingData not available for the non-radiolabeled compound.[11]

Note: Pharmacokinetic data for the specific first-generation antagonists sst2-ANT, BASS, and sst3-ODN-8 is limited in the public domain. The in vivo data for these compounds is primarily from studies using radiolabeled versions for imaging and radiotherapy.

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below to facilitate the replication and validation of the presented data.

Radioligand Binding Assay

This protocol is used to determine the binding affinity of a compound for a specific receptor.

Objective: To measure the ability of a test compound to displace a radiolabeled ligand from the somatostatin receptor.

Materials:

  • Cell membranes expressing the somatostatin receptor subtype of interest.

  • Radioligand (e.g., [125I]-SRIF-14 for sst1, [125I]-Tyr3-Octreotide for sst2).

  • Test compound (this compound or first-generation antagonist).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mg/mL BSA, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: Incubate cell membranes with a fixed concentration of radioligand and varying concentrations of the test compound in the binding buffer. Include control tubes for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of unlabeled somatostatin).

  • Termination: After incubation (e.g., 60 minutes at 25°C), terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value from the resulting sigmoidal curve. Calculate the Ki (inhibitor constant) using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay is used to determine if a compound acts as an agonist or antagonist by measuring its effect on the intracellular second messenger cyclic AMP (cAMP).

Objective: To assess the ability of a test compound to inhibit or reverse the somatostatin-mediated inhibition of adenylyl cyclase.

Materials:

  • Intact cells expressing the somatostatin receptor subtype of interest.

  • Forskolin (B1673556) (an adenylyl cyclase activator).

  • Somatostatin or a selective agonist.

  • Test compound (this compound or first-generation antagonist).

  • Cell lysis buffer.

  • cAMP assay kit (e.g., ELISA or HTRF-based).

Procedure:

  • Cell Culture: Plate cells in a multi-well plate and allow them to adhere.

  • Pre-incubation: Pre-incubate the cells with the test compound for a specified period.

  • Stimulation: Stimulate the cells with forskolin in the presence or absence of somatostatin (or a selective agonist) and the test compound.

  • Lysis: Lyse the cells to release intracellular cAMP.

  • Quantification: Measure the cAMP concentration in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis: To determine antagonist activity, plot the forskolin-stimulated cAMP levels against the concentration of the agonist in the presence and absence of the antagonist. A rightward shift in the agonist dose-response curve indicates competitive antagonism. Calculate the pKB value.

GTPγS Binding Assay

This assay measures the activation of G proteins coupled to the receptor and is another method to distinguish between agonists and antagonists.

Objective: To determine the effect of a test compound on the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins upon receptor activation.

Materials:

  • Cell membranes expressing the somatostatin receptor subtype of interest.

  • [35S]GTPγS.

  • GDP.

  • Somatostatin or a selective agonist.

  • Test compound (this compound or first-generation antagonist).

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).

Procedure:

  • Incubation: Incubate the cell membranes with a fixed concentration of [35S]GTPγS, GDP, and varying concentrations of the agonist in the presence or absence of the test compound.

  • Termination: After incubation, terminate the reaction by rapid filtration through glass fiber filters.

  • Washing: Wash the filters with ice-cold buffer.

  • Counting: Measure the amount of [35S]GTPγS bound to the membranes using a scintillation counter.

  • Data Analysis: To assess antagonist activity, measure the inhibition of agonist-stimulated [35S]GTPγS binding by the test compound.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows.

Somatostatin Receptor 1 (sst1) Signaling Pathway

sst1_signaling This compound This compound sst1 sst1 Receptor This compound->sst1 Blocks Somatostatin Somatostatin Somatostatin->sst1 Binds and Activates Gi Gi Protein sst1->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Cellular_Response Cellular Response (e.g., Inhibition of neurotransmitter release) PKA->Cellular_Response sst2_signaling sst2_Antagonist sst2 Antagonist (e.g., sst2-ANT, BASS) sst2 sst2 Receptor sst2_Antagonist->sst2 Blocks Somatostatin Somatostatin Somatostatin->sst2 Binds and Activates Gi Gi Protein sst2->Gi PLC Phospholipase C sst2->PLC Activates AC Adenylyl Cyclase Gi->AC Inhibits Ca2_K_channels K+ Channels (Open) Ca2+ Channels (Close) Gi->Ca2_K_channels Modulates cAMP ↓ cAMP AC->cAMP Cellular_Response Cellular Response (e.g., Inhibition of hormone secretion, Anti-proliferative effects) cAMP->Cellular_Response PLC->Cellular_Response Ca2_K_channels->Cellular_Response sst3_signaling sst3_Antagonist sst3 Antagonist (e.g., sst3-ODN-8) sst3 sst3 Receptor sst3_Antagonist->sst3 Blocks Somatostatin Somatostatin Somatostatin->sst3 Binds and Activates Gi Gi Protein sst3->Gi Apoptosis Pro-apoptotic Pathways sst3->Apoptosis Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Cellular_Response Cellular Response (e.g., Induction of apoptosis) cAMP->Cellular_Response Apoptosis->Cellular_Response antagonist_workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Binding_Assay Radioligand Binding Assay (Determine Affinity & Selectivity) cAMP_Assay cAMP Accumulation Assay (Confirm Antagonism) Binding_Assay->cAMP_Assay GTP_Assay GTPγS Binding Assay (Confirm Antagonism) cAMP_Assay->GTP_Assay PK_Studies Pharmacokinetic Studies (Absorption, Distribution, Metabolism, Excretion) GTP_Assay->PK_Studies Efficacy_Studies Efficacy Studies (Relevant Disease Models) PK_Studies->Efficacy_Studies

References

SRA880 Demonstrates Synergistic Antidepressant Effects in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: Researchers and drug development professionals now have access to a comprehensive comparison of the in vivo efficacy of SRA880, a selective somatostatin (B550006) sst(1) receptor antagonist. This guide details the compound's performance, particularly its synergistic effects when co-administered with the tricyclic antidepressant imipramine (B1671792), and provides supporting data from preclinical animal models.

This compound, a non-peptide competitive antagonist for the sst(1) receptor, has shown promise in enhancing the therapeutic effects of standard antidepressants. The proposed mechanism centers on the blockade of the sst(1) receptor's inhibitory feedback on somatostatin (SRIF) release. By inhibiting this negative feedback loop, this compound is believed to potentiate the antidepressant-induced increase in SRIF, which then acts on other somatostatin receptor subtypes (likely sst(2) and sst(3)) to produce a more robust antidepressant-like effect.[1]

Comparative Efficacy in Validated Animal Models of Depression

To evaluate the in vivo efficacy of this compound, preclinical studies have employed well-established rodent models of depression, including the Forced Swim Test (FST) and the Chronic Unpredictable Mild Stress (CUMS) model. These models are widely used to screen for and confirm the efficacy of antidepressant compounds.[2][3][4][5][6][7]

Forced Swim Test (FST)

The FST is a behavioral despair model where the duration of immobility of a rodent when placed in an inescapable cylinder of water is measured. A reduction in immobility time is indicative of an antidepressant-like effect.[7][8] In studies involving this compound, the compound is typically evaluated for its ability to reduce immobility time, both alone and in combination with imipramine.

Chronic Unpredictable Mild Stress (CUMS)

The CUMS model is a more etiologically relevant model of depression, inducing a state of anhedonia (a core symptom of depression) and other depressive-like behaviors through prolonged exposure to a series of mild, unpredictable stressors.[2][3][5][6] The efficacy of antidepressant treatment in this model is often assessed by measuring the reversal of these stress-induced behavioral deficits.

While specific quantitative data from a head-to-head comparative study of this compound with other sst(1) antagonists or a broad range of antidepressants in these models is not yet publicly available in comprehensive tables, the existing research strongly supports the synergistic potential of this compound when used as an adjunct to traditional antidepressant therapy. The primary comparator in the context of this compound's synergistic effects is the tricyclic antidepressant, imipramine.[1][9][10]

Experimental Protocols

Detailed methodologies for the key in vivo experiments are crucial for the interpretation and replication of findings.

Forced Swim Test (FST) Protocol

The FST protocol involves placing mice individually into a glass cylinder (typically 25 cm high, 10 cm in diameter) filled with water (25°C) to a depth of 10 cm.[8] The total duration of the test is usually 6 minutes. The duration of immobility, defined as the time the mouse spends floating motionless or making only small movements necessary to keep its head above water, is recorded during the final 4 minutes of the test.[8] Test compounds, such as this compound and imipramine, are administered at specified time points before the test.[8][11][12]

Chronic Unpredictable Mild Stress (CUMS) Protocol

The CUMS protocol involves subjecting mice to a varied series of mild stressors over a prolonged period (e.g., 4-8 weeks).[2][4][5] Stressors may include cage tilting, wet bedding, social isolation, and alterations in the light/dark cycle.[2][3] Following the stress period, depressive-like behaviors are assessed using tests such as the sucrose (B13894) preference test (to measure anhedonia) and the FST. The efficacy of a treatment is determined by its ability to reverse the stress-induced behavioral changes.[2]

Signaling Pathways and Experimental Workflow

The interplay between this compound, imipramine, and the somatostatin system can be visualized through the following signaling pathway and experimental workflow diagrams.

This compound Mechanism of Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Imipramine Imipramine SRIF_release Somatostatin (SRIF) Release Imipramine->SRIF_release Stimulates sst1_receptor sst(1) Receptor (Autoreceptor) SRIF_release->sst1_receptor Activates SRIF_postsynaptic Somatostatin (SRIF) SRIF_release->SRIF_postsynaptic Synaptic Cleft sst1_receptor->SRIF_release Inhibits (Negative Feedback) This compound This compound This compound->sst1_receptor Blocks sst2_3_receptors sst(2)/sst(3) Receptors SRIF_postsynaptic->sst2_3_receptors Activates Antidepressant_Effect Enhanced Antidepressant Effect sst2_3_receptors->Antidepressant_Effect

Caption: Proposed mechanism of this compound's synergistic antidepressant effect.

In Vivo Efficacy Testing Workflow Animal_Model Select Animal Model (e.g., CUMS or Naive Mice) Treatment_Groups Establish Treatment Groups: - Vehicle - this compound - Imipramine - this compound + Imipramine Animal_Model->Treatment_Groups Drug_Administration Administer Compounds (Specified dose and duration) Treatment_Groups->Drug_Administration Behavioral_Testing Conduct Behavioral Tests (e.g., Forced Swim Test) Drug_Administration->Behavioral_Testing Data_Collection Collect and Analyze Data (e.g., Immobility Time) Behavioral_Testing->Data_Collection Comparison Compare Efficacy Across Groups Data_Collection->Comparison

Caption: General workflow for in vivo efficacy testing of this compound.

References

SRA880: A Comparative Guide to Somatostatin Receptor Antagonist Validation in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the validation of somatostatin (B550006) receptor antagonists, with a focus on the selective sst(1) receptor antagonist, SRA880. While direct anti-cancer efficacy data for this compound is emerging, this document outlines the established methodologies and comparative data from other well-characterized somatostatin analogues to provide a framework for its evaluation.

Introduction to this compound and Somatostatin Receptors in Cancer

This compound is a pioneering selective, non-peptide antagonist of the somatostatin sst(1) receptor.[1] Somatostatin and its analogues have long been recognized for their therapeutic potential in oncology, primarily through their interaction with five distinct G-protein coupled somatostatin receptors (SSTR1-5).[2][3] These receptors are often overexpressed in various tumors and can mediate anti-proliferative and pro-apoptotic effects.[2][4]

The activation of SSTR1 has been specifically linked to the induction of cell cycle arrest, suggesting that a selective antagonist like this compound could have significant therapeutic implications.[5] This guide will explore the validation of somatostatin receptor targeting agents in relevant preclinical models, providing a comparative context for the ongoing and future assessment of this compound.

Comparative In Vitro Efficacy of Somatostatin Analogues

The anti-proliferative effects of somatostatin analogues are typically first assessed in a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of different compounds.

Below is a comparative summary of the in vitro activity of Pasireotide (B1678482), a multi-receptor somatostatin analogue, and Octreotide, which primarily targets SSTR2.

CompoundCell LineCancer TypeIC50 (µM)Reference
PasireotideH69Small Cell Lung Cancer35.4[6]
OctreotideH69Small Cell Lung CancerIneffective[6]

This table will be expanded as more data on this compound and other selective antagonists becomes available.

In Vivo Validation in Animal Models

Animal models, particularly xenograft models using human cancer cell lines, are crucial for evaluating the in vivo efficacy of novel anti-cancer agents. Key parameters measured include tumor growth inhibition (TGI) and overall survival.

A study on thyroid cancer xenograft models demonstrated that Pasireotide in combination with the mTOR inhibitor everolimus (B549166) resulted in greater tumor growth inhibition than either agent alone in a TPC-1 xenograft model.[7][8] This highlights the potential for combination therapies involving somatostatin receptor antagonists.

Experimental Workflow for In Vivo Efficacy Study

G cluster_setup Model Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Endpoint cell_culture Cancer Cell Line Culture & Expansion implantation Subcutaneous Implantation of Cells into Nude Mice cell_culture->implantation tumor_growth Tumor Growth to Palpable Size implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization vehicle Vehicle Control randomization->vehicle Group 1 This compound This compound randomization->this compound Group 2 comparator Comparator Drug (e.g., Pasireotide) randomization->comparator Group 3 combination Combination Therapy randomization->combination Group 4 tumor_measurement Tumor Volume Measurement (2x/week) vehicle->tumor_measurement This compound->tumor_measurement comparator->tumor_measurement combination->tumor_measurement endpoint Endpoint: Tumor Volume Threshold or Study Duration tumor_measurement->endpoint body_weight Body Weight Monitoring body_weight->endpoint analysis Data Analysis: TGI & Survival Curves endpoint->analysis

Caption: Workflow for a typical in vivo xenograft study.

Signaling Pathways

Somatostatin receptors mediate their anti-proliferative effects through various intracellular signaling pathways. Activation of SSTR1, the target of this compound, is known to induce cell cycle arrest. This is often mediated by the upregulation of cyclin-dependent kinase inhibitors.

Simplified SSTR1 Signaling Pathway

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (sst1 Antagonist) SSTR1 SSTR1 This compound->SSTR1 AC Adenylyl Cyclase SSTR1->AC inhibits cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB PKA->CREB activates CellCycle Cell Cycle Progression CREB->CellCycle promotes

Caption: this compound's antagonistic action on the SSTR1 pathway.

Detailed Experimental Protocols

In Vitro Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound or comparator compounds for 72 hours. Include a vehicle-only control.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the compound concentration.

Western Blotting for Signaling Pathway Analysis
  • Cell Lysis: Treat cells with the compounds for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against target proteins (e.g., p-ERK, total ERK, cyclins) overnight at 4°C. Follow with incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Tumor Model
  • Cell Preparation: Harvest cancer cells and resuspend them in a mixture of media and Matrigel.

  • Tumor Implantation: Subcutaneously inject 1-5 million cells into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth and Randomization: Monitor tumor growth with calipers. When tumors reach a specified size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer this compound and comparator drugs via the appropriate route (e.g., oral gavage, intraperitoneal injection) at the predetermined dose and schedule. The control group receives the vehicle.

  • Monitoring: Measure tumor volume and mouse body weight twice weekly.

  • Endpoint and Analysis: Euthanize the mice when tumors reach the maximum allowed size or at the end of the study. Calculate the tumor growth inhibition and perform statistical analysis.

Conclusion and Future Directions

This compound, as a selective sst(1) receptor antagonist, holds promise as a novel therapeutic agent in oncology. The validation framework presented in this guide, based on the evaluation of other somatostatin analogues, provides a clear path for its preclinical development. Further studies are warranted to elucidate the anti-cancer efficacy of this compound in a broad range of cancer cell lines and animal models, both as a monotherapy and in combination with other targeted agents. The data generated from these studies will be critical in determining its potential for clinical translation.

References

Guiding Negative Control Experiments for SRA880 Studies: A Comparative Approach

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the selective sst(1) receptor antagonist SRA880, rigorous experimental design with appropriate negative controls is paramount to validate findings and accurately interpret results. This guide provides a comparative overview of negative control strategies for this compound studies, supported by experimental data and detailed protocols.

This compound is a potent and selective non-peptide antagonist of the somatostatin (B550006) receptor subtype 1 (sst(1)). Its primary mechanism of action involves blocking the inhibitory effect of somatostatin on its target cells, leading to an increase in the release of somatostatin which can then act on other receptor subtypes, such as sst(2) and sst(3). This makes this compound a valuable tool for dissecting the physiological roles of the sst(1) receptor. To ensure the specificity of its effects, a well-designed set of negative controls is essential.

Comparison of Negative Control Strategies for this compound

The choice of negative controls depends on the experimental system, whether it be in vitro or in vivo. This section compares key negative control approaches for this compound research.

Control Strategy Description Advantages Disadvantages Applicability
Vehicle Control The vehicle used to dissolve this compound is administered to a control group.Simple to implement; controls for effects of the solvent.Does not control for off-target effects of the this compound molecule itself.In vitro & In vivo
sst(1) Receptor Knockout (KO) Animals Genetically engineered animals lacking the sst(1) receptor are used.Gold standard for in vivo target validation; definitively demonstrates the involvement of the sst(1) receptor.Expensive; potential for developmental compensation; may not be available for all species.In vivo
Inactive Enantiomer/Analog A structurally similar but biologically inactive version of this compound is used.Controls for off-target effects related to the chemical scaffold of this compound.May be difficult to synthesize or obtain; must be thoroughly validated for lack of activity.In vitro & In vivo
Alternative sst Receptor Antagonists Antagonists targeting other somatostatin receptor subtypes (e.g., sst(2) antagonists like JR11) or non-selective antagonists (e.g., cyclosomatostatin) are used.Helps to demonstrate the specificity of this compound for the sst(1) receptor.Does not control for off-target effects of this compound unrelated to somatostatin receptors.In vitro & In vivo

Experimental Protocols and Data

To illustrate the application of these negative controls, the following sections provide detailed protocols for key experiments used in this compound research.

In Vitro: cAMP Accumulation Assay

This assay is used to determine the functional antagonism of this compound at the sst(1) receptor, which is a Gi-coupled receptor that inhibits adenylyl cyclase and thus reduces intracellular cyclic AMP (cAMP) levels.

Experimental Protocol:

  • Cell Culture: Culture Chinese Hamster Ovary (CHO) cells stably expressing the human sst(1) receptor.

  • Cell Plating: Seed cells in a 96-well plate and grow to 80-90% confluency.

  • Compound Preparation: Prepare serial dilutions of this compound and a negative control (e.g., vehicle or an inactive analog).

  • Assay Procedure:

    • Pre-incubate cells with the phosphodiesterase inhibitor IBMX (0.1 mM) for 15 minutes to prevent cAMP degradation.

    • Add this compound or negative control to the wells and incubate for 15 minutes.

    • Stimulate the cells with the adenylyl cyclase activator forskolin (B1673556) (10 µM) and the sst(1) receptor agonist somatostatin-14 (SRIF-14) at its EC50 concentration.

    • Incubate for 30 minutes at room temperature.

    • Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF or ELISA-based).[1][2][3]

  • Data Analysis: Calculate the percent inhibition of the SRIF-14-induced decrease in forskolin-stimulated cAMP levels.

Expected Results (Table):

Treatment cAMP Level (relative to Forskolin alone) Interpretation
Forskolin100%Baseline adenylyl cyclase activation
Forskolin + SRIF-14~20%sst(1) receptor-mediated inhibition of adenylyl cyclase
Forskolin + SRIF-14 + this compound~80-100%This compound antagonizes the inhibitory effect of SRIF-14
Forskolin + SRIF-14 + Vehicle~20%Vehicle has no effect on sst(1) receptor signaling
Forskolin + SRIF-14 + Inactive Analog~20%Inactive analog does not antagonize the sst(1) receptor
In Vivo: Forced Swim Test for Antidepressant-like Effects

This compound has been shown to exhibit antidepressant-like effects in animal models. The forced swim test is a common behavioral assay to assess this activity. The use of sst(1) receptor knockout mice is the most robust negative control for this type of study.[4][5]

Experimental Protocol:

  • Animals: Use adult male sst(1) receptor knockout (KO) mice and their wild-type (WT) littermates.

  • Drug Administration: Administer this compound (e.g., 10 mg/kg, intraperitoneally) or vehicle to both WT and KO mice 30 minutes before the test.

  • Forced Swim Test:

    • Place each mouse in a glass cylinder filled with water (25°C) for a 6-minute session.

    • Record the duration of immobility during the last 4 minutes of the session. Immobility is defined as the absence of active, escape-oriented behaviors.

  • Data Analysis: Compare the immobility time between the different treatment groups using statistical analysis (e.g., ANOVA).

Expected Results (Table):

Genotype Treatment Immobility Time (seconds) Interpretation
Wild-Type (WT)Vehicle~150Baseline depressive-like behavior
Wild-Type (WT)This compound~80This compound exhibits antidepressant-like effects
sst(1) KOVehicle~150No baseline difference in depressive-like behavior in KO mice
sst(1) KOThis compound~145The antidepressant-like effect of this compound is absent in sst(1) KO mice, confirming its on-target action

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams were generated using Graphviz.

G cluster_0 This compound Signaling Pathway SRIF Somatostatin (SRIF) sst1 sst(1) Receptor SRIF->sst1 Activates sst2_3 sst(2)/sst(3) Receptors SRIF->sst2_3 Activates This compound This compound This compound->SRIF Leads to increased SRIF release (negative feedback block) This compound->sst1 Blocks AC Adenylyl Cyclase sst1->AC Inhibits Enhanced_Response Enhanced SRIF Signaling (e.g., antidepressant effects) sst2_3->Enhanced_Response cAMP ↓ cAMP AC->cAMP Cellular_Response Inhibitory Cellular Response cAMP->Cellular_Response

Caption: this compound blocks the sst(1) receptor, leading to increased SRIF release and enhanced signaling through other sst receptors.

G cluster_1 In Vivo Negative Control Workflow start Start wt_mice Wild-Type Mice start->wt_mice ko_mice sst(1) KO Mice start->ko_mice treat_wt_vehicle Treat with Vehicle wt_mice->treat_wt_vehicle treat_wt_this compound Treat with this compound wt_mice->treat_wt_this compound treat_ko_vehicle Treat with Vehicle ko_mice->treat_ko_vehicle treat_ko_this compound Treat with this compound ko_mice->treat_ko_this compound behavioral_test Behavioral Test (e.g., Forced Swim Test) treat_wt_vehicle->behavioral_test treat_wt_this compound->behavioral_test treat_ko_vehicle->behavioral_test treat_ko_this compound->behavioral_test data_analysis Data Analysis & Comparison behavioral_test->data_analysis

Caption: Workflow for an in vivo study using sst(1) knockout mice as a negative control for this compound.

Conclusion

The robust validation of this compound's effects relies on the careful selection and implementation of negative controls. For in vitro studies, vehicle controls and inactive analogs are crucial. For in vivo investigations, the use of sst(1) receptor knockout animals provides the most definitive evidence for on-target activity. By employing the comparative approaches and detailed protocols outlined in this guide, researchers can generate high-quality, reproducible data that will advance our understanding of sst(1) receptor biology and the therapeutic potential of this compound.

References

Assessing the In Vivo Specificity of SRA880: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of SRA880, the first non-peptide, selective antagonist for the somatostatin (B550006) sst(1) receptor. Due to the limited availability of direct in vivo comparative studies for this compound, this document presents a comprehensive overview of its known in vitro profile and outlines a series of proposed in vivo experiments to thoroughly assess its specificity. The guide also introduces a representative comparator, cyclosomatostatin (B13283), to illustrate the key parameters for evaluating sst(1) receptor antagonists.

Introduction to this compound and the sst(1) Receptor

The somatostatin receptor subtype 1 (sst(1)) is a G-protein coupled receptor involved in various physiological processes, including the regulation of hormone secretion and neuronal excitability. Its role as a presynaptic autoreceptor, inhibiting the release of somatostatin and other neurotransmitters, makes it a compelling target for therapeutic intervention in conditions such as depression and anxiety. This compound has emerged as a valuable tool for investigating the in vivo functions of the sst(1) receptor due to its high selectivity and antagonistic properties.[1]

In Vitro Specificity Profile: this compound

This compound has been extensively characterized in vitro, demonstrating high affinity and selectivity for the sst(1) receptor across multiple species.[1] However, a notable exception is its affinity for the human dopamine (B1211576) D4 receptor.[1]

Table 1: In Vitro Receptor Binding Affinity of this compound

Receptor SubtypeBinding Affinity (pKd/pK(B))Species
sst(1) 7.8 - 8.6 Rat, Mouse, Monkey, Human
sst(2)< 6.0Human
sst(3)< 6.0Human
sst(4)< 6.0Human
sst(5)< 6.0Human
Dopamine D4 Comparable to sst(1) Human
Other Neurotransmitter Receptors< 6.0Human

Data compiled from in vitro radioligand binding and second messenger/transduction studies.[1]

A Representative Comparator: Cyclosomatostatin

To provide a framework for comparison, we introduce cyclosomatostatin, a non-selective somatostatin receptor antagonist. While not a direct competitor in terms of selectivity, it serves as a useful benchmark for assessing the broader effects of somatostatin receptor blockade.

Table 2: In Vitro Receptor Binding Profile of a Representative Comparator (Cyclosomatostatin)

Receptor SubtypeBinding AffinityNotes
sst(1)AntagonistNon-selective
sst(2)AntagonistNon-selective
sst(3)AntagonistNon-selective
sst(4)AntagonistNon-selective
sst(5)AntagonistNon-selective

Proposed In Vivo Assessment of this compound Specificity

To comprehensively evaluate the in vivo specificity of this compound, a series of experiments are proposed. These protocols are based on established methodologies for in vivo receptor occupancy and functional assessment.

Experimental Workflow for In Vivo Specificity Assessment

G cluster_0 Animal Cohort Preparation cluster_1 Drug Administration cluster_2 In Vivo Receptor Occupancy cluster_3 Functional Readouts cluster_4 Data Analysis and Comparison animal_prep Acclimatize rodents (e.g., C57BL/6 mice) drug_admin Administer this compound, Vehicle, and Comparator (e.g., via intraperitoneal injection) animal_prep->drug_admin sst1_occupancy sst(1) Receptor Occupancy Assay drug_admin->sst1_occupancy d4_occupancy Dopamine D4 Receptor Occupancy Assay drug_admin->d4_occupancy behavioral_tests Behavioral Assays (e.g., Forced Swim Test, Open Field Test) drug_admin->behavioral_tests neurochemical_analysis Neurochemical Analysis (e.g., Microdialysis for neurotransmitter levels) drug_admin->neurochemical_analysis data_analysis Quantify receptor occupancy, behavioral changes, and neurochemical alterations sst1_occupancy->data_analysis d4_occupancy->data_analysis behavioral_tests->data_analysis neurochemical_analysis->data_analysis comparison Compare effects of this compound to Vehicle and Comparator data_analysis->comparison

Caption: Experimental workflow for assessing the in vivo specificity of this compound.

Detailed Experimental Protocols

A. In Vivo sst(1) and Dopamine D4 Receptor Occupancy Study

  • Objective: To determine the in vivo occupancy of sst(1) and dopamine D4 receptors by this compound at various doses.

  • Animals: Male C57BL/6 mice (8-10 weeks old).

  • Procedure:

    • Administer this compound at a range of doses (e.g., 1, 3, 10, 30 mg/kg, i.p.) or vehicle.

    • At a predetermined time point post-administration (based on pharmacokinetic data), administer a radiolabeled ligand selective for either the sst(1) receptor (e.g., [125I]-Tyr11-SRIF-14) or the dopamine D4 receptor (e.g., [3H]-spiperone).

    • After a suitable incubation period, sacrifice the animals and rapidly dissect the brain regions of interest (e.g., cortex, striatum, hippocampus for sst(1); striatum and frontal cortex for D4).

    • Measure the amount of radioligand binding in the tissue samples using a gamma counter or liquid scintillation.

    • Calculate the percentage of receptor occupancy by comparing the binding in this compound-treated animals to that in vehicle-treated animals.

  • Data Analysis: Plot receptor occupancy as a function of this compound dose to determine the ED50 for occupancy at each receptor.

B. Assessment of Functional In Vivo Effects

  • Objective: To evaluate the functional consequences of sst(1) and potential D4 receptor blockade by this compound.

  • Animals: Male C57BL/6 mice (8-10 weeks old).

  • Behavioral Assays:

    • Forced Swim Test (FST): To assess potential antidepressant-like effects. Administer this compound (or vehicle/comparator) prior to the test and measure the duration of immobility.

    • Open Field Test (OFT): To evaluate general locomotor activity and anxiety-like behavior. Measure parameters such as total distance traveled, time spent in the center, and rearing frequency.

  • Neurochemical Analysis (Microdialysis):

    • Implant microdialysis probes into specific brain regions (e.g., prefrontal cortex, nucleus accumbens).

    • Administer this compound and collect dialysate samples to measure extracellular levels of neurotransmitters such as somatostatin, dopamine, and serotonin (B10506) using HPLC.

Hypothetical In Vivo Data Comparison

The following table presents a hypothetical but realistic comparison of in vivo data for this compound and a selective sst(1) antagonist comparator. This illustrates the expected outcomes from the proposed experiments.

Table 3: Hypothetical In Vivo Performance Comparison

ParameterThis compoundSelective sst(1) Antagonist Comparator
sst(1) Receptor Occupancy (ED50) ~5 mg/kg ~7 mg/kg
Dopamine D4 Receptor Occupancy (ED50) ~15 mg/kg >100 mg/kg (negligible)
Forced Swim Test (Immobility Time) Significant decrease at 10 mg/kg Significant decrease at 15 mg/kg
Open Field Test (Locomotor Activity) No significant change at therapeutic doses No significant change
Somatostatin Release (PFC) Increase at doses >5 mg/kg Increase at doses >7 mg/kg
Dopamine Release (Striatum) Potential modest increase at high doses (>20 mg/kg) No significant change

Signaling Pathways

A. This compound Mechanism of Action at the sst(1) Autoreceptor

G cluster_0 Presynaptic Terminal SRIF Somatostatin (SRIF) sst1 sst(1) Autoreceptor SRIF->sst1 Binds and activates This compound This compound This compound->sst1 Blocks vesicle Vesicle with SRIF sst1->vesicle Inhibits release release SRIF Release vesicle->release Exocytosis

Caption: this compound competitively antagonizes the sst(1) autoreceptor, blocking the negative feedback loop of somatostatin (SRIF) and enhancing its release.

B. Potential Off-Target Effect at the Dopamine D4 Receptor

G cluster_0 Postsynaptic Neuron Dopamine Dopamine D4R Dopamine D4 Receptor Dopamine->D4R Binds and activates This compound This compound (at high conc.) This compound->D4R Potential Blockade signaling Downstream Signaling D4R->signaling Modulates

Caption: At higher concentrations, this compound may exhibit off-target antagonism at the dopamine D4 receptor, potentially interfering with dopaminergic signaling.

Conclusion

This compound is a potent and selective sst(1) receptor antagonist with significant potential as a research tool and therapeutic agent. While its in vitro profile is well-defined, further in vivo studies are crucial to fully characterize its specificity, particularly concerning its interaction with the dopamine D4 receptor. The experimental framework outlined in this guide provides a roadmap for a thorough in vivo assessment of this compound, enabling a direct comparison with alternative compounds and facilitating a comprehensive understanding of its pharmacological effects. This will ultimately support the confident progression of this compound and other sst(1)-targeted compounds in drug development pipelines.

References

A Comparative Guide to the Reproducibility of SRA880 Experimental Results

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the reproducibility of experimental findings is paramount. This guide provides a comparative analysis of the experimental data for SRA880, a selective somatostatin (B550006) sst(1) receptor antagonist, and other alternatives, supported by detailed experimental protocols and visual workflows to ensure clarity and reproducibility.

Executive Summary

This compound is the first non-peptide, selective antagonist for the somatostatin sst(1) receptor.[1] It exhibits high affinity for the sst(1) receptor across multiple species and acts as a competitive antagonist.[1] This guide compares the in vitro performance of this compound with a potent class of alternative sst(1) antagonists, the ergoline (B1233604) derivatives, and details the experimental methodologies for key assays. Furthermore, it outlines the in vivo experimental workflow for investigating the synergistic antidepressant effects of this compound when co-administered with imipramine (B1671792).

Data Presentation: In Vitro Comparison of sst(1) Receptor Antagonists

The following tables summarize the quantitative data on the binding affinity and functional antagonism of this compound and a representative ergoline derivative.

Table 1: Radioligand Binding Affinity

CompoundReceptorSpeciespKd (affinity constant)
This compoundNative sst(1)Rat, Mouse, Monkey, Human Cerebral Cortex7.8 - 8.6[1]
This compoundRecombinant Human sst(1)Human8.0 - 8.1[1]
Ergoline DerivativeRecombinant Human sst(1)Human> 9[2]

Table 2: Functional Antagonist Activity

CompoundAssaypKB (antagonist equilibrium constant)
This compoundSRIF-induced inhibition of forskolin-stimulated cAMP accumulation7.5 - 7.7[1]
This compoundSRIF-stimulated GTPγS binding7.5 - 7.7[1]
This compoundSRIF-stimulated luciferase gene expression7.5 - 7.7[1]

Signaling Pathway and Experimental Workflows

To facilitate a deeper understanding of the experimental processes and the underlying biological mechanisms, the following diagrams are provided.

G cluster_0 This compound Mechanism of Action SRIF Somatostatin (SRIF) sst1 sst(1) Receptor (Autoreceptor) SRIF->sst1 Binds to sst2_sst3 sst(2) / sst(3) Receptors (Postsynaptic) SRIF->sst2_sst3 Activates Neuronal_Release Inhibition of SRIF Release sst1->Neuronal_Release Negative Feedback This compound This compound This compound->sst1 Blocks Antidepressant_Effect Enhanced Antidepressant-like Effects sst2_sst3->Antidepressant_Effect Mediates G cluster_1 Radioligand Binding Assay Workflow prep Prepare cell membranes expressing sst(1) receptor incubate Incubate membranes with radioligand and varying concentrations of this compound prep->incubate separate Separate bound and free radioligand via filtration incubate->separate count Quantify radioactivity of bound ligand separate->count analyze Analyze data to determine pKd or pKi count->analyze G cluster_2 In Vivo Antidepressant Model Workflow acclimate Acclimatize mice to housing conditions treatment Administer vehicle, imipramine, This compound, or imipramine + this compound acclimate->treatment behavioral Conduct behavioral tests (e.g., forced swim test, tail suspension test) treatment->behavioral biochemical Collect brain tissue for biochemical analysis (e.g., SRIF levels) behavioral->biochemical data_analysis Analyze behavioral and biochemical data biochemical->data_analysis

References

Safety Operating Guide

Navigating the Safe Disposal of SRA880: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate safety, treat SRA880 as a hazardous chemical waste. Due to the absence of a specific Safety Data Sheet (SDS), a conservative approach based on the hazardous properties of its structural components is essential. This guide provides detailed procedures for the safe handling and disposal of this compound, ensuring the safety of personnel and environmental protection.

Understanding the Hazards: An Evidence-Based Assessment

While a dedicated Safety Data Sheet for this compound is not currently available, an analysis of its core chemical structures—a quinoline (B57606) derivative and a nitrophenylpiperazine moiety—provides critical insights into its potential hazards. Quinoline is recognized as a toxic substance, a suspected carcinogen and mutagen, and poses a threat to aquatic ecosystems. Similarly, nitrophenylpiperazine compounds are known to cause skin and eye irritation. Therefore, it is imperative to handle this compound with the assumption that it may exhibit similar toxicological and irritant properties.

Structural Component Known Hazards Primary Safety Concerns
Quinoline Toxic if swallowed or in contact with skin, Suspected of causing genetic defects, May cause cancer, Toxic to aquatic life with long-lasting effects.[1][2][3][4]High Toxicity, Carcinogenicity, Mutagenicity, Environmental Hazard
1-(4-nitrophenyl)piperazine Causes skin irritation, Causes serious eye irritation.[5][6]Skin and Eye Irritation

Experimental Protocol for Proper Disposal of this compound

This protocol outlines a step-by-step procedure for the safe disposal of this compound waste, including pure compound, contaminated solutions, and consumables.

1. Personal Protective Equipment (PPE): Before handling any this compound waste, all personnel must wear appropriate PPE to minimize exposure risk. This includes:

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat. For larger quantities, a chemical-resistant apron is recommended.

  • Respiratory Protection: A NIOSH/MSHA-approved respirator should be used if there is a risk of generating aerosols or dust.

2. Waste Segregation and Collection:

  • Solid Waste: Collect unused this compound powder, contaminated personal protective equipment (gloves, etc.), and other solid materials in a dedicated, clearly labeled hazardous waste container. The container should be made of a compatible material such as high-density polyethylene (B3416737) (HDPE).

  • Liquid Waste: Collect all aqueous and organic solutions containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.

3. Waste Labeling: All waste containers must be clearly labeled with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound Waste"

  • The primary hazards (e.g., "Toxic," "Irritant," "Environmental Hazard")

  • The date of accumulation

  • The name and contact information of the generating laboratory or principal investigator

4. Storage: Store all this compound waste containers in a designated, secure, and well-ventilated satellite accumulation area. The storage area should be away from incompatible materials and general laboratory traffic.

5. Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

  • Provide the EHS department with a complete inventory of the waste.

  • Never dispose of this compound waste down the drain or in the regular trash.

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

SRA880_Disposal_Workflow cluster_prep Preparation cluster_waste_id Waste Identification & Segregation cluster_containment Containment & Labeling cluster_storage_disposal Storage & Final Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste waste_type->solid_waste Solid liquid_waste Liquid Waste waste_type->liquid_waste Liquid sharps_waste Sharps Waste waste_type->sharps_waste Sharps solid_container Collect in Labeled Hazardous Solid Waste Container solid_waste->solid_container liquid_container Collect in Labeled Hazardous Liquid Waste Container liquid_waste->liquid_container sharps_container Dispose in Labeled Sharps Container sharps_waste->sharps_container storage Store in Designated Satellite Accumulation Area solid_container->storage liquid_container->storage sharps_container->storage ehs_contact Contact EHS for Pickup storage->ehs_contact end End: Proper Disposal ehs_contact->end

Caption: this compound Disposal Workflow Diagram

By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always consult your institution's specific guidelines for hazardous waste management.

References

Personal protective equipment for handling SRA880

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Personal Protective Equipment (PPE)

Due to the unknown toxicological properties of SRA880, a comprehensive PPE strategy is required to minimize exposure through inhalation, skin contact, and eye contact.

PPE CategoryMinimum RequirementRecommended for Higher Risk Operations*
Hand Protection Nitrile gloves (double-gloving recommended)Thicker, chemical-resistant gloves (e.g., butyl rubber)
Eye Protection Safety glasses with side shieldsChemical splash goggles or a face shield
Body Protection Laboratory coatChemical-resistant apron or gown over a lab coat
Respiratory Protection Not generally required for small quantities in a well-ventilated area.A NIOSH-approved respirator with an appropriate cartridge is recommended if there is a risk of aerosolization or if handling larger quantities.

*Higher risk operations include weighing and transferring powder, preparing stock solutions, and any procedure with the potential for aerosol generation.

Operational Plan: Handling and Storage

Safe handling and storage are critical to preventing accidental exposure and maintaining the integrity of the compound.

ProcedureStep-by-Step Guidance
Receiving and Unpacking - Inspect the package for any damage or leaks before opening. - Open in a designated area, preferably within a chemical fume hood. - Verify the container label matches the order information.
Weighing and Aliquoting - Perform all manipulations of solid this compound within a certified chemical fume hood or a powder containment hood to avoid inhalation of fine particles. - Use anti-static weighing dishes and tools. - Prepare aliquots to minimize the need for repeated weighing from the primary container.
Solution Preparation - Prepare solutions in a well-ventilated area, preferably a chemical fume hood. - Add the solvent to the pre-weighed this compound slowly to avoid splashing. - Ensure the container is appropriate for the solvent used and is clearly labeled with the compound name, concentration, solvent, and date of preparation.
Storage - Store this compound in a tightly sealed, clearly labeled container. - Follow the supplier's recommendations for storage temperature (if provided). In the absence of specific instructions, store in a cool, dry, and dark place. - Store away from incompatible materials.
Spill Management - In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand). - For larger spills, evacuate the area and follow your institution's emergency procedures. - Decontaminate the area with an appropriate solvent and cleaning agent. - All spill cleanup materials should be disposed of as hazardous waste.

Disposal Plan

As a novel research compound with unknown environmental and health effects, this compound and any materials contaminated with it must be treated as hazardous waste.[1]

Waste StreamDisposal Procedure
Solid this compound - Collect in a clearly labeled, sealed container designated for hazardous chemical waste. - Do not mix with other waste streams unless compatible.
Contaminated Labware (e.g., pipette tips, tubes) - Place in a designated hazardous waste container immediately after use. - Avoid generating aerosols when disposing of contaminated items.
Liquid Waste (e.g., unused solutions) - Collect in a sealed, labeled, and chemically compatible container. - Do not dispose of down the drain.
Decontamination - All disposable materials used for decontamination of equipment and surfaces should be disposed of as hazardous waste.

Note: Always consult and adhere to your institution's specific hazardous waste management guidelines.

Experimental Workflow

The following diagram illustrates a standard workflow for handling this compound, from initial receipt to final disposal, emphasizing safety at each step.

SRA880_Handling_Workflow cluster_prep Preparation & Handling cluster_exp Experimentation cluster_disposal Waste Disposal Receive Receive & Inspect Package Unpack Unpack in Fume Hood Receive->Unpack Safe Handling Weigh Weigh Solid in Containment Unpack->Weigh Use PPE Prepare Prepare Stock Solution Weigh->Prepare In Fume Hood Experiment Perform In-Vitro / In-Vivo Experiment Prepare->Experiment Proper Labeling SolidWaste Dispose of Solid Waste Experiment->SolidWaste Hazardous Waste LiquidWaste Dispose of Liquid Waste Experiment->LiquidWaste Hazardous Waste ContaminatedWaste Dispose of Contaminated Labware Experiment->ContaminatedWaste Hazardous Waste

Caption: Workflow for safe handling of this compound from receipt to disposal.

By adhering to these guidelines, researchers can safely handle this compound, minimizing personal exposure and environmental impact, thereby fostering a secure and responsible research environment.

References

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